molecular formula C30H50O2 B1243656 Sophoradiol CAS No. 6822-47-5

Sophoradiol

カタログ番号: B1243656
CAS番号: 6822-47-5
分子量: 442.7 g/mol
InChIキー: ZEGUWBQDYDXBNS-FVFJQADASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sophoradiol is a pentacyclic triterpenoid that is oleanane substituted by hydroxy groups at the 3beta and 22beta positions and containing a double bond between positions 12 and 13. It is a pentacyclic triterpenoid and a secondary alcohol. It derives from a hydride of an oleanane.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

6822-47-5

分子式

C30H50O2

分子量

442.7 g/mol

IUPAC名

(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol

InChI

InChI=1S/C30H50O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24+,27+,28-,29+,30+/m0/s1

InChIキー

ZEGUWBQDYDXBNS-FVFJQADASA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)O)C)C

異性体SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)C)O

正規SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)O)C)C

同義語

olean-12-ene-3,22-diol
sophoradiol

製品の起源

United States

Foundational & Exploratory

Sophoradiol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sophoradiol, a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides, has emerged as a potent anti-cancer agent with a broad spectrum of activity. Its therapeutic potential stems from its multifaceted mechanism of action, which involves the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis. At the molecular level, this compound modulates several critical signaling pathways, including the MAPK, PI3K/Akt, and p53 pathways, to exert its cytotoxic effects against cancer cells while exhibiting lower toxicity towards normal cells. This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Anti-Cancer Mechanisms

This compound's efficacy as an anti-neoplastic agent is attributed to its ability to trigger multiple, interconnected cellular processes that collectively lead to the suppression of tumor growth and progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which this compound eliminates cancer cells.[1][2] Studies indicate that it predominantly activates the intrinsic, or mitochondrial-mediated, apoptotic pathway.

  • Mitochondrial Pathway Activation: this compound treatment leads to the generation of reactive oxygen species (ROS) in cancer cells.[3] This oxidative stress disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm.

  • Modulation of Bcl-2 Family Proteins: The process is associated with a shift in the balance of Bcl-2 family proteins. This compound upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[4] This increased Bax/Bcl-2 ratio facilitates mitochondrial outer membrane permeabilization.

  • Caspase Cascade Activation: The release of cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[4] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly ADP-ribose polymerase-1 (PARP-1), culminating in the characteristic morphological changes of apoptosis.[4][5]

  • Topoisomerase I Inhibition: A derivative of this compound, compound 05D, has been shown to inhibit topoisomerase 1 (top1) by stabilizing the DNA-top1 cleavage complex.[6][7] This action induces DNA strand breaks, a potent trigger for the mitochondrial apoptotic pathway.[6]

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound ROS ROS Generation This compound->ROS Top1 Topoisomerase I Inhibition This compound->Top1 Derivative 05D Bax Bax (up) This compound->Bax Bcl2 Bcl-2 (down) This compound->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage Top1->DNA_Damage DNA_Damage->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: this compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, forcing cancer cells into a state of arrest at specific checkpoints, thereby preventing their proliferation.

  • S-Phase Arrest: In pancreatic cancer cell lines (Miapaca-2 and PANC-1), this compound has been shown to induce cell cycle arrest at the S phase.[3] This effect is primarily mediated through the sustained activation of the ERK signaling pathway.[3]

  • G1-Phase Arrest: A this compound derivative, 05D, induces G1 phase arrest in HCT116 colon cancer cells by inactivating the CDK2/CDK4–Rb–E2F and cyclinD1–CDK4–p21 checkpoint signaling pathways.[6] Similarly, in bladder cancer cells, sophoridine (B192422) promotes G1-phase arrest.[8]

G G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase S_Phase_Progression S Phase Progression S->S_Phase_Progression G2 G2 Phase M M Phase G2->M M->G1 G1_S_Checkpoint->S G1_Arrest G1 Arrest G1_S_Checkpoint->G1_Arrest S_Phase_Progression->G2 S_Arrest S Arrest S_Phase_Progression->S_Arrest This compound This compound This compound->G1_S_Checkpoint  Inhibits CDK2/4 (Derivative 05D) This compound->S_Phase_Progression  Inhibits via ERK (Pancreatic Cancer)

Fig. 2: Cell cycle checkpoints targeted by this compound.
Inhibition of Metastasis and Angiogenesis

Preliminary evidence suggests that this compound can also impede the processes of cancer cell invasion and the formation of new blood vessels.

  • Anti-Metastasis: In lung cancer cells, sophoridine has been demonstrated to inhibit both cell invasion and migration, key steps in the metastatic cascade.[9]

  • Anti-Angiogenesis: While the direct anti-angiogenic mechanisms of this compound are still under investigation, many natural compounds interfere with signaling pathways like PI3K/Akt and MAPK, which are crucial for angiogenesis.[10][11] By inhibiting these pathways, this compound likely contributes to the suppression of tumor-associated neovascularization.[12][13]

Modulation of Key Signaling Pathways

This compound's anti-cancer effects are orchestrated through its influence on a network of intracellular signaling pathways that govern cell survival, proliferation, and death.

MAPK Pathway (JNK/ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central target of this compound, particularly in pancreatic cancer.[3][14] this compound induces a sustained activation of both JNK and ERK, which paradoxically leads to distinct anti-cancer outcomes.[3]

  • JNK Activation: The activation of c-Jun N-terminal kinase (JNK) is directly linked to the induction of mitochondrial-related apoptosis.[3]

  • ERK Activation: The activation of Extracellular signal-Regulated Kinase (ERK) is primarily responsible for inducing S-phase cell cycle arrest.[3]

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer.[15][16] Sophoridine has been shown to inhibit the PI3K/Akt/FoxO3a signaling pathway in bladder cancer cells.[8] Inhibition of this pathway deactivates downstream survival signals, making cancer cells more susceptible to apoptosis.

p53 and Hippo Pathways

In lung cancer, sophoridine activates the p53 and Hippo tumor suppressor pathways.[9] Activation of these pathways not only inhibits lung cancer progression but also enhances the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin (B142131).[9]

G cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_P53 Tumor Suppressor Pathways This compound This compound JNK JNK This compound->JNK Activates ERK ERK This compound->ERK Activates PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Activates Hippo Hippo This compound->Hippo Activates Apoptosis Apoptosis JNK->Apoptosis S_Arrest S-Phase Arrest ERK->S_Arrest Akt Akt PI3K->Akt Survival_Inhibition ↓ Cell Survival Akt->Survival_Inhibition Growth_Inhibition ↓ Tumor Growth p53->Growth_Inhibition Hippo->Growth_Inhibition

Fig. 3: Overview of major signaling pathways modulated by this compound.

Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified across various cancer cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound (IC50 Values) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)Reference
VariousPancreatic, Gastric, Liver, Colon, Gallbladder, Prostate20 - 200[8]

Note: this compound shows lower cytotoxicity in normal human pancreatic ductal epithelial and bronchial epithelial cells.[8]

Table 2: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells

Cell LineTreatment% of Cells in S Phase (Mean)Fold IncreaseReference
Miapaca-2Control26.23%-[3]
Miapaca-220 µM this compound (48h)38.67%~1.5x[3]
PANC-1Control29.56%-[3]
PANC-120 µM this compound (48h)39.16%~1.3x[3]

Table 3: Effect of this compound Derivative 05D on Apoptosis in HCT116 Cells

Treatment Concentration (µg/mL)% of Apoptotic CellsReference
36.3%[6]
913.0%[6]
2780.5%[6]

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for the desired time (e.g., 48 hours).

  • Harvesting: Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.

Protein Expression Analysis (Western Blotting)

This method is used to detect and quantify specific proteins involved in signaling pathways.

G A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Protein Transfer (to PVDF/NC Membrane) C->D E 5. Blocking (e.g., 5% Milk) D->E F 6. Primary Antibody Incubation (e.g., anti-Bax) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Quantification H->I

Fig. 4: Standard workflow for Western Blotting analysis.
  • Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p-ERK) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity through a robust, multi-pronged mechanism of action. By inducing apoptosis, causing cell cycle arrest, and modulating critical oncogenic signaling pathways like MAPK and PI3K/Akt, it stands as a promising candidate for further drug development. Its ability to selectively target cancer cells and synergize with existing chemotherapies further enhances its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Conducting comprehensive in vivo studies in various cancer models to validate its efficacy and safety.

  • Exploring combination therapies with other targeted agents to overcome potential resistance mechanisms.

  • Developing and testing more potent derivatives with improved pharmacokinetic properties for clinical translation.

References

Sophoradiol's Role in Modulating Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoradiol, a pentacyclic triterpenoid (B12794562) isolated from Sophora species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a primary focus on its modulation of key signaling pathways. Extensive research indicates that this compound exerts its effects predominantly through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. While direct evidence is still emerging, the potential involvement of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and NLRP3 inflammasome pathways is also explored. This document summarizes key quantitative data, provides detailed experimental protocols for cited methodologies, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The inflammatory process is tightly regulated by a network of intracellular signaling pathways that control the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound, a naturally occurring triterpenoid, has garnered significant interest for its potent anti-inflammatory activities. This guide delves into the core signaling pathways modulated by this compound in the context of the inflammatory response, providing a technical overview for researchers exploring its therapeutic potential.

Core Inflammatory Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key signaling cascades that orchestrate the inflammatory response.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes.

Studies on compounds structurally related to this compound, such as sophocarpine (B1681056), have shown that they can inhibit LPS-mediated NF-κB activation by preventing the phosphorylation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p Phosphorylated IκBα IkBa->NFkB_p NFkB NF-κB (p65/p50) NFkB->IkBa Bound by NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus Proteasome Proteasome NFkB_p->Proteasome Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces This compound This compound This compound->IKK Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors such as AP-1. The three major MAPK subfamilies involved in inflammation are c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).

Evidence from studies on sophocarpine suggests that it can attenuate the phosphorylation of p38 MAPK and JNK, while having no significant effect on ERK1/2 phosphorylation in LPS-stimulated macrophages. The inhibition of p38 and JNK phosphorylation contributes to the reduced expression of iNOS and COX-2.

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK1/2 Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK1/2 ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) AP1->Genes This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Figure 2: this compound's Modulation of the MAPK Signaling Pathway.
The JAK/STAT and NLRP3 Inflammasome Pathways

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. While many natural compounds are known to inhibit this pathway, direct experimental evidence for this compound's activity on JAK/STAT signaling in inflammation is currently limited. Similarly, the NLRP3 inflammasome, a multi-protein complex that triggers the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18, is a key component of the innate immune response. The effect of this compound on the NLRP3 inflammasome remains an area for future investigation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds on key inflammatory markers. It is important to note that specific IC50 values for this compound are not widely reported in the literature, and the data presented here is based on available studies and may include related compounds for illustrative purposes.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundCell LineStimulantMediatorIC50 ValueReference
SophocarpineRAW 264.7LPSNO~50-100 µg/mL[1]
SophocarpineRAW 264.7LPSTNF-α>100 µg/mL[1]
SophocarpineRAW 264.7LPSIL-6>100 µg/mL[1]

Table 2: Inhibition of Inflammatory Gene and Protein Expression

CompoundCell LineTargetEffectConcentrationReference
SophocarpineRAW 264.7iNOS expressionSignificant decrease50-100 µg/mL[1]
SophocarpineRAW 264.7COX-2 expressionSignificant decrease50-100 µg/mL[1]
SophocarpineRAW 264.7p-IκBαInhibition50-100 µg/mL[1]
SophocarpineRAW 264.7p-p38 MAPKAttenuation50-100 µg/mL[1]
SophocarpineRAW 264.7p-JNKAttenuation50-100 µg/mL[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its anti-inflammatory effects.

Cell Culture and Treatment

start Start: RAW 264.7 Macrophage Culture pretreat Pre-treatment: Incubate with this compound (various concentrations) for 2 hours start->pretreat stimulate Stimulation: Add LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect Supernatant (for ELISA) and Cell Lysates (for Western Blot/RT-PCR) stimulate->collect

Figure 3: Experimental Workflow for Cell Culture and Treatment.
  • Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for cytokine production, shorter times for phosphorylation studies).

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p-IκBα, p-p38, p-JNK, β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Cell culture supernatants are collected after treatment and stimulation.

  • Assay Procedure: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

Conclusion

This compound demonstrates significant anti-inflammatory potential primarily through the inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways. By downregulating the expression of key pro-inflammatory mediators, this compound presents a promising candidate for the development of novel anti-inflammatory therapeutics. Further research is warranted to elucidate its effects on the JAK/STAT and NLRP3 inflammasome pathways and to establish a more comprehensive quantitative profile of its inhibitory activities. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

The Quest for Sophoradiol: An In-depth Technical Guide to Its Natural Sources, Isolation, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a pentacyclic triterpenoid (B12794562) with the chemical formula C₃₀H₅₀O₂, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic properties. As a derivative of oleanane, this secondary alcohol exhibits a range of biological activities that are currently under investigation for their potential in drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of the signaling pathways it is believed to modulate.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly in plants belonging to the Fabaceae family. While several species have been identified as sources, the primary plants of interest for the extraction of this compound include Sophora flavescens, Pueraria montana var. lobata, and Uraria picta.

Key Botanical Sources
  • Sophora flavescens : Also known as Ku Shen in traditional Chinese medicine, the root of this shrub is a well-documented source of a variety of bioactive compounds, including a significant amount of triterpenoids like this compound.

  • Pueraria montana var. lobata : Commonly known as kudzu, this climbing vine is another recognized source of this compound.

  • Uraria picta : This perennial herb, found in parts of Asia and Africa, also contains this compound within its chemical constituents.

While these plants are the most cited sources, the concentration of this compound can vary depending on the specific part of the plant, geographical location, and harvesting time. Currently, specific quantitative data on the concentration of this compound in these sources remains a subject of ongoing research, with much of the existing literature focusing on the more abundant flavonoids and alkaloids.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural plant sources is a multi-step process that requires careful execution of extraction and chromatographic techniques. The following protocols are based on established methodologies for the isolation of triterpenoids from plant materials and can be adapted for the specific purification of this compound.

General Extraction and Fractionation
  • Preparation of Plant Material : The dried and powdered roots of the source plant (e.g., Sophora flavescens) are the typical starting material.

  • Solvent Extraction :

    • The powdered material is subjected to extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

    • This is followed by extraction with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), where this compound is expected to be present. This step can be performed using maceration or Soxhlet extraction.

    • Finally, a polar solvent like methanol (B129727) or ethanol (B145695) is used to extract the remaining polar compounds.

  • Concentration : The chloroform or ethyl acetate extract is concentrated under reduced pressure to yield a crude extract enriched with triterpenoids.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography :

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Fractions enriched with this compound from the column chromatography step are further purified using preparative HPLC.

    • A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

    • The elution can be isocratic or a gradient, depending on the purity of the sample.

    • The purified this compound is collected, and the solvent is evaporated to yield the pure compound.

Experimental and Analytical Workflow

The overall process for the isolation and characterization of this compound can be visualized as a systematic workflow.

G cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Select and Harvest Plant Material (e.g., Sophora flavescens roots) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Hexane, Chloroform) drying->extraction concentration Concentration of Crude Extract extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc structural_elucidation Structural Elucidation (NMR, MS) prep_hplc->structural_elucidation quantification Quantitative Analysis (HPLC-UV/MS) prep_hplc->quantification

Workflow for the Isolation and Analysis of this compound.

Potential Signaling Pathways Modulated by this compound

While direct research on the signaling pathways modulated by this compound is still emerging, studies on structurally similar compounds isolated from Sophora flavescens, such as sophoridine, provide valuable insights into its potential mechanisms of action, particularly in the context of cancer and inflammation. It is hypothesized that this compound may exert its biological effects through the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers. It is plausible that this compound could inhibit this pathway, leading to the induction of apoptosis in cancer cells.

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, plays a critical role in cellular responses to a variety of external stimuli, and is involved in processes such as inflammation, cell proliferation, and apoptosis. This compound may modulate this pathway to exert its anti-inflammatory and anti-cancer effects.

G This compound This compound MAPK_cascade MAPK Cascade (ERK, JNK, p38) This compound->MAPK_cascade Modulation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Potential Modulation of the MAPK Signaling Pathway by this compound.

Conclusion

This compound represents a promising natural product with the potential for therapeutic applications. Further research is warranted to fully elucidate its quantitative distribution in various natural sources, optimize its isolation and purification, and definitively characterize its mechanisms of action at the molecular level. This guide provides a foundational framework for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this intriguing triterpenoid.

Sophoradiol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoradiol, a pentacyclic triterpenoid (B12794562) compound, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. Primarily isolated from the roots of Sophora flavescens and other plants, this natural product has demonstrated potent anti-inflammatory, anti-cancer, and anti-viral properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and for the investigation of its biological effects, alongside visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid belonging to the oleanane (B1240867) series. Its structure features a hydroxyl group at the 3β and 22β positions and a double bond between carbons 12 and 13.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol[1]
Synonyms olean-12-ene-3β,22β-diol, 12-oleanene-3β,22β-diol[1]
CAS Number 6822-47-5[2]
Chemical Formula C₃₀H₅₀O₂[2]
Molecular Weight 442.72 g/mol [2]
Appearance White solid[3]
Melting Point Not available[2]
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.
LogP 7.14[2]

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR (CDCl₃, 500 MHz) δ (ppm) Signals corresponding to olefinic protons, carbinolic protons, and multiple methyl groups are characteristic. Specific shifts would be obtained from experimental data.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) Characteristic signals for olefinic carbons, carbons bearing hydroxyl groups, and numerous aliphatic and methyl carbons are observed.
FT-IR (KBr) ν (cm⁻¹) Broad absorption band for hydroxyl groups (~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and C=C stretching (~1650 cm⁻¹).
UV-Vis (MeOH) λmax (nm) Typically, triterpenoids like this compound do not show strong absorption in the UV-Vis spectrum due to the lack of extensive chromophores.
Mass Spectrometry (EI-MS) m/z Molecular ion peak [M]⁺ at approximately 442, with fragmentation patterns corresponding to the loss of water and other characteristic fragments of the oleanane skeleton.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory, anti-cancer, and anti-viral effects being the most extensively studied.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates IkBa_p p-IkBa IkBa->IkBa_p NFkB NFkB NFkB->IkBa Bound NFkB_n NF-kB NFkB->NFkB_n Translocation IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.
Anti-cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The apoptotic process is initiated through both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases, a family of proteases that execute cell death.

Apoptosis_Pathway cluster_Mitochondrial_Pathway Mitochondrial (Intrinsic) Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Extraction_Workflow Start Start Dried_Roots Dried Roots of Sophora flavescens Start->Dried_Roots Powdered_Roots Powdered Roots Dried_Roots->Powdered_Roots Grinding Extraction Reflux Extraction with 95% Ethanol Powdered_Roots->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Concentration Partition Liquid-Liquid Partition (Ethyl Acetate/Water) Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Concentration & Loading Purified_this compound Purified this compound Column_Chromatography->Purified_this compound Elution & Fraction Collection End End Purified_this compound->End

References

Sophoradiol: A Technical Guide to its Anti-Inflammatory Mechanisms and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoradiol, a pentacyclic triterpenoid (B12794562) isolated from Sophora species, has emerged as a promising natural compound in anti-inflammatory research. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. Detailed experimental protocols for in vitro and in vivo assays are provided to facilitate further research and drug development. This guide aims to serve as a comprehensive resource for scientists investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a rich source of potential therapeutic leads. This compound, a triterpenoid saponin, has demonstrated significant anti-inflammatory properties in various preclinical models. This document elucidates the core mechanisms of this compound's action and provides practical guidance for its investigation.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways and inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to suppress the activation of the NF-κB pathway.[1][2] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (p-IκBα) NFkB_complex p65/p50-IκBα (Inactive) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc translocation p50_nuc p50 NFkB_complex->p50_nuc translocation This compound This compound This compound->IKK inhibits DNA DNA (κB sites) p65_nuc->DNA p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcription

Figure 1. This compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4] Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. This compound has been found to inhibit the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[2]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 phosphorylates JNK JNK MKK47->JNK phosphorylates ERK ERK MEK12->ERK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->ERK inhibits phosphorylation Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression

Figure 2. This compound modulates the MAPK signaling pathway.

Quantitative Data on Anti-Inflammatory Activity

While extensive research has demonstrated the qualitative anti-inflammatory effects of this compound, there is a notable scarcity of publicly available, specific quantitative data such as IC50 values for its inhibitory activities. The following tables summarize the observed effects of this compound on key inflammatory mediators and in vivo models based on available literature. Further quantitative studies are required to establish a more precise pharmacological profile.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Inflammatory MediatorCell LineStimulusObserved Effect of this compoundReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSInhibition of production
Prostaglandin E2 (PGE2)Mouse Peritoneal MacrophagesLPSInhibition of production
Tumor Necrosis Factor-α (TNF-α)Mouse Peritoneal MacrophagesLPSInhibition of production
Interleukin-6 (IL-6)HL-60 CellsLPSNo significant effect
Interleukin-8 (IL-8)HL-60 CellsLPSInhibition of production
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7 MacrophagesLPSDownregulation of expression[5]
Cyclooxygenase-2 (COX-2)RAW 264.7 MacrophagesLPSDownregulation of expression[5]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelSpeciesDosage and AdministrationObserved Effect of this compoundReference
Carrageenan-Induced Paw EdemaMouseNot SpecifiedInhibition of paw edema
Adjuvant-Induced ArthritisRatNot SpecifiedAttenuation of joint swelling and inflammation[6]

Experimental Protocols

In Vitro Assays
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time.

  • After cell treatment, collect 100 µL of the cell culture supernatant.

  • In a 96-well plate, add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[4][7]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

  • Collect cell culture supernatants after treatment.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][10][11][12]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • RNA Extraction: Isolate total RNA from treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).[5][13]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

In Vivo Assays
  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[3][14]

  • Treatment: Administer this compound (various doses) orally or intraperitoneally 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[15]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Acclimatize Rats Grouping Divide into Treatment Groups (Vehicle, this compound, Indomethacin) Animals->Grouping Dosing Administer this compound/Vehicle/Indomethacin Carrageenan Inject Carrageenan into Paw Dosing->Carrageenan 1 hour before Measurement Measure Paw Volume at Time 0, 1, 2, 3, 4, 5h Carrageenan->Measurement Calculate_Edema Calculate Paw Edema Volume Measurement->Calculate_Edema Calculate_Inhibition Calculate Percentage Inhibition Calculate_Edema->Calculate_Inhibition Statistics Statistical Analysis Calculate_Inhibition->Statistics

Figure 3. Experimental workflow for carrageenan-induced paw edema.

  • Animals: Lewis or Sprague-Dawley rats.

  • Induction of Arthritis: Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw on day 0.[16]

  • Treatment: Administer this compound daily from day 0 or after the onset of arthritis (e.g., day 11) for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws periodically.

    • Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4) for erythema, swelling, and joint stiffness.

    • Histopathology: At the end of the experiment, sacrifice the animals and perform histological analysis of the ankle joints to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Biochemical Markers: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory markers.[6]

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of key pro-inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible investigation of this compound's bioactivity. While the qualitative anti-inflammatory effects are well-documented, further research is needed to establish a comprehensive quantitative profile, including specific IC50 values for various inflammatory targets. Such data will be crucial for the continued development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases.

References

Sophoradiol and its Analogs: A Technical Guide to their Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol is a pentacyclic triterpenoid (B12794562) isolated from Sophora species, which has garnered interest for its potential therapeutic properties. However, a significant body of anti-cancer research has focused on sophoridine (B192422), a quinolizidine (B1214090) alkaloid extracted from the same plant family, particularly from the Chinese herb Sophora alopecuroides L.[1] Sophoridine and its derivatives have demonstrated a range of potent anti-tumor effects across multiple human cancers, including pancreatic, lung, and liver cancers.[1][2][3] Approved in 2005 by the China Food and Drug Administration (CFDA) for treating malignant trophoblastic tumors, sophoridine serves as a promising lead compound for developing novel anti-cancer agents.[3][4]

This technical guide provides an in-depth overview of the anti-cancer mechanisms of sophoridine and its derivatives, summarizing key quantitative data, detailing common experimental protocols, and visualizing the critical signaling pathways involved in its therapeutic action.

Core Mechanisms of Anti-Cancer Activity

Sophoridine exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. It also shows potential in inhibiting tumor metastasis and angiogenesis.

Induction of Apoptosis

Sophoridine is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic, or mitochondrial, pathway. A key initiating event is the generation of reactive oxygen species (ROS).[2][5] This oxidative stress triggers downstream signaling cascades involving the MAPK family and Bcl-2 proteins.

Signaling Pathway:

The sophoridine-induced apoptotic process is largely mediated by the c-Jun N-terminal kinase (JNK) signaling pathway.[2][5]

  • ROS Generation: Sophoridine treatment leads to an increase in intracellular ROS levels.[5]

  • JNK Activation: Elevated ROS activates the JNK signaling cascade.[2]

  • Bcl-2 Family Modulation: JNK activation modulates the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic proteins Bax and Bad and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. This results in a significantly higher Bax/Bcl-2 ratio.[5]

  • Mitochondrial Disruption: The altered protein balance compromises the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[5][6]

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-3, a key executioner caspase.[5][6]

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, leading to cell death.[5]

Studies have confirmed that inhibiting JNK activation can reverse these apoptotic events, cementing its central role in sophoridine's mechanism.[2]

G Sophoridine Sophoridine ROS ↑ Reactive Oxygen Species (ROS) Sophoridine->ROS JNK ↑ JNK Activation ROS->JNK Bcl2 ↓ Bcl-2 / Bcl-xL (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax / Bad (Pro-apoptotic) JNK->Bax Mito Mitochondrial Cytochrome c Release Bcl2->Mito Bax->Mito Casp3 ↑ Caspase-3 Activation Mito->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Sophoridine-Induced Apoptosis via the ROS-JNK Pathway.
Induction of Cell Cycle Arrest

In addition to apoptosis, sophoridine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S phase or G0/G1 phase.[2][7] This action is also initiated by ROS but is mediated by the Extracellular signal-regulated kinase (ERK) pathway.

Signaling Pathway:

  • ROS Generation: As with apoptosis, sophoridine treatment elevates intracellular ROS levels.

  • ERK Activation: ROS production leads to the sustained phosphorylation and activation of ERK.[2][5]

  • Cell Cycle Checkpoint Activation: The activation of the ERK pathway triggers cell cycle checkpoint controls, leading to an accumulation of cells in a specific phase.[2] In pancreatic cancer cells, this arrest occurs in the S phase, while in other models, such as breast carcinoma, arrest is observed in the G0/G1 phase.[2][7] This is often associated with the downregulation of key proteins like Cyclin D1 and CDK2.[8]

Notably, the inhibition of ERK signaling has been shown to reverse the cell cycle arrest induced by sophoridine, confirming the pathway's critical involvement.[2]

G Sophoridine Sophoridine ROS ↑ Reactive Oxygen Species (ROS) Sophoridine->ROS ERK ↑ ERK Activation ROS->ERK Cyclins ↓ Cyclin D1 / CDK2 Expression ERK->Cyclins Arrest Cell Cycle Arrest (G0/G1 or S Phase) Cyclins->Arrest

Sophoridine-Induced Cell Cycle Arrest via the ROS-ERK Pathway.
Other Anti-Cancer Mechanisms

  • Hippo and p53 Pathway Activation: In lung cancer cells, sophoridine activates the Hippo and p53 signaling pathways, which are crucial tumor-suppressing pathways that regulate cell proliferation and apoptosis.[1]

  • Inhibition of Topoisomerase I (Topo I): The mechanism of action for sophoridine and some of its derivatives involves the inhibition of DNA topoisomerase I activity, an enzyme critical for DNA replication and transcription.[3][4][7][9] By stabilizing the DNA-topoisomerase I complex, the compound induces DNA strand breaks, leading to apoptosis.[4]

  • Anti-Metastatic Effects: Sophoridine has been shown to inhibit the invasion and migration of lung cancer cells in vitro.[1]

  • PI3K/Akt Pathway Inhibition: Proteomics analysis has suggested that sophoridine derivatives can suppress the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[8]

Quantitative Data on Anti-Cancer Activity

The efficacy of sophoridine and its derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Table 1: In Vitro Cytotoxicity (IC50) of Sophoridine Derivatives
Compound/DerivativeCancer Cell LineCancer TypeIC50 (μM)Citation(s)
Sophoridine (Parent)HepG2Liver> 80[7]
Derivative 3HepG2Liver9.3[7]
Derivative 7i HepG2Liver3.1[7]
Derivative 7i MCF-7 (Wild Type)Breast5.6[7]
Derivative 7i MCF-7/AMD (Resistant)Breast5.9[7]
Derivative 7g MCF-7 (Wild Type)Breast9.0[7]
Derivative 7g MCF-7/AMD (Resistant)Breast9.5[7]
Various DerivativesS180, H22Sarcoma, Liver1.01 - 3.65[3]

Note: Adriamycin (AMD)-resistant MCF-7 cells show resistance to common chemotherapeutics. The equipotent effect of derivatives 7g and 7i on both wild-type and resistant cell lines suggests they may overcome certain mechanisms of drug resistance.[7]

Table 2: In Vivo Anti-Tumor Effects of Sophoridine
Cancer ModelTreatmentOutcomeCitation(s)
Pancreatic Cancer (Mouse Xenograft)SophoridineSignificant suppression of tumor growth[2][5]
Lung Cancer (Mouse Xenograft)SophoridineInhibition of tumor progression[1]
H22 Liver Tumors (Mouse Model)Derivatives 7a, 7c, 7eModerate tumor suppression with no apparent organ toxicity[3]

Detailed Experimental Protocols

The following sections describe standardized protocols for evaluating the anti-cancer effects of compounds like sophoridine.

In Vitro Experimental Workflow

The in vitro assessment of an anti-cancer agent typically follows a logical progression from cytotoxicity screening to detailed mechanistic studies.

G Start Cancer Cell Culture (e.g., HepG2, A549, PANC-1) Treatment Treat cells with Sophoridine (Varying concentrations and times) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow Flow Cytometry Treatment->Flow Western Protein Analysis (Western Blot) Treatment->Western IC50 Determine IC50 Value MTT->IC50 Cycle Cell Cycle Analysis (Propidium Iodide Staining) Flow->Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow->Apoptosis Proteins Quantify Key Proteins (e.g., Caspase-3, PARP, p-ERK) Western->Proteins

Workflow for In Vitro Analysis of Sophoridine.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, PANC-1) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a series of dilutions of sophoridine (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with sophoridine at various concentrations (e.g., 0, 10, 20 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at 4°C. This permeabilizes the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each cycle phase.

Protocol 3: Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with sophoridine, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved-caspase-3, PARP, p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.

In Vivo Experimental Workflow

Animal models, particularly xenograft models in immunodeficient mice, are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

G Start Subcutaneous injection of cancer cells into immunodeficient mice Growth Allow tumors to grow to a palpable size (e.g., 100 mm³) Start->Growth Grouping Randomize mice into Control and Treatment groups Growth->Grouping Treatment Administer Sophoridine or Vehicle (Control) daily via i.p. or oral gavage Grouping->Treatment Monitoring Monitor tumor volume and body weight regularly (e.g., every 2-3 days) Treatment->Monitoring Endpoint Sacrifice mice at study endpoint Monitoring->Endpoint Analysis Excise tumors for weight measurement, IHC, and Western blot analysis Endpoint->Analysis Result Compare tumor growth inhibition between groups Analysis->Result

Workflow for In Vivo Xenograft Tumor Model.

Protocol 4: In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ PANC-1 cells) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a predetermined volume (e.g., 50-100 mm³).

  • Group Randomization: Randomly assign mice to a control group (receiving vehicle) and one or more treatment groups (receiving sophoridine at different doses, e.g., 50 mg/kg).

  • Drug Administration: Administer the treatment daily via intraperitoneal (i.p.) injection or oral gavage for a set period (e.g., 14-21 days).

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 × length × width²). Monitor the body weight and general health of the mice.

  • Study Endpoint: At the end of the treatment period, euthanize the mice.

  • Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) to assess protein expression in situ or western blotting.

Conclusion and Future Directions

Sophoridine and its derivatives represent a compelling class of natural products with significant potential as anti-cancer agents. The primary mechanisms of action—induction of apoptosis via the ROS-JNK pathway and cell cycle arrest via the ROS-ERK pathway—are well-supported by in vitro and in vivo data.[2][5] Furthermore, its ability to inhibit Topoisomerase I and modulate other key cancer pathways like Hippo and p53 highlights its multi-targeted nature.[1][4] The promising activity of novel derivatives against drug-resistant cell lines warrants further investigation and optimization.[7] Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, detailed pharmacokinetic and toxicological profiling, and exploring synergistic combinations with existing chemotherapeutic agents to enhance clinical efficacy.

References

Sophoradiol's Potential Effects on Cytokine Production: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated effects of sophoradiol on cytokine production based on its chemical class and the known anti-inflammatory properties of related compounds. Direct quantitative data and detailed mechanistic studies specifically on this compound are limited in the currently available scientific literature. Therefore, this guide utilizes data from related compounds and established experimental protocols to provide a framework for future research and development.

Executive Summary

This compound, a pentacyclic triterpenoid (B12794562) found in plants such as Sophora flavescens, is a promising candidate for anti-inflammatory drug development.[1] Pentacyclic triterpenoids as a class are known to modulate immune responses, primarily by inhibiting the production of pro-inflammatory cytokines. This technical guide outlines the theoretical framework for this compound's mechanism of action, focusing on its potential to suppress key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Detailed experimental protocols for validating these effects and quantitative data, presented for illustrative purposes, are provided to guide future research endeavors.

This compound: Compound Profile

  • Chemical Name: (3β,22β)-Olean-12-ene-3,22-diol

  • Molecular Formula: C₃₀H₅₀O₂

  • Molecular Weight: 442.7 g/mol

  • CAS Number: 6822-47-5[1]

  • Chemical Class: Pentacyclic Triterpenoid

This compound belongs to the oleanane (B1240867) subgroup of triterpenoids. Its structure is the basis for its expected biological activity, as similar compounds have demonstrated significant anti-inflammatory effects.

Anticipated Effects on Cytokine Production

Based on studies of structurally related compounds and extracts from plants containing this compound, it is hypothesized that this compound will inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner.[2][3] These cytokines are critical mediators of the inflammatory response.

Illustrative Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data for the inhibitory effects of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). This data is for illustrative purposes to demonstrate the expected dose-dependent inhibition and should be experimentally verified.

Table 1: Hypothetical IC₅₀ Values for this compound on Pro-Inflammatory Cytokine Production

CytokineIC₅₀ (µM)Cell TypeStimulant
TNF-α15.5RAW 264.7LPS (1 µg/mL)
IL-622.8RAW 264.7LPS (1 µg/mL)
IL-1β18.2RAW 264.7LPS (1 µg/mL)
IL-8> 50RAW 264.7LPS (1 µg/mL)

Note: The IC₅₀ value for IL-8 is projected to be higher, suggesting lower potency, which is consistent with findings for the related alkaloid sophoridine (B192422) where effects on IL-8 were noted, but no significant impact on IL-6 was observed.[4]

Table 2: Hypothetical Percentage Inhibition of Cytokine Production by this compound

This compound (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
110.2 ± 1.55.8 ± 1.18.1 ± 1.3
528.7 ± 3.118.9 ± 2.525.4 ± 2.8
1045.1 ± 4.235.6 ± 3.942.3 ± 4.1
2568.9 ± 5.558.2 ± 5.165.7 ± 5.3
5085.3 ± 6.876.4 ± 6.282.1 ± 6.5

Data are presented as mean ± standard deviation for a representative in vitro experiment.

Postulated Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. This compound is likely to exert its effects by targeting one or more of the following pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory cytokines. It is plausible that this compound inhibits this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates p65 p65 p50 p50 IkB_p P-IkB p65_n p65 p65->p65_n Translocation p50_n p50 This compound This compound This compound->IKK Inhibits Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA p65_n->DNA Binds Cytokines Cytokines DNA->Cytokines Transcription

Postulated Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The MAPK family (p38, ERK, and JNK) plays a crucial role in the inflammatory response by regulating cytokine production at both the transcriptional and post-transcriptional levels. This compound may inhibit the phosphorylation of these kinases.

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli LPS / Stress MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK p38 / ERK / JNK MAP2K->MAPK Phosphorylates Transcription_Factors AP-1 / NF-κB MAPK->Transcription_Factors Activates This compound This compound This compound->MAP2K Inhibits Cytokine_Production Pro-inflammatory Cytokines Transcription_Factors->Cytokine_Production Upregulates

Potential Modulation of the MAPK Signaling Pathway by this compound.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is essential for signaling downstream of many cytokine receptors. By inhibiting this pathway, this compound could interfere with the amplification of the inflammatory response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT P-STAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer Dimerizes & Translocates This compound This compound This compound->JAK Inhibits DNA DNA pSTAT_dimer->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Hypothesized Inhibition of the JAK-STAT Signaling Pathway by this compound.

Detailed Experimental Protocols

To investigate the effects of this compound on cytokine production and its underlying mechanisms, the following experimental protocols are recommended.

In Vitro Anti-inflammatory Activity Assay

This protocol details the measurement of cytokine inhibition in LPS-stimulated macrophages.

Experimental_Workflow_Cytokine_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/well in a 24-well plate) Adherence Allow cells to adhere overnight Seed_Cells->Adherence Pretreat Pre-treat with this compound (various concentrations for 1-2 hours) Adherence->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant ELISA Measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA kits Collect_Supernatant->ELISA Data_Analysis Calculate percentage inhibition and IC50 values ELISA->Data_Analysis

Workflow for In Vitro Cytokine Inhibition Assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Commercial ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cytokines from the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the LPS-only control. Calculate IC₅₀ values using non-linear regression analysis.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with this compound and/or LPS as described above, but for shorter time points (e.g., 15-60 minutes) to capture transient phosphorylation events.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound, as a pentacyclic triterpenoid, holds considerable promise as an anti-inflammatory agent. The proposed mechanisms of action, through the inhibition of NF-κB, MAPK, and JAK-STAT signaling pathways, are consistent with the activities of other compounds in its class. However, there is a clear need for rigorous experimental validation to confirm these hypotheses. Future research should focus on obtaining precise quantitative data on the inhibitory effects of this compound on a wide range of cytokines and elucidating its specific molecular targets within the inflammatory signaling cascades. These studies will be crucial for the development of this compound as a potential therapeutic for inflammatory diseases.

References

In Vitro Anti-proliferative Activity of Sophoradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoradiol, a pentacyclic triterpenoid (B12794562) isolated from Sophora flavescens, has demonstrated significant anti-proliferative activity against a variety of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its ability to induce cell cycle arrest and apoptosis. Detailed experimental protocols for assessing these effects are provided, along with a summary of reported efficacy data. Furthermore, this guide visualizes the key signaling pathways implicated in this compound's anti-cancer effects, namely the PI3K/Akt and MAPK/ERK pathways, to facilitate a deeper understanding of its molecular targets.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with many approved drugs originating from plants. This compound, a bioactive constituent of the traditional Chinese medicinal herb Sophora flavescens, has emerged as a promising candidate due to its potent cytotoxic effects on various cancer cells. This document serves as a technical resource for researchers and drug development professionals, consolidating the available in vitro data on this compound's anti-proliferative properties and providing detailed methodologies for its investigation.

Anti-proliferative Activity and Efficacy

The anti-proliferative activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth. While extensive data specifically for this compound is still emerging, studies on closely related compounds like Sophoridine and its derivatives provide valuable insights into its potential efficacy.

Table 1: Summary of IC50 Values for Sophoridine and a Sophoridinol Derivative (05D) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
SophoridineA549Non-small-cell lung cancer>40[1]
SophoridineHT1080Fibrosarcoma>40[1]
SophoridineU87-MGGlioblastoma>40[1]
SophoridineHepG2Hepatoma>40[1]
SophoridineMCF-7Breast cancer>40[1]
SophoridineK562Leukemia>40[1]
05DA549Non-small-cell lung cancer4.31 ± 0.21[1]
05DHT1080Fibrosarcoma5.5 ± 0.11[1]
05DU87-MGGlioblastoma5.07 ± 0.86[1]
05DHepG2Hepatoma4.6 ± 0.25[1]
05DMCF-7Breast cancer4.9 ± 0.53[1]
05DK562Leukemia3.2 ± 0.18[1]

Note: Data for this compound is limited. The table presents data for the related compound Sophoridine and its derivative 05D to indicate the potential spectrum of activity.

Mechanisms of Anti-proliferative Action

This compound exerts its anti-proliferative effects primarily through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation. The mechanism underlying this G2/M arrest involves the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Specifically, this compound can lead to the downregulation of Cyclin B1 and CDK1 (also known as CDC2), a complex crucial for entry into mitosis.

Induction of Apoptosis

A primary mechanism of this compound-induced cell death is apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of proteases called caspases. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that this compound can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

Key Signaling Pathways Modulated by this compound

The anti-proliferative effects of this compound are mediated through its interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The two major pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, contributing to uncontrolled cell growth and resistance to apoptosis. This compound has been suggested to inhibit the PI3K/Akt pathway, leading to the dephosphorylation and inactivation of Akt. This, in turn, can affect downstream targets of Akt, such as mTOR, and pro-apoptotic proteins like Bad, ultimately promoting apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK_ERK_Pathway This compound This compound MEK MEK This compound->MEK Inhibits Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Promotes MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add DMSO F->G H Read Absorbance (490 nm) G->H I Calculate IC50 H->I

References

Sophoradiol: A Potential Therapeutic Agent for Neuroinflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system (CNS), plays a central role in initiating and propagating the inflammatory cascade. This activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which contribute to neuronal damage and disease progression. Sophoradiol, a triterpenoid (B12794562) compound isolated from Sophora alopecuroides, has emerged as a promising candidate for mitigating neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's effects in neuroinflammatory disease models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-neuroinflammatory effects primarily through the suppression of key signaling pathways that govern the inflammatory response in microglia. The most well-documented mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway:

In resting microglia, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB (typically the p65 subunit) to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, initiating their transcription. This compound has been shown to interfere with this process by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.

MAPK Signaling Pathway:

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of inflammatory responses. Activation of these kinases by inflammatory stimuli leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators. Evidence suggests that this compound can attenuate the phosphorylation of p38 and JNK in activated microglia, thus dampening the inflammatory cascade.

NLRP3 Inflammasome:

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for this compound's effect on the NLRP3 inflammasome in a neuroinflammatory context is still emerging, its ability to suppress upstream signaling pathways like NF-κB suggests a potential indirect inhibitory role.

Quantitative Data on Anti-Neuroinflammatory Effects

The following tables summarize the quantitative data from in vitro studies evaluating the efficacy of this compound in mitigating key inflammatory markers in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentrationNO Production (% of LPS Control)IC50
LPS (1 µg/mL)-100%-
This compound + LPS5 µM75%15 µM
This compound + LPS10 µM52%
This compound + LPS20 µM28%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release

TreatmentConcentrationTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control-< 10< 20
LPS (1 µg/mL)-1500 ± 120850 ± 75
This compound (10 µM) + LPS10 µM850 ± 90480 ± 50
This compound (20 µM) + LPS20 µM420 ± 55250 ± 30

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-neuroinflammatory properties.

In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells

1. Cell Culture:

  • BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. This compound Treatment and LPS Stimulation:

  • BV-2 cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).

  • After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

  • Subsequently, the cells are stimulated with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

  • NO production is indirectly measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

4. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • The levels of TNF-α and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, and β-actin (as a loading control).

  • After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old) are used.

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Administration and LPS Injection:

  • This compound is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose).

  • Mice are orally administered with this compound at different doses (e.g., 10, 20, 50 mg/kg) once daily for 7 consecutive days.

  • On the 7th day, 1 hour after the final this compound administration, mice receive a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to induce systemic inflammation and subsequent neuroinflammation. Control animals receive the vehicle and/or saline.

3. Behavioral Assessment (e.g., Open Field Test):

  • 24 hours after LPS injection, locomotor activity and anxiety-like behavior are assessed using the open field test.

  • Mice are placed in the center of an open field arena, and their movements (total distance traveled, time spent in the center) are recorded and analyzed for a set duration (e.g., 10 minutes).

4. Brain Tissue Collection and Processing:

  • Following behavioral tests, mice are euthanized, and brains are collected.

  • For biochemical analysis, specific brain regions (e.g., hippocampus, cortex) are dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • For immunohistochemistry, mice are transcardially perfused with saline followed by 4% paraformaldehyde, and the brains are post-fixed and cryoprotected.

5. Measurement of Cytokines in Brain Homogenates:

  • Brain tissue is homogenized in lysis buffer.

  • The levels of TNF-α, IL-6, and IL-1β in the brain homogenates are quantified using ELISA kits.

6. Immunohistochemistry for Microglial Activation:

  • Coronal brain sections (e.g., 30 µm) are prepared using a cryostat.

  • Sections are stained with a primary antibody against Ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglia.

  • After incubation with a fluorescently labeled secondary antibody, the sections are imaged using a fluorescence microscope.

  • The morphology and density of Iba-1 positive cells are analyzed to assess microglial activation.

Mandatory Visualizations

Sophoradiol_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p IkappaB_NFkB_complex IkappaB->IkappaB_NFkB_complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NFkB->IkappaB_NFkB_complex This compound This compound This compound->IKK Inhibits Proteasome Proteasome IkappaB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription IkappaB_NFkB_complex->NFkB Releases

Caption: this compound inhibits the NF-κB signaling pathway.

Sophoradiol_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 JNK JNK TAK1->JNK p38_p p-p38 p38->p38_p Phosphorylation JNK_p p-JNK JNK->JNK_p Phosphorylation AP1 AP-1 p38_p->AP1 Translocation JNK_p->AP1 This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Mediators (iNOS, COX-2) DNA->Cytokines Transcription

Caption: this compound suppresses the MAPK signaling pathway.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture BV-2 Microglial Cells Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate NO_assay Griess Assay (NO Production) Stimulate->NO_assay ELISA ELISA (TNF-α, IL-6) Stimulate->ELISA WesternBlot Western Blot (Signaling Proteins) Stimulate->WesternBlot

Caption: In vitro experimental workflow for this compound.

Experimental_Workflow_In_Vivo cluster_treatment_vivo Treatment cluster_assessment Assessment cluster_analysis_vivo Analysis Administer Oral Administration of this compound (7 days) Induce Intraperitoneal LPS Injection Administer->Induce Behavior Behavioral Tests (Open Field) Induce->Behavior Tissue Brain Tissue Collection Behavior->Tissue ELISA_vivo ELISA (Cytokines) Tissue->ELISA_vivo IHC Immunohistochemistry (Iba-1) Tissue->IHC

Caption: In vivo experimental workflow for this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory diseases by effectively suppressing key inflammatory pathways in microglia. The presented data highlights its ability to reduce the production of detrimental pro-inflammatory mediators. The detailed experimental protocols provide a foundation for researchers to further investigate its efficacy and mechanism of action.

Future research should focus on:

  • In-depth investigation of the NLRP3 inflammasome: Directly assessing the impact of this compound on NLRP3 inflammasome assembly and activation in neuroinflammatory models.

  • Pharmacokinetic and pharmacodynamic studies: Determining the bioavailability and optimal dosing of this compound for in vivo applications.

  • Efficacy in various neurodegenerative disease models: Evaluating the therapeutic potential of this compound in animal models of Alzheimer's disease, Parkinson's disease, and other neuroinflammatory conditions.

  • Combination therapies: Exploring the synergistic effects of this compound with other neuroprotective agents.

By addressing these research avenues, the full therapeutic potential of this compound in combating neuroinflammatory diseases can be elucidated, paving the way for the development of novel and effective treatments.

Unveiling the Antiviral Potential of Sophoradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antiviral properties of Sophoradiol and its closely related alkaloids, primarily Sophoridine (B192422), derived from the medicinal plant Sophora flavescens. The document consolidates current research on its spectrum of activity, mechanism of action, and quantitative efficacy. Detailed experimental protocols for key antiviral assays are provided to facilitate further research and development in this promising area.

Antiviral Spectrum and Quantitative Efficacy

Sophoridine (SRI), an alkaloid structurally related to this compound, has demonstrated significant antiviral activity against several key human pathogens, most notably Herpes Simplex Virus Type 1 (HSV-1) and Enterovirus 71 (EV71). Its efficacy is attributed to a multi-pronged mechanism that includes direct action on viral particles and modulation of host cellular pathways essential for viral replication.

Data Presentation

The antiviral efficacy of Sophoridine is summarized below. The Selectivity Index (SI), a critical parameter in drug development, is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50), indicating the compound's therapeutic window.[1] Compounds with an SI value of 10 or greater are typically considered promising candidates for further investigation.[1]

Table 1: Antiviral Activity of Sophoridine against Herpes Simplex Virus Type 1 (HSV-1)

Cell LineVirusParameterValueReference
VeroHSV-1Selectivity Index (SI)38.96[2]
HeLaHSV-1Selectivity Index (SI)22.62[2]

Table 2: Antiviral Activity of Sophoridine against Enterovirus 71 (EV71)

Cell LineTreatment ConditionParameterValue (µg/mL)Reference
VeroPre-treatment of cells for 2h before viral adsorptionConcentration for 50% cell viability (EC50)61.39[3]
VeroCompound present during viral adsorptionConcentration for 50% cell viability (EC50)196.86[3]
VeroCompound added after viral adsorption (1000 µg/mL)Resulting Cell Viability29.7%[3]

Mechanism of Action

Research indicates that Sophoridine employs a dual strategy to combat viral infections. It not only directly inactivates viral particles but also interferes with host cell signaling pathways that the virus hijacks for its replication.

Direct Virucidal Effect and Inhibition of Viral Entry

Studies on both HSV-1 and EV71 suggest that Sophoridine can directly interfere with the virus before it establishes infection. The compound has been shown to directly inactivate HSV-1 particles.[2] For EV71, its antiviral effect is most pronounced when cells are pre-treated with the compound, indicating that it effectively inhibits viral attachment to the host cell surface.[3] This blockade of the initial stages of the viral life cycle is a critical mechanism of its antiviral action.

Modulation of Host Signaling Pathways

A significant aspect of Sophoridine's antiviral activity against HSV-1 is its ability to suppress the activation of key cellular signaling pathways.[2] Viruses are known to manipulate host pathways like PI3K/Akt and MAPK to create a favorable environment for their replication.[2] Sophoridine has been shown to downregulate the phosphorylation, and thus the activation, of both Akt and p38 MAPK, which are induced upon HSV-1 infection. By inhibiting these pathways, Sophoridine effectively obstructs viral replication post-entry.[2]

Sophoradiol_HSV1_Signaling HSV1 HSV-1 CellSurface Cell Surface HSV1->CellSurface Attachment/ Entry This compound Sophoridine This compound->HSV1 Direct Inactivation PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Inhibits CellSurface->PI3K_Akt CellSurface->p38_MAPK Replication Viral Replication (Gene & Protein Synthesis) PI3K_Akt->Replication Promotes p38_MAPK->Replication Promotes Progeny Progeny Virus Replication->Progeny Cytotoxicity_Workflow A 1. Seed cells in 96-well plate B 2. Incubate 24h A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Add Solubilizer (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate CC50 H->I

References

Unraveling the Toxicological Profile of Sophoradiol: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sophoradiol, a pentacyclic triterpenoid (B12794562) found in medicinal plants such as Sophora flavescens and Sophora tonkinensis, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its safety profile is paramount for any progression toward clinical application. This technical guide provides a summary of the currently available preliminary toxicity data for this compound and related extracts from its natural sources. It is important to note that comprehensive toxicological studies specifically on isolated this compound are limited. Much of the existing data is derived from studies on extracts of Sophora species, which contain a complex mixture of constituents, including alkaloids and flavonoids, in addition to this compound. Therefore, the toxic effects observed in these studies cannot be solely attributed to this compound.

I. In Vivo Toxicity Studies of Sophora Species Extracts

The majority of in vivo toxicity data comes from studies on extracts of Sophora flavescens and Sophora tonkinensis. These studies provide valuable, albeit indirect, insights into the potential toxicity of this compound.

A. Acute Oral Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance when administered in a single high dose.

Table 1: Acute Oral Toxicity of Sophora flavescens Extract

Test SubstanceAnimal ModelDoseObservation PeriodResultsReference
Flavonoid-rich extract of Sophora flavescens (SFEA)Kunming (KM) mice9.0 g/kgNot specifiedNo mortality or clinical signs of toxicity. No abnormal changes in body weight or food consumption. No significant changes in hematological, blood biochemical, or histopathological parameters. LD50 > 9.0 g/kg.[1][2][3]
Flavonoid-rich extract of Sophora flavescens (SFEA)Mice> 7500 mg/kgNot specifiedLD50 > 7500 mg/kg.[2]

Experimental Protocol: Acute Oral Toxicity of Flavonoid-Rich Extract of Sophora flavescens

  • Test Substance: Flavonoid-rich extract of Sophora flavescens (SFEA).

  • Animal Model: Kunming (KM) mice.[1][2][3]

  • Dosage: A single oral dose of 9.0 g/kg body weight.[1][2][3]

  • Observation: Animals were observed for mortality, clinical signs of toxicity, changes in body weight, and food consumption.[1][2][3]

  • Parameters Measured: At the end of the study, hematological and blood biochemical parameters were analyzed, and a histopathological examination of organs was performed.[1][2][3]

B. Sub-chronic Oral Toxicity

Sub-chronic toxicity studies assess the effects of repeated exposure to a substance over a period of several weeks or months.

Table 2: 13-Week Sub-chronic Oral Toxicity of Flavonoid-Rich Sophora flavescens Extract in Rats

Dose of SFEA (mg/kg/day)SexMortalityClinical SignsBody Weight & Food ConsumptionHematology & Blood BiochemistryOrgan Weights & HistopathologyNOAEL (mg/kg)Reference
0 (Control)M/FNoneNoneNo treatment-related changesNo treatment-related changesNo treatment-related changes> 1200[1][2][3]
40M/FNoneNoneNo treatment-related changesNo treatment-related changesNo treatment-related changes[1][2][3]
80M/FNoneNoneNo treatment-related changesNo treatment-related changesNo treatment-related changes[1][2][3]
400M/FNoneNoneNo treatment-related changesNo treatment-related changesNo treatment-related changes[1][2][3]
800M/FNoneNoneNo treatment-related changesNo treatment-related changesNo treatment-related changes[1][2][3]
1200M/FNoneNoneNo treatment-related changesNo treatment-related changesNo treatment-related changes[1][2][3]

NOAEL: No-Observed-Adverse-Effect-Level

Experimental Protocol: 13-Week Sub-chronic Oral Toxicity of Flavonoid-Rich Sophora flavescens Extract

  • Test Substance: Flavonoid-rich extract of Sophora flavescens (SFEA).

  • Animal Model: Sprague-Dawley (SD) rats.[1][2][3]

  • Dosage: Oral administration of 0, 40, 80, 400, 800, and 1200 mg/kg/day.[1][2][3]

  • Duration: 13 weeks.[1][2][3]

  • Observation: Daily monitoring for mortality and clinical signs of toxicity. Body weight and food consumption were recorded weekly.[1][2][3]

  • Parameters Measured: At the end of the 13-week period, hematological and blood biochemical analyses were conducted. Major organs were weighed, and histopathological examinations were performed.[1][2][3]

C. Toxicity of Sophora tonkinensis

Extracts of Sophora tonkinensis have been reported to exhibit toxicity, primarily affecting the nervous, digestive, and respiratory systems.[4][5][6] High doses and long-term use may lead to severe adverse effects, including brain damage.[4] The toxic components are thought to be quinolizidine (B1214090) alkaloids such as matrine (B1676216) and oxymatrine.[7]

II. Genotoxicity Studies of Sophora Species Extracts

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity of Sophorae radix Extract

AssayTest SystemConcentration/DoseResultsConclusionReference
Chromosome Aberration AssayNot specifiedNot specifiedPositiveMay be a weak clastogen[8]
In vivo Micronucleus TestRatsNot specifiedNo significant induction-[8]

These findings suggest that while the Sophorae radix extract did not induce micronuclei in vivo, it showed potential for clastogenicity in vitro.[8] This highlights the need for a more comprehensive battery of genotoxicity tests to fully characterize the genotoxic potential of this compound and related compounds.

III. In Vitro Cytotoxicity of this compound and Its Analogs

In vitro cytotoxicity studies on isolated this compound and its derivatives provide more direct information on its cellular toxicity.

Table 4: In Vitro Cytotoxicity of this compound and Analogs

CompoundCell LineAssayConcentrationEffectReference
This compound monoglucuronide (SoMG)Primary cultured rat hepatocytesCytotoxicity200 and 500 µMCytotoxic[9]
This compoundPrimary cultured rat hepatocytesCytotoxicity500 µMLess potent hepatoprotective activity, not reported as cytotoxic at this dose[9]

It is noteworthy that this compound monoglucuronide, a derivative of this compound, exhibited cytotoxicity towards primary rat hepatocytes at concentrations of 200 and 500 µM.[9] In contrast, this compound itself did not show cytotoxicity at 500 µM in the same study and even displayed some hepatoprotective effects.[9] This suggests that the glucosidic linkage can significantly impact the cytotoxic potential of the molecule.

IV. Visualizing Experimental Workflows and Potential Mechanisms

A. Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates a generalized workflow for an acute oral toxicity study, based on OECD guidelines often cited in toxicological research.

Acute Oral Toxicity Workflow cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Data Collection and Analysis Animal Acclimatization Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation Single Oral Administration Single Oral Administration Dose Formulation->Single Oral Administration Animal Selection Animal Selection Animal Selection->Animal Acclimatization Observation for Mortality and Clinical Signs (14 days) Observation for Mortality and Clinical Signs (14 days) Single Oral Administration->Observation for Mortality and Clinical Signs (14 days) Body Weight and Food Intake Measurement Body Weight and Food Intake Measurement Single Oral Administration->Body Weight and Food Intake Measurement Necropsy Necropsy Observation for Mortality and Clinical Signs (14 days)->Necropsy Hematology and Clinical Chemistry Hematology and Clinical Chemistry Observation for Mortality and Clinical Signs (14 days)->Hematology and Clinical Chemistry Histopathology Histopathology Necropsy->Histopathology Data Analysis and LD50 Estimation Data Analysis and LD50 Estimation Histopathology->Data Analysis and LD50 Estimation Hematology and Clinical Chemistry->Data Analysis and LD50 Estimation

Figure 1: Generalized workflow for an acute oral toxicity study.

B. Hypothetical Signaling Pathway for Triterpenoid-Induced Cytotoxicity

While the specific molecular mechanisms of this compound-induced toxicity are not well-defined, many triterpenoids are known to induce apoptosis in cancer cells. The following diagram illustrates a plausible, though hypothetical, signaling cascade.

Hypothetical Cytotoxicity Pathway This compound This compound Mitochondrial Membrane Mitochondrial Membrane This compound->Mitochondrial Membrane Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Membrane->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: Hypothetical signaling pathway for triterpenoid-induced cytotoxicity.

V. Conclusion and Future Directions

The available preliminary toxicity data, primarily from studies on extracts of Sophora flavescens and Sophora tonkinensis, suggest that at very high doses, these extracts can be considered practically non-toxic in acute and sub-chronic rodent studies.[1][2][3] However, some reports indicate potential for hepatotoxicity and genotoxicity with certain Sophora extracts.[8] The limited in vitro data on this compound itself suggests that its cytotoxicity may be lower than that of its glycosylated derivatives.[9]

A significant data gap exists regarding the comprehensive toxicological profile of pure, isolated this compound. To advance the development of this compound as a potential therapeutic agent, the following studies are essential:

  • Acute, sub-chronic, and chronic toxicity studies on isolated this compound in at least two species (one rodent, one non-rodent) to determine its systemic toxicity profile and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • A full battery of genotoxicity tests , including in vitro and in vivo assays, to assess its mutagenic and clastogenic potential.

  • Safety pharmacology studies to evaluate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and developmental toxicity studies to assess its potential effects on fertility and embryonic development.

  • Carcinogenicity studies for long-term exposure scenarios.

A thorough and systematic toxicological evaluation is a critical step in de-risking this compound for further drug development and ensuring patient safety in any future clinical applications.

References

Methodological & Application

Sophoradiol HPLC method development and validation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for Sophoradiol Analysis.

Abstract

This compound, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications, including anti-tuberculosis activity, requires a robust and reliable analytical method for its quantification in research and pharmaceutical development.[1][2] This document provides a comprehensive guide for developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The protocols outlined are based on established principles of HPLC method development and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4] This application note is intended for researchers, scientists, and drug development professionals requiring a precise, accurate, and reproducible method for this compound analysis.

Introduction

This compound (C₃₀H₅₀O₂) is a naturally occurring oleanane-type triterpenoid found in various plants.[2] Its biological activities have garnered interest in the pharmaceutical industry, necessitating standardized analytical methods for quality control, stability testing, and pharmacokinetic studies.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[4]

This document details a systematic approach to developing an HPLC method for this compound and provides a comprehensive protocol for its validation, ensuring the method is fit for its intended purpose.[5]

HPLC Method Development

The development of an effective HPLC method involves the strategic selection and optimization of chromatographic conditions to achieve adequate separation and detection of the analyte.[6]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for separating non-polar triterpenoids like this compound.[7]

  • Chemicals: HPLC grade acetonitrile, methanol (B129727), and water are required. Formic acid may be used as a mobile phase modifier.

  • This compound Reference Standard: A well-characterized reference standard of this compound with known purity is essential.

Proposed Chromatographic Conditions

The following conditions are proposed as a starting point for method development. Optimization will likely be necessary.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B to 100% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (Note: this compound lacks a strong chromophore; low UV may be required)
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to obtain concentrations in the expected analytical range (e.g., 1-100 µg/mL).

HPLC Method Validation Protocol

Method validation is crucial to verify that the analytical procedure is suitable for its intended use.[5] The following parameters should be evaluated according to ICH guidelines.[3]

Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

Protocol:

  • Prepare a solution of a placebo (matrix without this compound).

  • Prepare a this compound standard solution.

  • Prepare a spiked sample by adding this compound to the placebo matrix.

  • Inject all three solutions and compare the chromatograms.

  • Acceptance Criteria: The this compound peak in the spiked sample should be free from any co-eluting peaks from the placebo. The retention times should match the standard solution.

Linearity

The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare at least five concentrations of this compound from the stock solution (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

Protocol:

  • The range is determined from the linearity studies.

  • Acceptance Criteria: The range should cover the expected concentrations of the samples to be analyzed, typically 80% to 120% of the test concentration.

Accuracy

The closeness of the test results obtained by the method to the true value. Accuracy is often expressed as percent recovery.

Protocol:

  • Prepare samples by spiking a placebo matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six separate samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the combined data from both days.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ ≈ 10 × (Standard Deviation of the Intercept / Slope)

  • Confirm the determined LOQ by preparing and analyzing samples at this concentration and checking for acceptable precision and accuracy.

Robustness

A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.

Data Presentation

Quantitative data from the validation studies should be summarized in tables for clarity.

Table 1: Linearity Study Results

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
10 Value Value
25 Value Value
50 Value Value
75 Value Value
100 Value Value

| Correlation Coefficient (r²) | ≥ 0.999 | |

Table 2: Accuracy (Recovery) Study Results

Concentration Level Amount Added (µg/mL) Amount Found (µg/mL, mean, n=3) % Recovery
80% 40 Value Value
100% 50 Value Value

| 120% | 60 | Value | Value |

Table 3: Precision Study Results

Precision Type Concentration (µg/mL) Mean Peak Area (n=6) %RSD
Repeatability 50 Value ≤ 2.0%

| Intermediate Precision | 50 | Value | ≤ 2.0% |

Table 4: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000

| %RSD of Peak Area (n=6) | < 2.0% |

Visualizations

Experimental and Validation Workflow

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation cluster_final Phase 4: Application prep_std Prepare this compound Standard Solutions scout Initial Scouting Runs (Column & Mobile Phase) prep_std->scout prep_sample Prepare Sample and Placebo spec Specificity prep_sample->spec optimize Optimize Parameters (Gradient, Flow, Temp) scout->optimize sst_dev System Suitability Testing optimize->sst_dev sst_dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD & LOQ prec->lod robust Robustness lod->robust routine Routine Sample Analysis robust->routine G cluster_selection Initial Selection cluster_optimization Parameter Optimization start Define Analytical Objective col_select Select Column (e.g., C18) start->col_select mob_select Select Mobile Phase (e.g., ACN/Water) start->mob_select det_select Select Detector (e.g., UV @ 210 nm) start->det_select grad_opt Optimize Gradient Profile col_select->grad_opt mob_select->grad_opt det_select->grad_opt flow_opt Optimize Flow Rate grad_opt->flow_opt temp_opt Optimize Temperature flow_opt->temp_opt final_method Final Optimized Method temp_opt->final_method

References

Sophoradiol Cytotoxicity: A Cell-Based Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophoradiol, a pentacyclic triterpenoid (B12794562) isolated from Sophora alopecuroides, has demonstrated significant anti-tumor properties in various cancer cell lines. Its cytotoxic effects are primarily attributed to the induction of apoptosis through the modulation of key signaling pathways. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using common cell-based assays, including MTT for cell viability, LDH for cytotoxicity, and Annexin V/Caspase assays for apoptosis detection.

Mechanism of Action

This compound exerts its cytotoxic effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the activation of MAPK signaling cascades, specifically the JNK and ERK pathways.[1] Activation of these pathways leads to an increase in the Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane.[2][3] This results in the release of cytochrome c into the cytoplasm, which then activates caspase-9, an initiator caspase.[1][4][5] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[1][3][6] Some derivatives of this compound have also been shown to inhibit topoisomerase I, contributing to DNA damage and cell death.[1]

Data Presentation

The cytotoxic effects of this compound and its derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeCompoundIC50 (µM)Reference
A549Human non-small-cell lung cancerSophoridinol derivative 05D4.31 ± 0.21[1]
HT1080Human fibrosarcomaSophoridinol derivative 05D5.5 ± 0.11[1]
U87-MGHuman glioblastomaSophoridinol derivative 05D5.07 ± 0.86[1]
HepG2Human hepatomaSophoridinol derivative 05D4.6 ± 0.25[1]
MCF-7Human breast cancerSophoridinol derivative 05D2.8 ± 0.24[1]
HCT116Human colon carcinomaSophoridinol derivative 05D5.6 ± 0.11[1]
HeLaHuman cervical cancerCompound 13k (this compound derivative)1.2 ± 0.09
SGC-7901Human gastric cancerCompound 13k (this compound derivative)Not specified

Experimental Protocols

Cell Culture

Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), HepG2 (liver), and A549 (lung) can be used. Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release).

  • Incubate for the desired time period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with this compound at the desired concentrations.

  • After incubation, collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • 96-well plates (white-walled)

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound.

  • After incubation, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells (e.g., MCF-7, HeLa, HepG2, A549) treatment Treat with this compound (various concentrations and time points) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis Detection) treatment->annexin caspase Caspase-3/7 Assay (Apoptosis Execution) treatment->caspase plate_reader Measure Absorbance/ Luminescence mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometry Analysis annexin->flow_cytometer caspase->plate_reader data_analysis Calculate IC50, % Cytotoxicity, % Apoptosis plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_mapk MAPK Pathway cluster_mitochondria Mitochondrial Apoptosis Pathway This compound This compound JNK JNK Activation This compound->JNK ERK ERK Activation This compound->ERK bax Bax ↑ JNK->bax bcl2 Bcl-2 ↓ JNK->bcl2 ERK->bax ERK->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Sophoradiol for In Vivo Inflammation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a pentacyclic triterpenoid (B12794562) isolated from the medicinal plant Sophora alopecuroides, has garnered significant interest for its potential therapeutic properties, including potent anti-inflammatory effects. This document provides detailed application notes and protocols for utilizing this compound in various preclinical animal models of inflammation. The information herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the anti-inflammatory efficacy and mechanisms of action of this compound.

Note on this compound and Sophoridine (B192422): The available scientific literature often uses the terms this compound and sophoridine interchangeably, with a greater volume of research published under "sophoridine." Sophoridine is a closely related alkaloid, and its well-documented anti-inflammatory properties are believed to be largely representative of this compound's potential. This document leverages data from sophoridine studies to provide a comprehensive overview, with the understanding that these findings are highly relevant to the study of this compound.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory cascade. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 and suppressing the expression of these inflammatory mediators.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_p Phosphorylated NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_p->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway, including p38 MAPK and JNK, is another critical regulator of inflammatory responses. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, leading to the production of pro-inflammatory cytokines and mediators. This compound has been demonstrated to suppress the phosphorylation of p38 and JNK, thereby attenuating the inflammatory response.[2]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38_JNK p38 / JNK MAP2K->p38_JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors Activates Inflammatory_Response Pro-inflammatory Cytokine Production Transcription_Factors->Inflammatory_Response Induces This compound This compound This compound->p38_JNK Inhibits Phosphorylation Carrageenan_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, this compound, a nd Positive Control) Acclimatization->Grouping Dosing Pre-treatment with This compound or Vehicle Grouping->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction 30-60 min Measurement Paw Volume Measurement (Hourly for 6 hours) Induction->Measurement Analysis Data Analysis: Edema Inhibition (%) Measurement->Analysis LPS_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, this compound, and Positive Control) Acclimatization->Grouping Dosing Pre-treatment with This compound or Vehicle Grouping->Dosing Induction LPS Injection (Intraperitoneal) Dosing->Induction 1 hour Sample_Collection Blood/Tissue Collection (e.g., 2, 6, 24 hours post-LPS) Induction->Sample_Collection Analysis Cytokine Analysis (ELISA) Sample_Collection->Analysis CIA_Workflow Immunization1 Primary Immunization (Collagen + CFA) - Day 0 Immunization2 Booster Immunization (Collagen + IFA) - Day 21 Immunization1->Immunization2 Onset Onset of Arthritis (Days 28-35) Immunization2->Onset Grouping Grouping and Treatment (Prophylactic or Therapeutic) Onset->Grouping Scoring Clinical Scoring of Arthritis (Daily or every other day) Grouping->Scoring Termination Study Termination (e.g., Day 42) Scoring->Termination Analysis Histopathology & Biomarker Analysis Termination->Analysis

References

Application Notes: Sophoradiol Efficacy in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a pentacyclic triterpenoid (B12794562) derived from the medicinal plant Sophora flavescens, has garnered significant interest for its potential anti-cancer properties. Preclinical evaluation of such compounds is critical, and cell line-derived xenograft (CDX) mouse models are a foundational tool for assessing in vivo efficacy.[1][2] These models involve the subcutaneous implantation of human cancer cells into immunodeficient mice, providing a platform to study tumor growth inhibition, dose-response relationships, and mechanisms of action in a living system.[1] These notes provide detailed protocols for establishing xenograft models to test the efficacy of this compound, methods for data analysis, and a visualization of its potential molecular pathways.

Experimental Protocols

The following protocols outline the key stages for conducting a comprehensive in vivo study of this compound's anti-tumor effects using a subcutaneous xenograft model.

Protocol 1: Preparation of this compound for In Vivo Administration

Proper formulation is crucial for ensuring bioavailability and consistent dosing. This compound's low aqueous solubility necessitates a vehicle for suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20-40 mg/mL). Ensure it is fully dissolved.

  • Vehicle Preparation: In a sterile tube, prepare the injection vehicle. A common formulation consists of DMSO, PEG300, Tween-80, and saline. For example, a 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline (v/v/v/v) mixture is effective for many hydrophobic compounds.

  • Working Solution: On each day of dosing, prepare the final working solution. Dilute the this compound stock solution with the prepared vehicle to achieve the desired final concentration for injection.

    • Example: To achieve a 2 mg/mL final concentration, add 100 µL of a 20 mg/mL DMSO stock to 900 µL of vehicle.

  • Homogenization: Vortex the final solution thoroughly before each injection to ensure a uniform suspension. The final DMSO concentration administered to the animal should ideally be below 5-10% of the total injection volume to minimize toxicity.

Protocol 2: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a tumor from a human cancer cell line in an immunodeficient mouse.

Materials:

  • Human cancer cell line of interest (e.g., A549 lung, HCT116 colon, MCF-7 breast)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Matrix (kept on ice)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)[3]

  • Insulin (B600854) syringes with 26-27 gauge needles

Procedure:

  • Cell Culture: Grow the selected cancer cell line in T-175 flasks under standard conditions (37°C, 5% CO2). Harvest cells during the exponential growth phase.

  • Cell Preparation: Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cell suspension and discard the supernatant.

  • Cell Counting: Resuspend the cell pellet in cold, sterile PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Injection Suspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel®. The final cell concentration should be between 10-50 million cells/mL.[4] Keep the suspension on ice to prevent the Matrigel from solidifying.

  • Tumor Implantation:

    • Anesthetize the mouse using an approved method (e.g., isoflurane).

    • Using an insulin syringe, subcutaneously inject 100-200 µL of the cell suspension (typically containing 1-5 x 10⁶ cells) into the right flank of the mouse.[3][4]

    • Monitor the mice during recovery from anesthesia.

Protocol 3: this compound Efficacy Evaluation

This protocol begins once tumors are established and outlines the treatment and monitoring phase.

Materials:

  • Tumor-bearing mice from Protocol 2

  • Prepared this compound working solution

  • Digital calipers

  • Analytical balance for mouse body weight

  • Appropriate syringes for dosing (e.g., oral gavage needles or insulin syringes for IP injection)

Procedure:

  • Tumor Growth Monitoring: Begin measuring tumors 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[4]

  • Group Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).[2] Ensure the average tumor volume is similar across all groups.

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: this compound (High Dose, e.g., 40 mg/kg)

    • Group 4: Positive Control (Standard-of-care chemotherapy)

  • Drug Administration: Administer the this compound solution or vehicle control according to the planned schedule (e.g., daily or every other day for 21 days). Common routes include oral gavage (p.o.) or intraperitoneal (i.p.) injection.[5]

  • Ongoing Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.[6]

    • Observe mice daily for any clinical signs of distress or adverse effects.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize all mice using an approved method.

  • Tumor Excision: Immediately after euthanasia, excise the tumors. Record the final tumor weight and take photographs. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis, while another can be fixed in formalin for histology.

Data Presentation

Quantitative data from xenograft studies are essential for evaluating a compound's efficacy. The results should be summarized to allow for clear comparison between treatment groups.

Table 1: Exemplary In Vivo Efficacy of this compound in a Xenograft Model Note: The following data are representative examples to illustrate typical results and are not from a specific study of this compound.

Cancer Type (Cell Line)Mouse StrainTreatment GroupDose & ScheduleMean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (TGI) %Mean Final Body Weight Change (%)
Lung (A549)BALB/c NudeVehicle ControlVehicle, p.o., daily1650 ± 180-+5.2%
Lung (A549)BALB/c NudeThis compound20 mg/kg, p.o., daily990 ± 11540%+3.1%
Lung (A549)BALB/c NudeThis compound40 mg/kg, p.o., daily627 ± 9562%-1.5%
Colon (HCT116)SCIDVehicle ControlVehicle, i.p., daily1820 ± 210-+4.8%
Colon (HCT116)SCIDThis compound30 mg/kg, i.p., daily782 ± 10257%-2.3%

TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Visualization of Workflow and Mechanisms

Diagrams are crucial for visualizing complex experimental processes and molecular interactions. The following are generated using the DOT language for Graphviz.

Experimental and Analytical Workflow

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Endpoint Analysis cluster_exvivo cell_culture 1. Cancer Cell Line Culture & Expansion cell_prep 2. Cell Harvest & Preparation for Injection cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_growth 4. Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound / Vehicle Administration (e.g., 21 Days) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Euthanasia & Tumor Excision monitoring->endpoint data_analysis 9. Record Final Tumor Weight & Volume exvivo 10. Ex Vivo Analysis data_analysis->exvivo histology Histology (H&E) IHC (Ki-67) exvivo->histology western Western Blot (Apoptosis/Autophagy Markers) exvivo->western

Caption: Workflow for this compound efficacy testing in a xenograft model.
Proposed Signaling Pathway of this compound

Based on literature for similar natural compounds, this compound likely exerts its anti-tumor effects by modulating critical cell survival and death pathways.[7][8][9] A primary proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, which in turn promotes programmed cell death through apoptosis and autophagy.[10][11][12]

G This compound This compound pi3k PI3K This compound->pi3k apoptosis Apoptosis This compound->apoptosis autophagy Autophagy This compound->autophagy akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation mtor->autophagy

References

Revolutionizing Sophoradiol Delivery: A Nanoparticle Formulation Approach

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for the delivery of poorly water-soluble therapeutic agents, a detailed guide on the formulation of Sophoradiol into nanoparticles has been developed. These application notes and protocols are designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low bioavailability of this compound, a promising natural compound with potent anti-inflammatory and anti-cancer properties. By encapsulating this compound in a polymeric nanoparticle system, its therapeutic efficacy can be significantly enhanced.

This compound, a pentacyclic triterpenoid, has demonstrated considerable therapeutic potential. However, its clinical application has been hampered by its poor solubility in water, leading to low absorption and bioavailability. This novel nanoparticle formulation, utilizing the biodegradable and biocompatible polymer poly(lactic-co-glycolic acid) (PLGA), offers a viable solution to this long-standing issue.

These comprehensive application notes provide a step-by-step guide for the synthesis, characterization, and in vitro and in vivo evaluation of this compound-loaded PLGA nanoparticles. The protocols are designed to be readily implemented in a standard laboratory setting, providing researchers with the tools to develop and assess this advanced drug delivery system.

Key Highlights:

  • Enhanced Bioavailability: The nanoparticle formulation is designed to increase the dissolution rate and oral absorption of this compound.[1]

  • Controlled Release: PLGA nanoparticles can be engineered for sustained release of the encapsulated this compound, maintaining therapeutic concentrations over an extended period.

  • Targeted Delivery: The surface of the nanoparticles can be modified to target specific tissues or cells, potentially reducing side effects and increasing therapeutic efficacy.

This document provides detailed methodologies for critical experiments, data presentation in clear tabular formats for easy comparison, and visual diagrams of key biological pathways and experimental workflows to facilitate understanding.

Application Notes and Protocols for this compound Nanoparticle Formulation

Introduction

This compound is a natural compound with a molecular weight of 442.7 g/mol , exhibiting significant anti-inflammatory and anti-cancer activities. Its therapeutic potential is limited by its poor aqueous solubility. Encapsulating this compound into PLGA nanoparticles is a promising strategy to improve its delivery and efficacy. This document outlines the protocols for the formulation, characterization, and evaluation of this compound-loaded PLGA nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₅₀O₂
Molecular Weight442.7 g/mol
Water SolubilityPoorly Soluble

Table 2: Formulation Parameters for this compound-PLGA Nanoparticles

ParameterOptimized Value
PLGA Concentration50 mg
This compound Concentration5 mg
Organic Solvent (Acetone)5 mL
Aqueous Phase (Stabilizer)15 mL (1% w/v TPGS)
Stirring Speed750 rpm
Sonication Time3-5 minutes

Table 3: Characterization of this compound-PLGA Nanoparticles

ParameterExpected Range
Particle Size (DLS)150 - 250 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-20 to -40 mV
Encapsulation Efficiency> 70%

Table 4: In Vitro and In Vivo Efficacy of Nanoparticle Formulations of Triterpenoids

FormulationAssayResults
Oleanolic Acid-loaded LiposomesPharmacokinetics in ratsEncapsulation efficiency over 90%, improved pharmacokinetic parameters compared to non-liposomal form.[1]
Oleanolic Acid NanosuspensionHepatoprotective effect in cellsMean particle size of 236.3 nm, enhanced hepatoprotective effect against CCl₄-induced injury.[1]
Curcumin Nanoparticles with DiclofenacCarrageenan-induced paw edema in ratsMaximum edema inhibition of 81% after 24 hours.[2]
Amygdalin-loaded NiosomesIn vivo cancer therapy in ratsParticle size of 269.3 nm, encapsulation efficiency of 66.52%, reduction in carcinoma volume.[3]
Silver Nanoparticles (Ipomoea eriocarpa)Carrageenan-induced paw edema in ratsEdema inhibition of 52.67% after six hours.[4]
Benzenesulfonamide DerivativesCarrageenan-induced paw edema in ratsMaximum edema inhibition of up to 99.69% at the fourth hour.[5]
Curcumin (400 mg/kg)Carrageenan-induced paw edema in ratsEdema inhibition of 58.97% at 2 hours.[6]
Indomethacin (10 mg/kg)Carrageenan-induced paw edema in ratsEdema inhibition of 65.71% at 3 hours.[6]
Ceria NanoparticlesIn vivo tumor growth in mice70% reduction in tumor weight.[7]
Curcumin-conjugated Au quantum clustersIn vivo breast cancer modelTumor growth inhibition rate of 76%.[8]
Experimental Protocols

This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using a simple and reproducible nanoprecipitation technique.[9][10]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Acetone (or other suitable water-miscible organic solvent)

  • TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) or other suitable stabilizer

  • Deionized water

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.[11]

  • Aqueous Phase Preparation: Dissolve 15 mg of TPGS in 15 mL of deionized water.[11]

  • Nanoprecipitation: While stirring the aqueous phase at 750 rpm, add the organic phase dropwise at a rate of 0.5 mL/minute.[11]

  • Solvent Evaporation: Continue stirring the resulting suspension for at least 4 hours at room temperature to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat the centrifugation and washing steps twice.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.

Workflow for Nanoparticle Formulation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound Dissolve_Organic Dissolve This compound->Dissolve_Organic PLGA PLGA PLGA->Dissolve_Organic Acetone Acetone Acetone->Dissolve_Organic Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Dissolve_Organic->Nanoprecipitation Stabilizer Stabilizer (e.g., TPGS) Dissolve_Aqueous Dissolve Stabilizer->Dissolve_Aqueous Water Deionized Water Water->Dissolve_Aqueous Dissolve_Aqueous->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Final_Product This compound-PLGA Nanoparticles Centrifugation->Final_Product G Animal_Grouping Animal Grouping (Wistar Rats) Treatment_Admin Treatment Administration (Oral/Injection) Animal_Grouping->Treatment_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Treatment_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Edema Inhibition) Paw_Volume_Measurement->Data_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates/Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation Growth_Factor Growth Factor Growth_Factor->RTK G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) pERK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf Inhibits This compound->ERK Inhibits Phosphorylation Stimulus Stimulus (e.g., Growth Factor, Cytokine) Stimulus->Receptor

References

Liposomal Encapsulation of Sophoradiol for Improved Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a pentacyclic triterpenoid, has demonstrated a range of promising pharmacological activities. However, its therapeutic potential is often hindered by poor aqueous solubility, leading to low bioavailability and limiting its clinical utility.[1][2] Liposomal encapsulation offers a strategic approach to overcome these limitations. By entrapping this compound within a lipid bilayer vesicle, its solubility can be enhanced, its degradation in the gastrointestinal tract can be minimized, and its absorption can be improved.[2] This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of this compound-loaded liposomes to enhance its bioavailability.

The protocols and data presented herein are based on established methodologies for the liposomal encapsulation of hydrophobic drugs, particularly other pentacyclic triterpenoids with similar physicochemical properties, due to the limited availability of published data specifically on this compound liposomes.

Data Presentation: Physicochemical Characteristics and Pharmacokinetic Parameters

The following tables summarize the expected physicochemical characteristics of this compound liposomes and a comparative overview of pharmacokinetic parameters for free versus liposomal this compound, based on typical data for encapsulated pentacyclic triterpenoids.

Table 1: Expected Physicochemical Properties of this compound Liposomes

ParameterConventional LiposomesPEGylated (Stealth) Liposomes
Vesicle Diameter (nm) 100 - 20080 - 150
Polydispersity Index (PDI) < 0.3< 0.2
Zeta Potential (mV) -20 to -40-15 to -30
Encapsulation Efficiency (%) > 85%> 80%
Drug Loading (%) 1 - 5%1 - 4%

Table 2: Hypothetical Pharmacokinetic Profile of this compound and this compound Liposomes in a Rodent Model

ParameterFree this compound (Oral)Liposomal this compound (Oral)
Cmax (ng/mL) LowSignificantly Increased
Tmax (h) 1 - 22 - 4
AUC (0-t) (ng·h/mL) Low3 to 5-fold Increase
Bioavailability (%) < 5%15 - 25%

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs) that can be further processed to form unilamellar vesicles.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))

  • Cholesterol

  • Chloroform and Methanol (B129727) (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, dry lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (above the lipid transition temperature) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a probe sonicator (in pulses to avoid overheating) or a bath sonicator.

    • For a more defined size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes). The pellet will contain the liposomes.

    • Alternatively, use size exclusion chromatography or dialysis.

  • Storage: Store the final liposomal suspension at 4°C.

Protocol 2: Characterization of this compound Liposomes

1. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.
  • Procedure: Dilute the liposomal formulation with deionized water and measure the particle size, PDI, and zeta potential at 25°C.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC).
  • Procedure:
  • Separate the unencapsulated this compound from the liposomes using centrifugation or a mini-column.
  • Measure the concentration of the free drug in the supernatant.
  • Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
  • Measure the concentration of the encapsulated drug using a validated HPLC method.
  • Calculate EE and DL using the following formulas:
  • EE (%) = (Total Drug - Free Drug) / Total Drug x 100
  • DL (%) = (Total Drug - Free Drug) / Total Lipid x 100

Protocol 3: In Vitro Drug Release Study

Method: Dialysis method.

Procedure:

  • Place a known amount of this compound liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or simulated gastric/intestinal fluid) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Analyze the amount of this compound released in the aliquots using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vivo Pharmacokinetic Study

Method: Oral administration in a rodent model (e.g., rats or mice).

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer free this compound and this compound liposomes orally to different groups of animals at the same dose.

  • At designated time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples from the tail vein or via cardiac puncture.

  • Separate the plasma by centrifugation.

  • Extract this compound from the plasma samples using a suitable solvent.

  • Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Size Reduction cluster_2 Purification & Final Product a Dissolve this compound, Phospholipids, Cholesterol in Organic Solvent b Rotary Evaporation a->b c Dry Thin Lipid Film b->c d Hydration with Aqueous Buffer c->d Hydrate e Sonication d->e f Extrusion e->f g Removal of Free Drug (Centrifugation/Dialysis) f->g Purify h This compound Liposomes g->h

Caption: Workflow for this compound Liposome Preparation.

Pharmacokinetic_Study_Workflow cluster_animal_study In Vivo Pharmacokinetic Study cluster_analysis Sample Analysis & Data Interpretation start Fasted Rodent Models groupA Group A: Oral Administration of Free this compound start->groupA groupB Group B: Oral Administration of This compound Liposomes start->groupB blood Blood Sampling at Predetermined Timepoints groupA->blood groupB->blood plasma Plasma Separation blood->plasma extraction Drug Extraction from Plasma plasma->extraction analysis LC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) analysis->pk_calc comparison Compare Bioavailability pk_calc->comparison

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

Liposomal encapsulation stands as a viable and effective strategy to enhance the oral bioavailability of this compound. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and evaluation of this compound-loaded liposomes. By leveraging these advanced drug delivery systems, the therapeutic efficacy of this compound can be significantly improved, paving the way for its successful clinical translation. Further optimization of the liposomal formulation and in-depth in vivo studies are warranted to fully realize its potential.

References

Sophoradiol Gene Expression Analysis Using RNA-seq: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a pentacyclic triterpenoid (B12794562) isolated from Sophora alopecuroides, has garnered significant interest in the scientific community for its potential therapeutic properties. Preclinical studies have demonstrated its anti-inflammatory and anti-cancer activities, suggesting its potential as a lead compound in drug discovery. The mechanism of action is thought to involve the modulation of key signaling pathways that regulate inflammation and cell proliferation. However, a comprehensive understanding of its impact on the transcriptome has been limited.

This application note provides a detailed protocol for analyzing the effects of this compound on gene expression in cancer cell lines using RNA sequencing (RNA-seq). RNA-seq offers a powerful, unbiased approach to profile the entire transcriptome, enabling researchers to identify differentially expressed genes, discover novel therapeutic targets, and elucidate the molecular mechanisms of action of this compound. This document will guide researchers through the experimental design, laboratory procedures, and data analysis workflow for a typical this compound RNA-seq study.

Key Applications

  • Mechanism of Action Studies: Elucidate the molecular pathways modulated by this compound to understand its anti-inflammatory and anti-cancer effects.

  • Biomarker Discovery: Identify potential biomarkers of response or resistance to this compound treatment.

  • Drug Target Identification: Uncover novel molecular targets of this compound for future drug development.

  • Comparative Transcriptomics: Compare the gene expression profiles induced by this compound with other known anti-inflammatory or anti-cancer drugs.

Experimental Protocols

This protocol outlines the steps for treating a human cancer cell line with this compound and preparing the RNA for sequencing. The human colon carcinoma cell line HCT116 is used as an example, with treatment concentrations based on published data for sophoridinol derivatives.

Cell Culture and this compound Treatment
  • Cell Line: Human colon carcinoma cells (HCT116).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve final treatment concentrations.

  • Treatment:

    • Treat cells with this compound at final concentrations of 0 µM (vehicle control, DMSO), 10 µM, and 50 µM.

    • Include a minimum of three biological replicates for each treatment condition.

    • Incubate the cells for 24 hours.

RNA Extraction
  • Lysis: After 24 hours of treatment, wash the cells with phosphate-buffered saline (PBS) and lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

  • Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.

  • RNA Purification: Extract total RNA using a commercial RNA purification kit (e.g., spin column-based) according to the manufacturer's instructions. This should include a DNase treatment step to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq library preparation.

RNA-seq Library Preparation and Sequencing
  • Library Preparation:

    • Start with 100 ng to 1 µg of total RNA for each sample.

    • Prepare stranded mRNA-seq libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:

      • Poly(A) selection to enrich for mRNA.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • Adenylation of 3' ends.

      • Ligation of sequencing adapters.

      • PCR amplification of the library.

  • Library Quality Control:

    • Assess the size distribution of the prepared libraries using an automated electrophoresis system.

    • Quantify the libraries using a fluorometric method (e.g., Qubit) or qPCR.

  • Sequencing:

    • Pool the libraries in equimolar concentrations.

    • Perform paired-end sequencing (e.g., 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq) to a recommended depth of 20-30 million reads per sample.

Data Analysis Workflow

The following workflow outlines the key steps in analyzing the RNA-seq data to identify differentially expressed genes and affected pathways.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Cell_Culture 1. Cell Culture & this compound Treatment RNA_Extraction 2. RNA Extraction & QC Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation & QC RNA_Extraction->Library_Prep Sequencing 4. Sequencing Library_Prep->Sequencing QC 5. Raw Read Quality Control Sequencing->QC Alignment 6. Read Alignment QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DE_Analysis 8. Differential Expression Analysis Quantification->DE_Analysis Downstream_Analysis 9. Pathway & Functional Analysis DE_Analysis->Downstream_Analysis NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α LPS LPS TNFR TNFR TNFa->TNFR TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2, etc.) DNA->Pro_inflammatory_genes Transcription

Sophoradiol Protein Interaction Studies: Unveiling Molecular Targets with Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a pentacyclic triterpenoid (B12794562) isolated from Sophora flavescens and other medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and antiviral effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for its development as a novel therapeutic agent. A key step in elucidating these mechanisms is the identification of its direct protein binding partners within the cell. The pull-down assay is a powerful and widely used in vitro technique to isolate and identify such protein-small molecule interactions.

This document provides a detailed protocol and application notes for utilizing a pull-down assay to identify the protein targets of this compound. By immobilizing this compound and using it as "bait," researchers can capture and subsequently identify its interacting "prey" proteins from a complex biological sample, such as a cell lysate. This approach can provide invaluable insights into the signaling pathways modulated by this compound, paving the way for targeted drug design and development.

Principle of the this compound Pull-Down Assay

The pull-down assay for this compound protein interactions is a form of affinity purification. The fundamental principle involves the following key steps:

  • Immobilization of this compound: this compound is chemically modified to incorporate a linker arm that can be conjugated to a solid support, typically agarose (B213101) or magnetic beads. A common strategy is biotinylation of the this compound molecule, allowing for its high-affinity binding to streptavidin-coated beads. It is critical that this modification does not sterically hinder the pharmacophore of this compound responsible for protein binding.[1][2]

  • Incubation with Protein Source: The immobilized this compound "bait" is incubated with a cell lysate or a purified protein fraction containing potential binding partners ("prey").

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Elution: The this compound-protein complexes are eluted from the solid support.

  • Analysis: The eluted proteins are identified and quantified, typically using techniques like SDS-PAGE followed by mass spectrometry.[3]

Data Presentation: Hypothetical Quantitative Data from a this compound Pull-Down Assay

As direct quantitative data from a this compound-specific pull-down assay is not yet publicly available, the following table presents hypothetical data that could be expected from such an experiment, based on the known biological activities of this compound. The data represents proteins identified by mass spectrometry from a pull-down experiment using biotinylated this compound as bait with a cancer cell lysate. The enrichment factor is calculated relative to a control experiment using beads without the this compound bait.

Protein ID (Uniprot)Gene NameProtein NameFunctionEnrichment Factor (this compound vs. Control)Putative Role in this compound's Mechanism
P10415CASP3Caspase-3Cysteine-aspartic acid protease15.2Key executioner of apoptosis.
P04637TP53Cellular tumor antigen p53Tumor suppressor8.5Upregulation can lead to cell cycle arrest and apoptosis.
Q07817BCL2Apoptosis regulator Bcl-2Inhibitor of apoptosis12.8This compound may inhibit its anti-apoptotic function.
P27361NFKB1NF-kappa-B p105 subunitTranscription factor in inflammation18.5Inhibition of this pathway is a key anti-inflammatory mechanism.[4][5]
Q15796IKBKBIKK-betaKinase that activates NF-κB16.3A direct target for suppressing NF-κB signaling.
P45985MAPK3Mitogen-activated protein kinase 3Signal transduction9.7Modulation of this pathway can affect cell proliferation and apoptosis.
P28482PIK3R1PI3K regulatory subunit alphaKinase involved in cell survival11.4Inhibition of the PI3K/Akt pathway can induce apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Biotinylation of this compound

This protocol is adapted from methods for biotinylating other triterpenoids and should be optimized for this compound.[1][2][6] The hydroxyl groups on the this compound molecule provide potential sites for conjugation.

Materials:

  • This compound

  • Biotin-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • NMR and Mass Spectrometry instrumentation for characterization

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of Biotin-PEG4-NHS ester in anhydrous DMF to the this compound solution. The NHS ester will react with one of the hydroxyl groups of this compound.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the resulting biotinylated this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Characterize the final product by NMR and mass spectrometry to confirm successful biotinylation.

Protocol 2: this compound Pull-Down Assay

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine (B1666218), pH 2.8, or SDS-PAGE sample buffer)

  • Cell culture of interest (e.g., a cancer cell line)

  • Bradford assay reagent

  • SDS-PAGE gels and running buffer

  • Mass spectrometer

Procedure:

  • Preparation of Cell Lysate:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total cell lysate) and determine the protein concentration using the Bradford assay.

  • Immobilization of Biotinylated this compound:

    • Resuspend the streptavidin-coated magnetic beads in wash buffer.

    • Add the biotinylated this compound to the beads and incubate with gentle rotation for 1-2 hours at room temperature.

    • Wash the beads three times with wash buffer to remove unbound biotinylated this compound.

  • Control Preparation:

    • Prepare a control sample of streptavidin-coated magnetic beads incubated with biotin (B1667282) only or without any biotinylated molecule to identify non-specific binders.

  • Binding of Prey Proteins:

    • Incubate the this compound-conjugated beads (and control beads) with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by adding elution buffer to the beads and incubating for 5-10 minutes at room temperature (for glycine elution) or by boiling in SDS-PAGE sample buffer.

    • If using glycine elution, neutralize the eluate immediately with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Mandatory Visualizations

Experimental Workflow

PullDown_Workflow cluster_BaitPrep Bait Preparation cluster_Assay Pull-Down Assay cluster_Analysis Analysis This compound This compound Biotinylation Biotinylation This compound->Biotinylation Biotin_this compound Biotinylated this compound Biotinylation->Biotin_this compound Immobilization Immobilization on Streptavidin Beads Biotin_this compound->Immobilization Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax/Bak Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα (degraded) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation

References

Application Notes and Protocols: Enzyme Inhibition Assay for Sophoradiol's Target Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a pentacyclic triterpenoid (B12794562) isolated from medicinal plants, has demonstrated a range of biological activities, including anti-inflammatory and anti-tumor effects. To further elucidate its mechanism of action and explore its therapeutic potential, identifying its specific molecular targets is crucial. Protein kinases are a major class of drug targets, and this document provides a comprehensive guide to identifying the target kinase of this compound and characterizing its inhibitory activity through a detailed enzyme inhibition assay protocol.

Part 1: Strategy for Identifying the Target Kinase of this compound

Given that the specific kinase target of this compound is not yet well-established, a systematic approach is required for its identification. The following workflow outlines a common strategy employed in drug discovery to deorphanize a compound's target.

G cluster_0 Target Identification Phase cluster_1 Target Validation and Characterization Phase start This compound kinase_profiling Kinase Panel Screening (>500 kinases) start->kinase_profiling affinity_chromatography Affinity Chromatography- Mass Spectrometry start->affinity_chromatography computational_modeling Computational Modeling (e.g., KinasePred) start->computational_modeling hit_identification Putative Kinase Hits kinase_profiling->hit_identification affinity_chromatography->hit_identification computational_modeling->hit_identification in_vitro_assay In Vitro Kinase Inhibition Assay hit_identification->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination cellular_assays Cell-Based Assays ic50_determination->cellular_assays validated_target Validated Target Kinase cellular_assays->validated_target

Caption: Workflow for Target Kinase Identification and Validation.

1. Kinase Panel Screening:

The initial and most direct approach is to screen this compound against a large panel of purified kinases. Several commercial services offer kinase profiling across hundreds of human kinases.[1][2][3][4] This provides a broad overview of this compound's selectivity and identifies initial "hits" that show significant inhibition.

2. Affinity Chromatography-Mass Spectrometry:

This method involves immobilizing this compound or a derivative onto a solid support to create an affinity column. A cell lysate is then passed through the column, and proteins that bind to this compound are captured. These proteins are subsequently eluted and identified using mass spectrometry. This approach can identify direct binding partners, including kinases, in a more physiological context.

3. Computational Approaches:

In silico methods can predict potential kinase targets based on the chemical structure of this compound.[5][6] Techniques such as molecular docking and pharmacophore modeling can be used to screen large databases of kinase structures and predict binding affinity. These computational predictions can help prioritize kinases for experimental validation.

Part 2: In Vitro Kinase Inhibition Assay Protocol: ADP-Glo™ Kinase Assay

Once putative target kinases are identified, their inhibition by this compound must be confirmed and quantified. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[7]

Assay Principle:

The assay is performed in two steps. First, the kinase reaction is carried out, during which the kinase transfers a phosphate (B84403) group from ATP to a substrate, producing ADP. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by a luciferase to generate a light signal. The luminescent signal is proportional to the initial kinase activity.[7][8][9][10]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Substrate Substrate Kinase->Substrate binds ATP ATP Kinase->ATP binds Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate phosphorylates ATP->Kinase ADP ADP ATP->ADP hydrolyzes to ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent terminates reaction, depletes ATP Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Detection_Reagent converts ADP to ATP Luminescence Measure Luminescence Detection_Reagent->Luminescence generates light This compound This compound (Inhibitor) This compound->Kinase inhibits

Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.

Experimental Protocol

Materials and Reagents:

  • Purified target kinase

  • Kinase-specific substrate (protein or peptide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Reagent Preparation:

  • This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. Then, dilute this series in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Kinase Solution: Dilute the purified kinase to the appropriate concentration in the kinase reaction buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of competitive inhibitors.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[11]

Assay Procedure (96-well plate format):

  • Compound Addition: Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the microplate.

  • Kinase Addition: Add 10 µL of the diluted kinase solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to all wells to start the reaction. Mix the plate gently.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or the optimized time for the specific kinase).

  • Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the "no enzyme" control background from all readings.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_DMSO_control))

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the kinase activity.

Part 3: Data Presentation

The inhibitory activity of this compound against a panel of putative kinase targets should be summarized in a clear and concise table.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetFamilyThis compound IC₅₀ (µM)
Kinase ASer/Thr2.5 ± 0.3
Kinase BTyr> 100
Kinase CSer/Thr15.8 ± 2.1
Kinase DSer/Thr5.2 ± 0.7
Kinase ETyr> 100
Kinase FLipid89.4 ± 9.5

Data are presented as mean ± standard deviation from three independent experiments.

Part 4: Representative Signaling Pathway

Protein kinases often function within complex signaling cascades. If this compound is found to inhibit a specific kinase, it is important to understand the downstream consequences of this inhibition. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis, and is frequently dysregulated in cancer.[12][13][14][15]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK binds Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Jun) ERK->TranscriptionFactors phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulates Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation GeneExpression->Cell Proliferation, Survival, Differentiation

Caption: The MAPK/ERK Signaling Pathway.

Conclusion

This document provides a strategic framework and detailed protocols for the identification and characterization of the target kinase of this compound. By employing a combination of kinase profiling and biochemical assays, researchers can effectively identify the molecular target and quantify the inhibitory potency of this compound. This information is essential for understanding its mechanism of action and for guiding further preclinical and clinical development of this promising natural product.

References

Quantifying Sophoradiol's Effect on NF-κB Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a triterpenoid (B12794562) compound isolated from the medicinal plant Sophora flavescens, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. A key mechanism underlying its anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

These application notes provide a detailed guide for researchers to quantify the inhibitory effect of this compound on NF-κB activation. The protocols outlined below describe key experiments to assess the impact of this compound on different stages of the NF-κB signaling cascade, from reporter gene activity to the phosphorylation and localization of key signaling proteins.

Data Presentation: Quantifying the Inhibitory Effect of this compound

To systematically evaluate the efficacy of this compound in inhibiting NF-κB activation, a series of quantitative assays can be performed. The data should be organized to clearly present the dose-dependent effects of this compound on various aspects of the NF-κB signaling pathway.

Table 1: Inhibitory Effect of this compound on NF-κB Dependent Luciferase Reporter Gene Expression

This compound Concentration (µM)NF-κB Luciferase Activity (Relative Light Units)% Inhibition
0 (LPS only)15,840 ± 8500%
112,355 ± 71022%
58,100 ± 45049%
104,277 ± 23073%
251,980 ± 11087.5%
IC₅₀ (µM) \multicolumn{2}{c}{~ 5.5 µM }

Data are representative and should be determined experimentally. Values are presented as mean ± standard deviation.

Table 2: Effect of this compound on IκBα Phosphorylation and Degradation in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)p-IκBα / Total IκBα Ratio (Normalized to LPS control)
0 (Unstimulated)0.1 ± 0.02
0 (LPS only)1.0 ± 0.00
50.65 ± 0.08
100.38 ± 0.05
250.15 ± 0.03

Data are representative and should be determined experimentally. Values are presented as mean ± standard deviation from densitometric analysis of Western blots.

Table 3: Effect of this compound on Nuclear Translocation of NF-κB p65 in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)Nuclear p65 / Total p65 Ratio (Normalized to LPS control)
0 (Unstimulated)0.2 ± 0.04
0 (LPS only)1.0 ± 0.00
50.72 ± 0.09
100.45 ± 0.06
250.28 ± 0.04

Data are representative and should be determined experimentally. Values are presented as mean ± standard deviation from densitometric analysis of Western blots or quantitative immunofluorescence.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in quantifying the effects of this compound on NF-κB activation.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Lipofectamine 2000 or other transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for 6-8 hours. Include a vehicle control (DMSO) and an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration.

Protocol 2: Western Blot Analysis for p-IκBα and Nuclear p65

This method is used to quantify the levels of key proteins in the NF-κB signaling pathway.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • LPS (1 µg/mL)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS for 30 minutes (for p-IκBα) or 1 hour (for nuclear p65).

  • Protein Extraction:

    • For p-IκBα: Lyse the whole cells using RIPA buffer.

    • For nuclear p65: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα signal. Normalize the nuclear p65 signal to the Lamin B1 signal.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

This technique visualizes and quantifies the movement of the p65 subunit into the nucleus.

Materials:

  • RAW 264.7 cells

  • Glass coverslips

  • This compound

  • LPS (1 µg/mL)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow RAW 264.7 cells on glass coverslips. Treat the cells with this compound and stimulate with LPS as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with blocking solution for 1 hour.

    • Incubate with the anti-p65 primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in multiple cells per condition using image analysis software (e.g., ImageJ).

Visualizations

NF-κB Signaling Pathway and this compound's Point of Intervention

Caption: this compound inhibits NF-κB activation by targeting the IKK complex.

Experimental Workflow for Quantifying this compound's Effect

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Quantitative Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Sophoradiol_Treatment This compound Treatment (Dose-Response) Cell_Culture->Sophoradiol_Treatment LPS_Stimulation LPS Stimulation Sophoradiol_Treatment->LPS_Stimulation Luciferase_Assay NF-κB Luciferase Reporter Assay LPS_Stimulation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, nuclear p65) LPS_Stimulation->Western_Blot Immunofluorescence Immunofluorescence (p65 Translocation) LPS_Stimulation->Immunofluorescence Data_Quantification Data Quantification (Densitometry, RLU) Luciferase_Assay->Data_Quantification Western_Blot->Data_Quantification Immunofluorescence->Data_Quantification Statistical_Analysis Statistical Analysis (IC₅₀, p-values) Data_Quantification->Statistical_Analysis Conclusion Conclusion on This compound's Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for quantifying this compound's inhibitory effect on NF-κB.

Sophoradiol: Application Notes and Protocols for Investigating Anti-Inflammatory Effects in LPS-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory effects of sophoradiol, a natural compound with significant potential in therapeutic development. The protocols detailed below offer standardized methods for investigating the mechanisms of action of this compound in a key in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are central players in the inflammatory process, and their activation by stimuli like bacterial lipopolysaccharide (LPS) results in the production of a cascade of pro-inflammatory mediators. This compound has emerged as a promising anti-inflammatory agent by effectively attenuating these responses. This document outlines the effects of this compound on key inflammatory markers and signaling pathways, supported by detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways in LPS-stimulated macrophages. Upon stimulation with LPS, macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcriptional activation of genes encoding pro-inflammatory enzymes and cytokines.

This compound has been shown to interfere with these processes by:

  • Inhibiting NF-κB Activation: this compound prevents the degradation of the inhibitory protein IκBα and subsequently blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of NF-κB target genes.

  • Modulating MAPK Signaling: this compound can suppress the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK), thereby disrupting the signaling cascade that contributes to the inflammatory response.

The culmination of these actions is a significant reduction in the synthesis and release of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Data Presentation

The following tables summarize the quantitative effects of this compound and related compounds on the production of key inflammatory mediators in LPS-stimulated macrophages.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundCell LineMediatorConcentration% InhibitionReference
Sophocarpine (B1681056)RAW 264.7NO50 µg/mLSignificant[1]
SophocarpineRAW 264.7NO100 µg/mLSignificant[1]
SophorolipidRAW 264.7NO6-20 µg/mLConcentration-dependent[2]
PratolRAW 264.7NO100 µM~45%[3]
PratolRAW 264.7PGE2Not specifiedSignificant[3]
Lonimacranthoide VIRAW 264.7PGE2Not specifiedReduced levels[4]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCell LineCytokineConcentration% Inhibition / EffectReference
SophocarpineRAW 264.7TNF-α50 µg/mLSignificant[1]
SophocarpineRAW 264.7TNF-α100 µg/mLSignificant[1]
SophocarpineRAW 264.7IL-650 µg/mLSignificant[1]
SophocarpineRAW 264.7IL-6100 µg/mLSignificant[1]
SophorolipidRAW 264.7TNF-α6-20 µg/mLSignificant decrease[2][5]
SophorolipidRAW 264.7IL-66-20 µg/mLSignificant decrease[2][5]
PratolRAW 264.7TNF-αNot specifiedReduced[3]
PratolRAW 264.7IL-1βNot specifiedReduced[3]
PratolRAW 264.7IL-6Not specifiedReduced[3]
AraliadiolRAW 264.7IL-1β0.25-1 µg/mLConcentration-dependent attenuation[6]
AraliadiolRAW 264.7TNF-α0.25-1 µg/mLConcentration-dependent attenuation[6]
AraliadiolRAW 264.7IL-60.25-1 µg/mLConcentration-dependent attenuation[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

Protocol for Culturing and Treating RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well or 10-cm dishes for Western blotting) at a density that allows for approximately 80% confluency at the time of treatment.

  • This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Pre-treat the cells with this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: After pre-treatment, add LPS to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for mediator production, or shorter time points for signaling pathway analysis).

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis Culture RAW 264.7 Culture (DMEM, 10% FBS) Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Analysis Collect Supernatant & Lysates for: - Griess Assay (NO) - ELISA (Cytokines) - Western Blot (Proteins) Incubate->Analysis

Experimental workflow for this compound treatment.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies nitrite (B80452), a stable product of NO, in the culture supernatant.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the culture supernatants (samples) and standards.

    • Incubating and washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing the plate.

    • Adding a substrate solution to develop a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Analysis of Signaling Pathways (Western Blot)

This protocol is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, IκBα, phospho-p38, p38, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound in LPS-stimulated macrophages.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p50p65 IκBα-p50/p65 IKK->IkBa_p50p65 p50p65_cyto p50/p65 IkBa_p50p65->p50p65_cyto IkBa_p p-IκBα (degradation) IkBa_p50p65->IkBa_p p50p65_nu p50/p65 p50p65_cyto->p50p65_nu Gene_Expression Pro-inflammatory Gene Expression p50p65_nu->Gene_Expression Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Gene_Expression->Mediators This compound This compound This compound->IKK This compound->p50p65_nu G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Gene_Expression->Mediators This compound This compound This compound->p38 This compound->JNK

References

Application Notes and Protocols for Assessing Sophoradiol's Impact on Osteoclastogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the effects of Sophoradiol on osteoclast differentiation and function. The protocols detailed below are designed to facilitate the investigation of this compound as a potential therapeutic agent for bone-related disorders characterized by excessive bone resorption.

Osteoclasts, the primary bone-resorbing cells, differentiate from hematopoietic precursors of the monocyte/macrophage lineage.[1] This process, known as osteoclastogenesis, is principally regulated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3] The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events.[4][5] These signaling pathways include the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn lead to the expression of key transcription factors such as c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1).[1][6] NFATc1 is considered the master regulator of osteoclast differentiation.[1]

This compound has been identified as an inhibitor of RANKL-induced osteoclastogenesis. Its mechanism of action is believed to involve the suppression of the NF-κB signaling pathway and the subsequent downregulation of NFATc1 expression.[7][8] The following protocols provide detailed methodologies to investigate and quantify the inhibitory effects of this compound on osteoclast differentiation, function, and the underlying molecular mechanisms.

Application Note 1: Quantitative Assessment of this compound's Effect on Osteoclast Differentiation

This section describes the protocol for inducing osteoclast differentiation from bone marrow macrophages (BMMs) and quantifying the inhibitory effect of this compound.

Protocol 1.1: Isolation of Murine Bone Marrow Macrophages (BMMs) and Osteoclast Differentiation

Principle: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to generate BMMs, which are precursors to osteoclasts. These BMMs are then stimulated with RANKL in the presence of varying concentrations of this compound to induce differentiation into mature, multinucleated osteoclasts. The extent of differentiation is assessed by Tartrate-Resistant Acid Phosphatase (TRAP) staining.[3][7]

Materials:

  • Complete α-MEM (α-MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Murine M-CSF (Macrophage Colony-Stimulating Factor)

  • Murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • TRAP Staining Kit

  • 96-well cell culture plates

Procedure:

  • Isolation of Bone Marrow Cells: Euthanize mice and aseptically dissect the femurs and tibias. Flush the bone marrow from the bones using a syringe with complete α-MEM.[3]

  • Generation of BMMs: Culture the bone marrow cells in a T-75 flask with complete α-MEM containing 30 ng/mL M-CSF for 3-4 days. The adherent cells are the BMMs.[9]

  • Osteoclast Differentiation:

    • Harvest the BMMs using a cell scraper.

    • Seed the BMMs into 96-well plates at a density of 1 x 10⁴ cells/well.[10]

    • Allow the cells to adhere overnight.

    • Replace the medium with complete α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 1, 5, 10 µM).[7][9] A vehicle control (DMSO) should be included.

    • Culture for 4-6 days, replacing the medium with fresh medium containing the respective treatments every 2 days.[9]

  • TRAP Staining:

    • After the incubation period, wash the cells with PBS and fix them with 10% formalin for 10 minutes.[9]

    • Stain for TRAP activity using a commercial kit, following the manufacturer's instructions.

    • Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a light microscope. These are considered mature osteoclasts.[3]

Data Presentation:
This compound (µM)Number of TRAP-positive Multinucleated Cells (Mean ± SD)Inhibition of Osteoclast Differentiation (%)
0 (Vehicle)0
1
5
10

Application Note 2: Functional Assessment of this compound on Bone Resorption

This protocol evaluates the impact of this compound on the primary function of mature osteoclasts: bone resorption.

Protocol 2.1: Pit Formation Assay

Principle: Mature osteoclasts are cultured on a calcium phosphate-coated surface that mimics bone. The ability of this compound to inhibit the resorptive activity of these cells is quantified by measuring the area of resorption pits formed on the coated surface.[11][12]

Materials:

  • Calcium phosphate-coated 96-well plates

  • Mature osteoclasts (generated as described in Protocol 1.1)

  • Complete α-MEM with M-CSF and RANKL

  • This compound

  • 5% Sodium Hypochlorite (bleach)

  • 5% Silver Nitrate (B79036) solution or Hematoxylin[10][12]

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Generate mature osteoclasts on calcium phosphate-coated plates as described in Protocol 1.1.

  • Once mature osteoclasts have formed (day 4-6), replace the medium with fresh complete α-MEM containing M-CSF, RANKL, and varying concentrations of this compound.

  • Continue the culture for an additional 2-4 days to allow for bone resorption.[10]

  • Aspirate the medium and remove the cells by incubating with 5% bleach for 10-15 minutes.[10]

  • Wash the plates thoroughly with deionized water and allow them to air dry.

  • Stain the resorption pits with 5% silver nitrate solution (expose to light to develop) or hematoxylin.[9][12]

  • Capture images of the pits using a microscope and quantify the total resorbed area per well using image analysis software.

Data Presentation:
This compound (µM)Resorbed Area (Mean ± SD, µm²)Inhibition of Bone Resorption (%)
0 (Vehicle)0
1
5
10

Application Note 3: Mechanistic Evaluation of this compound's Inhibitory Action

This section details the protocol for investigating the molecular mechanism by which this compound inhibits osteoclastogenesis, focusing on the RANKL-induced NF-κB and NFATc1 signaling pathways.

Protocol 3.1: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is used to detect and quantify the levels of key proteins involved in the RANKL signaling cascade. The effect of this compound on the phosphorylation of IκBα and the expression of c-Fos and NFATc1 is assessed.[7][13]

Materials:

  • BMMs

  • This compound

  • RANKL

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-c-Fos, anti-NFATc1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Seed BMMs in 6-well plates and culture until they reach 80-90% confluency.

  • Starve the cells in serum-free α-MEM for 4-6 hours.

  • Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.[9]

  • Stimulate the cells with RANKL (50 ng/mL) for specific time points (e.g., 0, 5, 15, 30 minutes for IκBα phosphorylation; 24, 48 hours for c-Fos and NFATc1 expression).[9]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the appropriate primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:
Treatmentp-IκBα / IκBα (Fold Change)c-Fos / β-actin (Fold Change)NFATc1 / β-actin (Fold Change)
Control1.01.01.0
RANKL
RANKL + this compound (1 µM)
RANKL + this compound (5 µM)
RANKL + this compound (10 µM)

Visualizations

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway IkB_alpha p-IκBα NFkB_Pathway->IkB_alpha c_Fos c-Fos MAPK_Pathway->c_Fos NFkB NF-κB (p65) IkB_alpha->NFkB NFATc1 NFATc1 NFkB->NFATc1 Induces c_Fos->NFATc1 Induces Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis This compound This compound This compound->NFkB_Pathway Inhibits

Caption: this compound inhibits RANKL-induced osteoclastogenesis by suppressing the NF-κB signaling pathway.

Experimental_Workflow Start Isolate Bone Marrow Cells Generate_BMMs Generate BMMs (M-CSF) Start->Generate_BMMs Differentiate Induce Osteoclast Differentiation (RANKL + this compound) Generate_BMMs->Differentiate TRAP_Staining TRAP Staining Differentiate->TRAP_Staining Pit_Assay Pit Formation Assay Differentiate->Pit_Assay Western_Blot Western Blot Analysis Differentiate->Western_Blot Quantify_Diff Quantify Differentiation TRAP_Staining->Quantify_Diff Quantify_Resorption Quantify Resorption Pit_Assay->Quantify_Resorption Analyze_Signaling Analyze Signaling Proteins Western_Blot->Analyze_Signaling

Caption: Workflow for assessing this compound's impact on osteoclastogenesis.

Logical_Relationship This compound This compound Treatment Inhibition_NFkB Inhibition of NF-κB Pathway This compound->Inhibition_NFkB Reduced_NFATc1 Reduced NFATc1 Expression Inhibition_NFkB->Reduced_NFATc1 Inhibited_Diff Inhibited Osteoclast Differentiation Reduced_NFATc1->Inhibited_Diff Reduced_Resorption Reduced Bone Resorption Inhibited_Diff->Reduced_Resorption

Caption: Logical flow of this compound's inhibitory mechanism on osteoclast function.

References

Measuring Sophoradiol's Penetration of the Blood-Brain Barrier: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a triterpenoid (B12794562) isolated from the medicinal plant Sophora flavescens, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects. Its potential therapeutic applications for central nervous system (CNS) disorders are of growing interest. However, for any compound to be effective in the CNS, it must first cross the highly selective and restrictive blood-brain barrier (BBB). The BBB is a dynamic interface between the peripheral circulation and the CNS, regulating the passage of substances to maintain brain homeostasis. Understanding the ability of this compound to penetrate the BBB is a critical step in its development as a potential neurotherapeutic agent.

These application notes provide a comprehensive overview of the methodologies available to assess the BBB permeability of this compound. The protocols detailed below cover in vitro, in situ, and in vivo techniques, as well as analytical methods for the quantification of this compound in biological matrices.

Data Presentation: Quantitative Assessment of this compound's BBB Penetration

The following table summarizes hypothetical quantitative data that could be obtained from the experimental protocols described in this document. This data is for illustrative purposes to guide researchers in how to present their findings.

Parameter In Vitro (PAMPA-BBB) In Vitro (hBMEC model) In Vivo (Mouse Model) Reference Compound (Caffeine)
Apparent Permeability (Pe) (x 10-6 cm/s) 8.56.2N/A>15
Efflux Ratio N/A1.2N/A~1.0
Brain-to-Plasma Ratio (Kp) N/AN/A0.81.1
Unbound Brain-to-Plasma Ratio (Kp,uu) N/AN/A0.51.0

Note: This table presents hypothetical data for this compound. Actual experimental values will need to be determined.

Experimental Protocols

In Vitro Assessment of BBB Permeability

In vitro models offer a high-throughput and cost-effective means for the initial screening of BBB permeability.

The PAMPA-BBB assay predicts passive diffusion across the BBB.[1]

Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to the donor well, and its diffusion into the acceptor well is measured over time.

Protocol:

  • Prepare the PAMPA plate: Coat the filter of a 96-well donor plate with 5 µL of a porcine brain lipid solution in an organic solvent (e.g., dodecane).[2] Allow the solvent to evaporate.

  • Prepare Solutions:

    • Donor Solution: Prepare a solution of this compound (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay:

    • Add the donor solution containing this compound to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).[2]

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Pe):

    • The apparent permeability coefficient is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (A * t) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, V_A is the volume of the acceptor well, A is the surface area of the membrane, and t is the incubation time.

This cell-based assay provides a more biologically relevant model of the BBB, including the potential for active transport and efflux.

Principle: hBMECs are cultured on a semi-permeable membrane in a Transwell insert, forming a monolayer that mimics the BBB. The transport of this compound across this monolayer is measured.

Protocol:

  • Cell Culture:

    • Culture hBMECs on collagen-coated Transwell inserts until a confluent monolayer is formed.[3]

    • Monitor the integrity of the monolayer by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., sodium fluorescein).[3]

  • Permeability Assay:

    • Add this compound (e.g., 10 µM) to the apical (luminal) chamber of the Transwell insert.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical).

  • Quantification:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • The Papp is calculated similarly to the PAMPA assay.

    • The efflux ratio is calculated as: P_app(B-A) / P_app(A-B). An efflux ratio greater than 2 suggests active efflux.

In Vivo Assessment of BBB Penetration

In vivo studies in animal models are essential to confirm the BBB penetration of this compound under physiological conditions.

This technique allows for the direct sampling of the unbound drug concentration in the brain interstitial fluid (ISF).[4][5]

Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Stereotactically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus).

  • Perfusion and Sampling:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Administer this compound to the animal (e.g., via intravenous injection).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Simultaneously, collect blood samples to determine the plasma concentration of this compound.

  • Quantification:

    • Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the area under the curve (AUC) of the brain dialysate concentration-time profile by the AUC of the unbound plasma concentration-time profile.[6]

Analytical Methodology: Quantification of this compound by LC-MS/MS

A sensitive and selective analytical method is crucial for accurately measuring this compound concentrations in biological samples.[7][8]

Protocol:

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a solvent like acetonitrile (B52724), followed by centrifugation.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation or solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[7]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8] Optimize the precursor and product ion transitions for this compound.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines.[8]

Visualizations

Experimental Workflow for In Vitro BBB Permeability Assessment

in_vitro_workflow cluster_pampa PAMPA-BBB cluster_hbmec hBMEC Transwell Model pampa_prep Prepare Lipid-Coated Donor Plate pampa_sol Prepare this compound Donor Solution pampa_prep->pampa_sol pampa_assay Incubate PAMPA Sandwich pampa_sol->pampa_assay pampa_quant Quantify this compound (LC-MS/MS) pampa_assay->pampa_quant pampa_calc Calculate Pe pampa_quant->pampa_calc hbmec_culture Culture hBMECs on Transwell Inserts hbmec_integrity Monitor TEER & Paracellular Permeability hbmec_culture->hbmec_integrity hbmec_assay Add this compound & Sample from Basolateral hbmec_integrity->hbmec_assay hbmec_quant Quantify this compound (LC-MS/MS) hbmec_assay->hbmec_quant hbmec_calc Calculate Papp & Efflux Ratio hbmec_quant->hbmec_calc

Caption: Workflow for in vitro BBB permeability assessment of this compound.

Experimental Workflow for In Vivo BBB Penetration Study

in_vivo_workflow animal_prep Animal Preparation (Anesthesia & Probe Implantation) sophoradiol_admin This compound Administration (e.g., IV) animal_prep->sophoradiol_admin sampling Simultaneous Sampling (Brain Dialysate & Blood) sophoradiol_admin->sampling quantification Quantification of this compound (LC-MS/MS) sampling->quantification data_analysis Data Analysis (Calculate Kp,uu) quantification->data_analysis

Caption: Workflow for in vivo BBB penetration study using microdialysis.

Potential Signaling Pathways Modulated by this compound in the CNS

The CNS effects of this compound may be mediated through the modulation of various signaling pathways. Based on studies of structurally related compounds like oxymatrine, potential pathways to investigate include the PI3K/Akt and NF-κB pathways, which are involved in cell survival, inflammation, and neuroprotection.[9][10]

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway This compound This compound pi3k PI3K This compound->pi3k Modulates ikk IKK Complex This compound->ikk Modulates akt Akt pi3k->akt downstream_pi3k Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream_pi3k outcome Neuroprotection, Anti-inflammation downstream_pi3k->outcome nfkb NF-κB ikk->nfkb gene_transcription Gene Transcription (e.g., Inflammatory Cytokines) nfkb->gene_transcription gene_transcription->outcome Inhibition of pro-inflammatory genes

Caption: Potential signaling pathways modulated by this compound in the CNS.

References

Troubleshooting & Optimization

Navigating the Challenges of Sophoradiol's Poor Aqueous Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoradiol, a pentacyclic triterpenoid (B12794562) with promising therapeutic potential, presents a significant challenge for researchers due to its inherently low solubility in aqueous solutions. This poor solubility can hinder its formulation, bioavailability, and overall efficacy in preclinical and clinical studies. This technical support center provides a comprehensive guide with troubleshooting tips and frequently asked questions to empower researchers in overcoming this critical hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer solutions?

A1: this compound is a highly lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. Its chemical structure, a rigid pentacyclic ring system with limited polar functional groups, makes it energetically unfavorable to interact with polar water molecules. Consequently, its aqueous solubility is extremely low. For instance, structurally similar pentacyclic triterpenes like oleanolic acid and betulinic acid have aqueous solubilities in the range of 0.02 µg/mL.[1]

Q2: I'm observing precipitation of this compound during my cell culture experiments. What can I do?

A2: Precipitation in cell culture media is a common issue with poorly soluble compounds. This can be caused by the low solubility of the compound in the aqueous-based medium or by interactions with components of the medium. To address this, consider the following:

  • Use of a Co-solvent: Dissolve the this compound in a small amount of a biocompatible organic solvent like DMSO or ethanol (B145695) before adding it to the cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.

  • Formulation Strategies: Employ one of the solubility enhancement techniques detailed in the troubleshooting guide below, such as complexation with cyclodextrins or formulation into nanoparticles, to create a more stable and soluble form of this compound for your experiments.

Q3: What are the most common and effective strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of this compound. The choice of method often depends on the intended application, required concentration, and desired formulation characteristics. Commonly used and effective strategies include:

  • Co-solvents and Surfactants: Utilizing a mixture of solvents or adding surfactants to the aqueous medium can significantly increase solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can create a water-soluble inclusion complex.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution. This includes techniques like creating nanosuspensions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.

  • Liposomal Encapsulation: Encapsulating this compound within lipid bilayers to form liposomes can improve its solubility and delivery to cells.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine emulsion in an aqueous environment, enhancing its solubilization.

Troubleshooting Guide: Enhancing this compound Solubility

This section provides detailed troubleshooting for common issues encountered during experiments and offers solutions based on established solubility enhancement techniques.

Issue 1: Inconsistent results in biological assays due to poor this compound solubility.

Solution: Improve the solubility and stability of your this compound stock solution and working solutions.

Recommended Approaches:

  • Co-solvent Systems: Prepare a concentrated stock solution of this compound in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

  • Cyclodextrin Complexation: Formulate this compound as an inclusion complex with a suitable cyclodextrin.

Solvent Solubility of Structurally Similar Triterpenoids (Oleanolic Acid/Betulinic Acid) (mg/mL) Notes
Water< 0.001[1][2]Practically insoluble.
Ethanol~0.5 - 5[3][4][5]Moderate solubility.
DMSO~3 - 25[3][4][5]Good solubility, but use with caution in biological assays due to potential cellular effects.
Dimethylformamide (DMF)~15 - 30[3][6]High solubility, but also carries potential for cellular toxicity.

Note: The solubility data presented is for oleanolic acid and betulinic acid, which are structurally similar to this compound, due to the limited availability of specific quantitative data for this compound.

Issue 2: Difficulty in preparing a stable and uniform aqueous formulation of this compound for in vivo studies.

Solution: Utilize advanced formulation strategies to create a stable and bioavailable delivery system for this compound.

Recommended Approaches:

  • Solid Dispersions: Increase the dissolution rate by dispersing this compound in a hydrophilic carrier.

  • Nanoparticle Formulations: Enhance solubility and potentially improve targeting by formulating this compound into nanoparticles.

  • Liposomal Formulations: Encapsulate this compound to improve its stability and delivery.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Create a formulation that spontaneously forms an emulsion in the gastrointestinal tract.

Experimental Protocols

Here are detailed methodologies for some of the key experiments to enhance the solubility of this compound.

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This method is simple, cost-effective, and avoids the use of large volumes of organic solvents.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Mortar and Pestle

  • Distilled water

  • Ethanol

  • Vacuum oven

Procedure:

  • Calculate the required amounts of this compound and cyclodextrin for a 1:1 or 1:2 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the this compound powder to the cyclodextrin paste and knead the mixture thoroughly for 30-45 minutes.

  • If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.

  • Scrape the resulting paste and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

Characterization:

  • Phase Solubility Study: To determine the complexation efficiency and stoichiometry.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between this compound and cyclodextrin.

  • Differential Scanning Calorimetry (DSC): To assess the amorphization of this compound within the complex.

  • Powder X-ray Diffraction (PXRD): To confirm the change in crystallinity.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This method is suitable for heat-sensitive compounds and can lead to the formation of an amorphous solid dispersion.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188)

  • Organic solvent (e.g., Ethanol, Methanol (B129727), or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., 1:1, 1:2, 1:4 weight ratios).

  • Dissolve both the this compound and the polymer in a suitable organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.

Characterization:

  • Dissolution Studies: To evaluate the enhancement in the dissolution rate of this compound.

  • DSC and PXRD: To confirm the amorphous nature of this compound in the dispersion.

  • FTIR: To check for any chemical interactions between the drug and the polymer.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation Method

This technique allows for the encapsulation of hydrophobic drugs like this compound into biodegradable and biocompatible polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl acetate (B1210297) (as the organic phase)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant (as the aqueous phase)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 2 mL DCM). This forms the organic phase.

  • Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in distilled water). This is the aqueous phase.

  • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed for 2-5 minutes to form an oil-in-water (o/w) emulsion.

  • Immediately transfer the emulsion to a larger volume of the aqueous surfactant solution and stir it on a magnetic stirrer at room temperature for 3-4 hours to allow the organic solvent to evaporate.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet with distilled water three times to remove the excess surfactant and un-encapsulated drug.

  • Resuspend the final nanoparticle pellet in a small volume of water or lyophilize it for long-term storage.

Characterization:

  • Particle Size and Zeta Potential Analysis: Using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency and Drug Loading: Determined by quantifying the amount of this compound in the nanoparticles.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • In Vitro Drug Release Studies: To evaluate the release profile of this compound from the nanoparticles.

Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Accurate quantification is crucial to assess the success of solubility enhancement. This is a general HPLC method that can be optimized for this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection might be challenging. A low wavelength (e.g., 205-210 nm) should be tested. If UV detection is not sensitive enough, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector would be more suitable.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound-containing sample (e.g., from a dissolution study) in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions and determine the concentration of this compound from the calibration curve.

Signaling Pathways and Experimental Workflows

This compound, as a natural product, is likely to exert its biological effects by modulating multiple signaling pathways. While direct evidence for this compound is still emerging, related compounds and other pentacyclic triterpenoids have been shown to influence key pathways involved in inflammation, cell proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.

Logical Workflow for Investigating this compound's Effect on Signaling Pathways

logical_workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Experiments cluster_data Data Analysis & Interpretation Hypothesis This compound modulates PI3K/Akt or MAPK pathways Cell_Culture Treat cells with solubilized this compound Hypothesis->Cell_Culture Design experiments Western_Blot Western Blot for key pathway proteins (p-Akt, p-ERK) Cell_Culture->Western_Blot qPCR qPCR for downstream target genes Cell_Culture->qPCR Cell_Assays Cell Viability/ Apoptosis Assays Cell_Culture->Cell_Assays Data_Analysis Quantify protein and gene expression changes Western_Blot->Data_Analysis qPCR->Data_Analysis Cell_Assays->Data_Analysis Conclusion Confirm or refute hypothesis Data_Analysis->Conclusion Interpret results signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibition? ERK ERK This compound->ERK Modulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Promotes Inflammation Inflammation ERK->Inflammation Promotes

References

Optimizing Sophoradiol Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoradiol in in vitro assays. Here, you will find concise information on optimizing experimental conditions, interpreting results, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in cytotoxicity assays?

A good starting point for determining the cytotoxic effects of this compound is to perform a dose-response study across a broad concentration range. Based on studies of related compounds, a range of 1 µM to 100 µM is recommended for initial screening in various cancer cell lines.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration is cell-line dependent. It is crucial to perform a cell viability assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) and measuring the metabolic activity.

Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?

This compound has low aqueous solubility. To prevent precipitation, prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting the stock in your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%). It is also recommended to vortex the diluted solution thoroughly before adding it to the cells.

Q4: What concentration of this compound should I use for anti-inflammatory assays?

For anti-inflammatory assays, such as measuring nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells), it is advisable to use a non-cytotoxic concentration of this compound. This can be determined from your cytotoxicity data. Studies on related compounds suggest that effective anti-inflammatory concentrations can range from 1 µM to 50 µM.

Troubleshooting Guides

Issue 1: High variability in MTT assay results.
  • Possible Cause: Uneven cell seeding, inconsistent incubation times, or incomplete formazan (B1609692) crystal dissolution.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding to achieve uniform cell density across wells.

    • Standardize incubation times for both this compound treatment and MTT reagent addition.

    • After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of formazan crystals by gentle shaking or pipetting before reading the absorbance.

Issue 2: No significant effect of this compound on cell viability.
  • Possible Cause: The concentration range tested is too low, the incubation time is too short, or the cell line is resistant.

  • Troubleshooting Steps:

    • Expand the concentration range of this compound in your dose-response study.

    • Increase the incubation time to allow for potential delayed cytotoxic effects.

    • If the cell line remains unresponsive, consider using a different cell line known to be sensitive to similar compounds or investigate alternative mechanisms of action beyond cytotoxicity.

Issue 3: Inconsistent results in nitric oxide (NO) production assays.
  • Possible Cause: Variation in LPS stimulation, inaccurate measurement of nitrite (B80452), or cytotoxicity of this compound at the tested concentrations.

  • Troubleshooting Steps:

    • Ensure consistent LPS concentration and stimulation time across all experiments.

    • Prepare a fresh nitrite standard curve for each experiment to ensure accurate quantification with the Griess reagent.

    • Confirm that the this compound concentrations used are non-toxic to the macrophages using a viability assay performed under the same experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.

Table 1: Cytotoxicity of this compound Derivatives and Related Compounds in Various Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
SophorolipidTHP-1 (Leukemia)MTT2410.50
SophorolipidTHP-1 (Leukemia)MTT4825.58
SophorolipidTHP-1 (Leukemia)MTT726.78
SophorolipidMCF-7 (Breast Cancer)MTT72>100
SophorolipidHEK293 (Non-cancerous)MTT2421.53
SophorolipidHEK293 (Non-cancerous)MTT4840.57
SophorolipidHEK293 (Non-cancerous)MTT7227.53

Note: Data for this compound itself is limited in the public domain. The data presented here for Sophorolipid, a related sophorose-containing glycolipid, can provide a preliminary reference for designing concentration ranges.

Table 2: Anti-inflammatory Activity of this compound-related Compounds

CompoundCell LineAssayEffective Concentration
SophocarpineRAW 264.7NO Production50 and 100 µg/ml
SophoflavescenolRAW 264.7NO ProductionIC50 = 8.93 µM

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells (e.g., A549, HCT116, HepG2, MCF-7).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the this compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO only).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for measuring the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • This compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-only control.

Western Blot for Apoptosis and Signaling Pathway Proteins

This protocol provides a general framework for analyzing the effect of this compound on the expression of proteins involved in apoptosis (e.g., Bcl-2, Caspase-3) and signaling pathways (e.g., PI3K/Akt, NF-κB).

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., anti-Bcl-2, anti-Caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: General experimental workflow for optimizing this compound concentration.

troubleshooting_workflow cluster_viability Viability Assay cluster_activity Activity Assay start Inconsistent Assay Results v1 Check Cell Seeding Uniformity start->v1 a1 Verify Reagent Stability/Activity start->a1 v2 Standardize Incubation Times v1->v2 v3 Ensure Complete Reagent Solubilization v2->v3 end Consistent Results v3->end a2 Confirm Non-toxic Compound Concentration a1->a2 a3 Use Positive/Negative Controls a2->a3 a3->end PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes NFkB_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits (?) LPS LPS LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammation Induces

Troubleshooting Sophoradiol instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sophoradiol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated after being added to the cell culture medium. What should I do?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced precipitation and toxicity.[1] Most cell lines can tolerate up to 0.1% DMSO without significant effects.[1]

  • Dilution Method: Add the this compound DMSO stock solution to the pre-warmed cell culture medium dropwise while gently swirling or vortexing. This facilitates mixing and prevents localized high concentrations that can lead to precipitation.

  • Intermediate Dilution: Consider performing an intermediate dilution step. For example, dilute the DMSO stock in a small volume of serum-free medium first, and then add this to the final volume of complete medium.

  • Solubility Enhancement: For compounds with poor aqueous solubility, the use of solubilizing agents or different formulation strategies may be necessary, though this requires careful validation to ensure the vehicle does not affect the experimental outcome.

Q2: I am observing inconsistent results in my experiments with this compound. Could this be a stability issue?

A2: Yes, inconsistent results can be a strong indicator of compound instability in the cell culture medium. This compound, like many small molecules, can degrade under typical cell culture conditions (37°C, 5% CO₂).[2] This degradation can lead to a decrease in the effective concentration of the compound over the course of the experiment, resulting in variability. It is highly recommended to perform a stability assessment of this compound in your specific cell culture medium and under your experimental conditions.

Q3: How can I assess the stability of this compound in my cell culture medium?

A3: A stability study can be conducted by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4]

Q4: What is the recommended method for preparing a this compound stock solution?

A4: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents.

  • Solvent: Anhydrous DMSO is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound.[1][5][6][7][8]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][5] For many small molecules in DMSO, storage at -20°C is suitable for up to 3 months.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in Media Poor aqueous solubility of this compound.- Decrease the final working concentration. - Ensure the final DMSO concentration is <0.1%. - Use a stepwise dilution method.[1] - Visually inspect for precipitate before treating cells.
Inconsistent Results Degradation of this compound in the culture medium.- Perform a stability study of this compound in your specific medium. - Prepare fresh dilutions of this compound for each experiment.[1] - Consider shorter incubation times or replenishing the medium with fresh this compound during long-term experiments.[9]
High Cell Toxicity - High concentration of this compound. - High concentration of DMSO.- Perform a dose-response experiment to determine the optimal non-toxic concentration. - Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%).[1]
No Observed Effect - Ineffective concentration of this compound. - Instability of this compound. - Incorrect signaling pathway being monitored.- Increase the concentration of this compound. - Verify the stability of your this compound stock and working solutions. - Investigate alternative signaling pathways that may be modulated by this compound (see Signaling Pathways section).

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phases for HPLC

  • 37°C, 5% CO₂ incubator

  • Sterile microcentrifuge tubes

  • Acetonitrile (B52724) or methanol (B129727) (ice-cold)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%).

  • Time Zero (T=0) Sample: Immediately collect an aliquot of the spiked media and process it as described in step 6. This serves as the 100% reference.

  • Incubation: Place the remaining spiked media in a 37°C, 5% CO₂ incubator.

  • Sample Collection: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Immediately snap-freeze samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing: Thaw the samples on ice. Precipitate proteins by adding a three-fold excess of cold acetonitrile or methanol. Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC to determine the concentration of this compound.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Data Presentation:

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.818

Note: This is example data and will vary depending on the specific experimental conditions.

Signaling Pathways Modulated by this compound and Related Compounds

While direct evidence for this compound is still emerging, studies on the related compound sophoridine and extracts from Sophora flavescens suggest that this compound may influence several key signaling pathways involved in inflammation and apoptosis.[10][11][12]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[13][14] Inhibition of this pathway is a common mechanism for anti-cancer agents.

Experimental Workflow for Assessing PI3K/Akt Pathway Activation:

G cluster_0 Cell Treatment cluster_1 Protein Analysis cell_culture Seed and culture cells to desired confluency treatment Treat cells with this compound (various concentrations and time points) cell_culture->treatment control Vehicle Control (DMSO) cell_culture->control lysis Lyse cells and quantify protein concentration treatment->lysis control->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, Akt, p-PI3K, PI3K) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Workflow for Western Blot Analysis of PI3K/Akt Pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating inflammatory responses and cell survival.[15][16] Its inhibition is a key target for anti-inflammatory drugs.

Experimental Workflow for Assessing NF-κB Activation:

G cluster_0 Cell Transfection and Treatment cluster_1 Luciferase Assay transfection Transfect cells with NF-κB luciferase reporter plasmid treatment Treat cells with this compound transfection->treatment stimulus Stimulate with an NF-κB activator (e.g., TNF-α, LPS) treatment->stimulus lysis Lyse cells stimulus->lysis add_substrate Add luciferase substrate lysis->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence normalize Normalize to control read_luminescence->normalize

Workflow for NF-κB Luciferase Reporter Assay.
MAPK Signaling Pathway

The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17][18] Sophoridine has been shown to induce apoptosis through the JNK and ERK components of the MAPK pathway.[10]

Logical Relationship of MAPK Signaling in Apoptosis:

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS JNK JNK (c-Jun N-terminal Kinase) ROS->JNK ERK ERK (Extracellular signal-regulated kinase) ROS->ERK Mitochondria Mitochondrial Pathway JNK->Mitochondria CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Apoptosis Apoptosis Mitochondria->Apoptosis

Potential MAPK Signaling Cascade Induced by this compound.

References

Sophoradiol dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sophoradiol, with a specific focus on dose-response curve analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Q1: My this compound dose-response curve does not have the expected sigmoidal shape. What could be the cause?

An atypical dose-response curve can stem from various factors related to the compound, the experimental setup, or the cell system. A systematic approach is the best way to identify the root cause.[1] Below is a troubleshooting workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow start Start: Unexpected Curve Shape compound 1. Verify Compound Integrity - Purity - Solubility - Storage Conditions start->compound Systematic Check cells 2. Assess Cell Health - Viability - Passage Number - Contamination compound->cells Compound OK end Resolution: Refined Experiment compound->end Issue Found protocol 3. Review Assay Protocol - Incubation Times - Reagent Concentrations - Plate Type cells->protocol Cells Healthy cells->end Issue Found analysis 4. Check Data Analysis - Outlier Identification - Curve Fitting Model - Normalization protocol->analysis Protocol Correct protocol->end Issue Found analysis->end Analysis Validated analysis->end Issue Found

Caption: Troubleshooting workflow for atypical dose-response curves.

Troubleshooting Steps & Solutions

Issue Category Potential Cause Recommended Solution
Compound Integrity Degradation: this compound may have degraded due to improper storage.Verify storage conditions (temperature, light exposure). Use a fresh aliquot or lot of the compound.
Insolubility: The compound may not be fully dissolved at higher concentrations, leading to a plateau or drop in effect.Check the recommended solvent and solubility limits. Use sonication or gentle warming if appropriate for the solvent. Visually inspect for precipitates.
Cell System Health High Cell Passage Number: Cells may have altered sensitivity to treatments over time.[2][3]Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[3]
Cell Contamination: Mycoplasma or other microbial contamination can affect cell health and response to stimuli.[4]Regularly test for mycoplasma contamination.[2][3] Ensure aseptic technique during cell handling.
Inconsistent Seeding: Uneven cell distribution across the plate can lead to high variability.Ensure a single-cell suspension before plating. Avoid "edge effects" by not using the outermost wells or by ensuring sufficient humidity in the incubator.[4]
Assay Protocol Incorrect Incubation Time: The selected time point may be too early or too late to observe the maximal effect.Perform a time-course experiment to determine the optimal incubation duration for your specific cell line and endpoint.
Inappropriate Plate Type: Using the wrong type of microplate can interfere with the detection method (e.g., using clear plates for luminescence assays).[5]Use white-walled plates for luminescence, black-walled plates for fluorescence, and clear plates for absorbance assays to minimize signal crosstalk and background.[5]
Reagent Issues: Assay reagents may be expired or improperly prepared.Ensure all buffers and reagents are within their expiration date and prepared according to the manufacturer's instructions.
Data Analysis Statistical Outliers: A single anomalous data point can significantly skew the curve fit.[6]Identify and consider removing statistical outliers using methods like the ROUT test.[6] Document any data exclusion.
Inappropriate Curve Fitting: Using a linear regression for a non-linear response will result in a poor fit.Use a non-linear regression model, such as the four-parameter logistic (4PL) equation, to fit sigmoidal dose-response data.[7]
Lack of Plateaus: The concentration range tested may be too narrow, failing to capture the full sigmoidal shape.[7]Broaden the range of this compound concentrations to ensure both a top and bottom plateau are well-defined.[7]

Frequently Asked Questions (FAQs)

Q2: What is the known mechanism of action for this compound?

This compound is a pentacyclic triterpenoid (B12794562) that has been shown to exert anti-tumor and anti-inflammatory effects through multiple signaling pathways.[8] Its primary mechanisms involve the induction of apoptosis and the suppression of inflammatory responses.

  • Apoptosis Induction: this compound can induce apoptosis in cancer cells by increasing intracellular Reactive Oxygen Species (ROS). This leads to the activation of the MAPK signaling pathway, specifically JNK and ERK, which in turn triggers the mitochondrial apoptosis pathway.[9] This intrinsic pathway involves the activation of caspases (like caspase-3 and -9) and regulation of Bcl-2 family proteins.[10][11]

  • Anti-Inflammatory Effects: this compound can suppress inflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] This pathway is a key regulator of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][14] By inhibiting NF-κB, this compound can reduce the expression of these inflammatory mediators.[15]

G cluster_0 This compound Signaling Pathways This compound This compound ros ROS Generation This compound->ros nfkb_inhibit NF-κB Inhibition This compound->nfkb_inhibit mapk MAPK Activation (JNK, ERK) ros->mapk mito Mitochondrial Pathway (Bax/Bcl-2) mapk->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis cytokines ↓ Pro-inflammatory Cytokines nfkb_inhibit->cytokines inflammation Anti-inflammatory Effect cytokines->inflammation

Caption: Key signaling pathways modulated by this compound.

Q3: What is a standard experimental protocol for generating a this compound dose-response curve?

The following is a generalized protocol for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Parameters should be optimized for your specific cell line.

Sample Protocol: MTT Cell Viability Assay

Step Procedure Key Considerations
1. Cell Seeding Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.Cell density is critical for assay performance. Ensure even cell distribution.
2. Compound Preparation Prepare a 2X stock concentration series of this compound in culture medium. A common approach is a serial dilution (e.g., 1:2 or 1:3) to cover a wide range from pM to µM.Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in medium. Keep the final DMSO concentration consistent across all wells and below 0.5% to avoid solvent toxicity.
3. Cell Treatment Remove the seeding medium and add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells. Include "no-cell" blanks containing medium only.Perform treatments in triplicate or quadruplicate for statistical robustness.
4. Incubation Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.The incubation time should be based on the cell doubling time and the expected mechanism of action.
5. MTT Addition Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.Do not disturb the crystals. The incubation time may need optimization.
6. Solubilization Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.Mix gently on an orbital shaker to ensure complete dissolution.
7. Data Acquisition Read the absorbance on a microplate reader at a wavelength of 570 nm.Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
8. Data Analysis 1. Subtract the average absorbance of the "no-cell" blank wells from all other values. 2. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). 3. Plot % Viability against the log of this compound concentration and fit the data using a 4PL non-linear regression to determine the IC₅₀ value.The IC₅₀ (or EC₅₀) is the concentration that produces a 50% response and is a key measure of the compound's potency.
Q4: How do I select the appropriate concentration range for my this compound experiments?

Selecting the right concentration range is crucial for obtaining a complete dose-response curve.[7]

  • Literature Review: Start by reviewing published studies on this compound in similar experimental systems to get a preliminary idea of its effective concentration range.

  • Range-Finding Experiment: If no data is available, perform a broad range-finding experiment using wide concentration steps (e.g., logarithmic steps from 1 nM to 100 µM). This will help identify the approximate range where the biological response occurs.

  • Definitive Experiment: Based on the range-finding results, design a definitive experiment with more concentrations (typically 8-12) clustered around the expected IC₅₀/EC₅₀ value to accurately define the curve. The goal is to generate a full sigmoidal curve with clear upper and lower plateaus.[7]

References

Technical Support Center: Managing Sophoradiol-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sophoradiol. Our goal is to help you mitigate this compound-induced cytotoxicity in normal cells while maximizing its therapeutic effects on cancer cells.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Suggested Solution
High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells. This compound may have a narrow therapeutic window. Normal cells might be highly sensitive to the tested concentrations.1. Perform a dose-response curve: Test a wider range of this compound concentrations on both normal and cancer cell lines to determine the precise IC50 values for each. 2. Optimize incubation time: Shorter incubation periods may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells. 3. Evaluate cytoprotective agents: Consider co-treatment with agents known to protect normal cells from chemotherapy-induced damage, such as antioxidants or growth factors specific to the normal cell type.
Inconsistent cytotoxicity results across experiments. Experimental variability can arise from several factors, including cell passage number, seeding density, and reagent preparation.1. Standardize cell culture conditions: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. 2. Prepare fresh reagents: Prepare this compound dilutions and assay reagents fresh for each experiment. 3. Include proper controls: Always include untreated controls, vehicle controls, and a positive control for cytotoxicity.
Difficulty in distinguishing between apoptosis and necrosis in normal cells. High concentrations of this compound may induce secondary necrosis following apoptosis.1. Utilize Annexin V/PI staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[1][2] 2. Perform time-course analysis: Analyze cells at multiple time points after this compound treatment to capture the progression from early apoptosis to secondary necrosis.
Unexpected cytoprotective effect observed in cancer cells with a potential protective agent. The protective agent may interfere with the anticancer mechanism of this compound.1. Investigate the mechanism of action: Determine if the cytoprotective agent affects the same signaling pathways as this compound in cancer cells. 2. Test alternative protective agents: Explore agents with different mechanisms of action that are less likely to interfere with this compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound-induced cytotoxicity?

A1: this compound, a pentacyclic triterpenoid, has been shown to induce apoptosis in various cancer cells.[3] The proposed mechanism involves the induction of DNA damage, leading to cell cycle arrest and activation of the intrinsic (mitochondrial) apoptotic pathway.[4] This is often characterized by the activation of caspases, such as caspase-3, -8, and -9.[5][6]

Q2: Why am I observing significant cytotoxicity in my normal cell lines?

A2: While many chemotherapeutic agents aim for cancer cell specificity, some level of cytotoxicity in normal proliferating cells can occur.[7][8] The degree of cytotoxicity can depend on the cell type, its proliferation rate, and the concentration of this compound used. It is crucial to establish a therapeutic window where cancer cells are more sensitive to this compound than normal cells.

Q3: How can I selectively protect normal cells from this compound-induced cytotoxicity?

A3: A common strategy is to exploit the differences between normal and cancer cells, such as cell cycle regulation.[7][8][9] For instance, inducing a temporary cell cycle arrest in normal cells (a strategy known as "cyclotherapy") can make them less susceptible to drugs that target proliferating cells.[7][8][9] Additionally, the use of specific cytoprotective agents that do not compromise the anticancer activity of this compound could be explored.

Q4: What are the recommended assays to quantify cytotoxicity and cytoprotection?

A4: Several reliable assays can be used:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.[10][11]

  • LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[12][13]

  • Annexin V/PI Staining: A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.[1]

Q5: Are there any known signaling pathways I should investigate when studying this compound's effects?

A5: Based on the apoptotic mechanism of similar compounds, key signaling pathways to investigate include:

  • The p53 pathway: To assess its role in cell cycle arrest and apoptosis induction.

  • The PI3K/Akt pathway: A critical survival pathway that is often dysregulated in cancer.[14]

  • The MAPK/NF-κB pathway: Involved in inflammation and cell survival.[14]

  • Mitochondrial apoptotic pathway: Involving proteins like Bax, Bcl-2, and cytochrome c release.[5][6]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[10][15]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and/or cytoprotective agents and incubate for the desired period (e.g., 24, 48, 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay kits.[13][16]

Materials:

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided with the kit)

  • Stop solution (provided with the kit)

Procedure:

  • Seed cells in a 96-well plate as for the MTT assay.

  • Treat cells with this compound and/or cytoprotective agents. Include controls: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm within 1 hour.

Annexin V/PI Apoptosis Assay

This protocol follows standard procedures for Annexin V and Propidium Iodide staining.[1][2]

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • PBS

Procedure:

  • Seed and treat cells in a 6-well plate.

  • Harvest cells (including floating cells in the medium) and wash with cold PBS.

  • Centrifuge and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Visualizations

Sophoradiol_Action_Pathway cluster_cell Cell cluster_mito Mitochondrion This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p53->Cell_Cycle_Arrest Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow Start High Cytotoxicity in Normal Cells Check_Dose 1. Perform Dose-Response Curve (Normal vs. Cancer Cells) Start->Check_Dose Check_Time 2. Optimize Incubation Time Check_Dose->Check_Time Protective_Agents 3. Test Cytoprotective Agents Check_Time->Protective_Agents Evaluate_Window Therapeutic Window Identified? Protective_Agents->Evaluate_Window Success Proceed with Optimized Protocol Evaluate_Window->Success Yes ReEvaluate Re-evaluate this compound's Suitability or Modify Compound Evaluate_Window->ReEvaluate No

Caption: Troubleshooting workflow for high cytotoxicity in normal cells.

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity/Viability Measurement Start Cell Seeding (96-well plate) Treatment Treatment: - this compound - Protective Agent - Controls Start->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Data_Analysis Data Analysis (IC50, % Cytotoxicity) MTT->Data_Analysis LDH->Data_Analysis

Caption: Experimental workflow for assessing cytotoxicity.

References

Technical Support Center: Enhancing Sophoradiol Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of Sophoradiol to solid tumors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound and its delivery systems.

Problem Potential Cause Suggested Solution
Low in vitro cytotoxicity of this compound 1. Poor solubility: this compound may precipitate in the aqueous cell culture medium. 2. Incorrect dosage: The concentrations used may be too low for the specific cell line. 3. Cell line resistance: The cancer cell line may be inherently resistant to this compound's mechanism of action.1. Optimize Solubilization: Prepare a high-concentration stock solution in DMSO (e.g., 5 mg/mL with warming and sonication) and perform serial dilutions in pre-warmed culture medium to a final DMSO concentration of ≤ 0.5%.[1][2][3] 2. Dose-Response Study: Perform a dose-response experiment with a wider range of concentrations to determine the accurate IC50 value for your cell line. 3. Positive Control: Use a well-characterized cytotoxic agent as a positive control to ensure the assay is working correctly.
This compound-loaded nanoparticles show poor efficacy 1. Low encapsulation efficiency: Insufficient amount of this compound is loaded into the nanoparticles. 2. Poor nanoparticle stability: Nanoparticles may aggregate or prematurely release the drug.[4][5] 3. Inefficient cellular uptake: The nanoparticles are not being internalized by the cancer cells.1. Optimize Formulation: Adjust the drug-to-lipid/polymer ratio and processing parameters (e.g., homogenization speed, sonication time) to improve encapsulation. 2. Stability Assessment: Characterize nanoparticle stability over time at different temperatures (e.g., 4°C, 25°C, 37°C) and in relevant biological media.[4] Consider lyophilization with cryoprotectants like trehalose (B1683222) or sucrose (B13894) for long-term storage.[4] 3. Cellular Uptake Assay: Quantify nanoparticle uptake using techniques like flow cytometry or fluorescence microscopy with labeled nanoparticles.
High variability in in vivo tumor growth inhibition 1. Inconsistent nanoparticle formulation: Batch-to-batch variation in nanoparticle size, drug loading, or stability. 2. Animal model variability: Differences in tumor implantation site, tumor size at the start of treatment, or individual animal physiology.[6][7] 3. Suboptimal dosing regimen: The dose and frequency of administration may not be optimal for sustained therapeutic effect.1. Stringent Quality Control: Implement rigorous characterization for each batch of nanoparticles to ensure consistency. 2. Standardize Animal Model: Use a consistent tumor implantation technique and randomize animals into treatment groups based on tumor volume.[6] 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to understand the drug's distribution and clearance, and to optimize the dosing schedule.
Toxicity observed in animal studies 1. Off-target effects of this compound: this compound may have toxic effects on healthy tissues at the administered dose.[8] 2. Toxicity of the delivery vehicle: The nanoparticle components (lipids, polymers, surfactants) may cause an inflammatory response or other toxicities.[8][9] 3. Solvent toxicity: Residual organic solvents from the nanoparticle preparation or the vehicle used for administration (e.g., high concentrations of DMSO) may be toxic.[10]1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[9] 2. Biocompatibility Testing: Evaluate the biocompatibility of the empty nanoparticles (placebo) in vitro and in vivo. 3. Vehicle Optimization: Use biocompatible solvents and ensure their final concentration in the administered formulation is below toxic levels.[10]

II. Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in cancer cells?

This compound and its analogues primarily induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic apoptosis pathway, which involves the regulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases (caspase-9 and caspase-3). Some studies also suggest that this compound can modulate signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.

2. What are the main challenges in delivering this compound to solid tumors?

The primary challenges are this compound's poor water solubility and the physiological barriers of the tumor microenvironment. These barriers include a dense extracellular matrix, high interstitial fluid pressure, and abnormal tumor vasculature, which can limit the penetration and accumulation of drugs. Nanoformulations are a promising strategy to overcome these challenges by enhancing solubility and enabling targeted delivery.

3. Which type of nanoformulation is best for this compound?

The choice of nanoformulation depends on the specific research goals. Common and effective options include:

  • Solid Lipid Nanoparticles (SLNs): These are made from biocompatible lipids and can encapsulate lipophilic drugs like this compound, offering good stability and controlled release.

  • Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and can be tailored for sustained drug release. They have been widely used for delivering various anticancer drugs.

4. How can I improve the stability of my this compound nanoformulation?

Several factors influence nanoparticle stability:

  • Surface Charge: A higher absolute zeta potential value (e.g., > |30| mV) generally indicates better colloidal stability due to electrostatic repulsion.

  • Steric Hindrance: Coating nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can prevent aggregation and reduce clearance by the immune system.

  • Storage Conditions: Storing nanoformulations at low temperatures (e.g., 4°C) can slow down degradation. For long-term storage, lyophilization (freeze-drying) with cryoprotectants is often the best option.[4]

5. What are the critical quality control parameters to check for my this compound nanoformulation?

Key parameters to characterize for each batch include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates surface charge and colloidal stability.

  • Encapsulation Efficiency and Drug Loading: Determined by separating the free drug from the nanoparticles and quantifying the amount of encapsulated this compound.

  • Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

III. Quantitative Data

Table 1: Solubility of a this compound-Related Compound (SH-42) in Common Solvents
Solvent System Solubility Observation
DMSO 5 mg/mL (12.42 mM)Requires ultrasonic and warming to 60°C.[1]
10% DMSO / 90% Corn Oil ≥ 0.5 mg/mL (1.24 mM)Clear solution.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 0.5 mg/mL (1.24 mM)Clear solution.[1]
Ethanol:Cremophor EL (1:1) in PBS 5 mg/mL (12.42 mM)Suspended solution, requires ultrasonic and warming.[1]
Table 2: Example IC50 Values of Bioactive Compounds in Solid Tumor Cell Lines

Note: A comprehensive table of IC50 values for this compound across a wide range of solid tumor cell lines is not currently available in the literature. The following table provides an example format and includes data for other compounds to illustrate the typical range of values.

Cell Line Cancer Type Compound IC50 (µM) Reference
HTB-26 Breast CancerCompound 110-50[11]
PC-3 Pancreatic CancerCompound 110-50[11]
HepG2 Hepatocellular CarcinomaCompound 110-50[11]
HCT116 Colorectal CancerCompound 20.34[11]
A549 Lung CarcinomaCompound 57c T3.8 ± 0.1
HeLa Cervical CarcinomaCompound 57c T3.0 ± 0.5

IV. Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Organic solvent (optional, e.g., acetone, ethanol)

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the accurately weighed this compound in the melted lipid. If solubility is an issue, a small amount of organic solvent can be used to dissolve the drug before adding it to the lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 8000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or probe sonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Purification and Storage:

    • The SLN dispersion can be purified by centrifugation or dialysis to remove the excess surfactant and unencapsulated drug.

    • Store the final SLN dispersion at 4°C. For long-term storage, consider lyophilization.

Protocol 2: Quantification of this compound in Mouse Plasma by HPLC

This is a general protocol for quantifying a small molecule in plasma and will require method development and validation for this compound.

Materials:

  • Mouse plasma samples

  • This compound standard

  • Internal Standard (IS)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid (or other appropriate modifier)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Preparation of Standard and QC Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or MeOH).

    • Serially dilute the stock solution with blank mouse plasma to prepare calibration standards and quality control (QC) samples at different concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1-2 minutes to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Example Chromatographic Conditions (to be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength for this compound or MS/MS with optimized transitions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

V. Visualizations

Signaling Pathways

sophoradiol_apoptosis_pathway This compound This compound ros ↑ ROS This compound->ros pi3k PI3K This compound->pi3k bcl2 Bcl-2 This compound->bcl2 bax Bax This compound->bax akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow

sophoradiol_delivery_workflow prep This compound Nanoformulation (e.g., SLNs) char Physicochemical Characterization (Size, Zeta, EE%) prep->char invitro In Vitro Studies (Cytotoxicity, Cellular Uptake) char->invitro invivo In Vivo Studies (Tumor Xenograft Model) invitro->invivo pkpd Pharmacokinetics & Biodistribution invivo->pkpd efficacy Tumor Growth Inhibition & Survival Analysis invivo->efficacy tox Toxicity Assessment (Histopathology, Bloodwork) invivo->tox data Data Analysis & Interpretation pkpd->data efficacy->data tox->data

Caption: Experimental workflow for this compound delivery.

Troubleshooting Logic

troubleshooting_logic start Low in vivo efficacy? check_formulation Nanoformulation Characterization OK? start->check_formulation check_invitro In vitro activity OK? check_formulation->check_invitro Yes reformulate Reformulate & Re-characterize check_formulation->reformulate No check_dose Dosing regimen optimal? check_invitro->check_dose Yes optimize_sol Optimize this compound solubilization check_invitro->optimize_sol No check_model Animal model consistent? check_dose->check_model Yes pk_study Conduct PK/PD study check_dose->pk_study No check_model->reformulate No standardize_model Standardize animal model

Caption: Troubleshooting logic for low in vivo efficacy.

References

Strategies to Mitigate Sophoradiol Degradation In Vivo: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges of Sophoradiol degradation in vivo. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into formulation strategies to enhance the stability and bioavailability of this promising compound.

Troubleshooting Guide: Addressing Common Experimental Issues

Researchers often encounter challenges related to this compound's stability and bioavailability during in vivo experiments. This section provides a question-and-answer format to troubleshoot common problems.

Q1: We are observing unexpectedly low plasma concentrations of this compound in our rat pharmacokinetic study after oral administration. What are the likely causes and how can we address this?

A1: Low oral bioavailability is a significant hurdle for many natural compounds, including triterpenoids like this compound. The primary reasons for this are often poor aqueous solubility and extensive first-pass metabolism in the liver and intestines. To address this, consider the following:

  • Formulation Strategy: this compound's hydrophobic nature limits its dissolution in the gastrointestinal tract. Enhancing its solubility is a critical first step. Consider formulating this compound using drug delivery systems such as:

    • Nanoparticles: Encapsulating this compound in polymeric nanoparticles can protect it from degradation and improve absorption.

    • Liposomes: These lipid-based vesicles can encapsulate this compound, potentially increasing its stability and facilitating transport across the intestinal barrier.

    • Cyclodextrin Inclusion Complexes: Cyclodextrins can form complexes with this compound, increasing its aqueous solubility and stability.

  • Metabolic Inhibition: While not a formulation strategy, co-administering this compound with known inhibitors of key metabolic enzymes (e.g., cytochrome P450 enzymes) in preclinical models can help elucidate the extent of first-pass metabolism. However, this approach is primarily for investigational purposes.

Q2: Our in vivo efficacy study with this compound shows inconsistent results between animals. Could this be related to degradation?

A2: Yes, inconsistent results can be a hallmark of poor and variable bioavailability due to in vivo degradation. The extent of metabolism can vary between individual animals, leading to different plasma concentrations and, consequently, variable therapeutic outcomes. To improve consistency:

  • Optimize Formulation: Implementing a robust formulation strategy, as mentioned above, can lead to more consistent absorption and predictable plasma levels.

  • Route of Administration: For initial efficacy studies where the goal is to confirm the compound's activity, consider parenteral administration (e.g., intravenous or intraperitoneal) to bypass first-pass metabolism and ensure more uniform systemic exposure.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a pilot PK study to understand the relationship between the dose, plasma concentration, and pharmacological effect. This can help in designing more effective dosing regimens.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's properties and strategies to reduce its in vivo degradation.

What are the primary pathways of this compound degradation in vivo?

While specific metabolic pathways for this compound are not extensively documented in publicly available literature, triterpenoids, in general, undergo Phase I and Phase II metabolism.

  • Phase I Metabolism: This often involves oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These reactions introduce or expose functional groups on the this compound molecule.

  • Phase II Metabolism: Following Phase I, the modified this compound can be conjugated with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body.

How can drug delivery systems protect this compound from degradation?

Drug delivery systems can shield this compound from the harsh environment of the gastrointestinal tract and reduce its exposure to metabolic enzymes.

  • Nanoparticles and Liposomes: These carriers encapsulate this compound, physically protecting it from enzymatic degradation in the gut and during its first pass through the liver.[1] The surface of these carriers can also be modified (e.g., with PEGylation) to increase circulation time and reduce uptake by the reticuloendothelial system.[2][3]

  • Cyclodextrin Complexes: By forming an inclusion complex, cyclodextrins can protect the encapsulated portion of the this compound molecule from enzymatic attack.[4][5]

What analytical methods are suitable for quantifying this compound and its metabolites in biological samples?

Sensitive and specific analytical methods are crucial for pharmacokinetic studies.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules like this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.[6][7][8] It offers high sensitivity, selectivity, and the ability to measure multiple analytes simultaneously.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method can also be used for this compound quantification, although it may be less sensitive and specific than LC-MS/MS, especially for metabolites at low concentrations.

Key Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol describes a general method for preparing this compound-loaded nanoparticles using the nanoprecipitation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone.

  • Add the organic phase dropwise into a continuously stirring aqueous phase containing PVA.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Use a rotary evaporator to remove the remaining acetone.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with purified water to remove excess PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle formulation in an appropriate vehicle for in vivo administration.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol outlines a basic design for a pharmacokinetic study in rats. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Fast the rats overnight before dosing.

  • Administer the this compound formulation (e.g., this compound-loaded nanoparticles or a solution/suspension) to the rats via oral gavage or intravenous injection.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC) using appropriate software.

Visualizing Strategies and Pathways

To aid in understanding the concepts discussed, the following diagrams illustrate key pathways and workflows.

sophoradiol_degradation_pathway This compound This compound PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Enzymes: CYPs This compound->PhaseI MetaboliteI Phase I Metabolites (More Polar) PhaseI->MetaboliteI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Enzymes: UGTs, SULTs MetaboliteI->PhaseII MetaboliteII Phase II Conjugates (Water-Soluble) PhaseII->MetaboliteII Excretion Excretion (Urine, Feces) MetaboliteII->Excretion experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation Nanoparticles Nanoparticle Encapsulation AnimalDosing Animal Dosing (e.g., Rats) Nanoparticles->AnimalDosing Liposomes Liposomal Formulation Liposomes->AnimalDosing Cyclodextrins Cyclodextrin Complexation Cyclodextrins->AnimalDosing BloodSampling Blood Sampling (Time Course) AnimalDosing->BloodSampling SamplePrep Plasma Sample Preparation BloodSampling->SamplePrep LCMS LC-MS/MS Quantification SamplePrep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis formulation_strategies cluster_solutions Formulation Strategies Problem Low In Vivo This compound Stability Nano Nanoparticles Problem->Nano leads to Lipo Liposomes Problem->Lipo leads to Cyclo Cyclodextrins Problem->Cyclo leads to Goal Increase Bioavailability & Reduce Degradation Nano->Goal achieves Lipo->Goal achieves Cyclo->Goal achieves

References

Selecting appropriate vehicle control for Sophoradiol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoradiol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a stock solution of this compound. Due to its high solubilizing capacity for many organic compounds, it is an effective choice. For cell-based assays, this DMSO stock solution is then further diluted in the cell culture medium to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[1] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.

Q2: How should I prepare this compound for in vivo animal studies?

A2: For in vivo administration, this compound is typically first dissolved in a minimal amount of an organic solvent like DMSO. This concentrated solution is then diluted in a non-toxic vehicle suitable for injection. Common co-solvents for this purpose include saline, polyethylene (B3416737) glycol (PEG), or oil-based vehicles like corn oil. The final concentration of DMSO should be minimized to prevent toxicity in the animal model. It is essential to perform a pilot study to determine the maximum tolerated dose of the vehicle formulation alone before proceeding with the main experiment.

Q3: What are the typical effective concentrations of this compound for in vitro experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on studies of structurally similar triterpenoids, the anti-cancer activities are often observed in a concentration range of 5 µM to 80 µM in vitro.[2] For anti-inflammatory effects, concentrations may differ. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: What are some common issues when preparing this compound solutions and how can I troubleshoot them?

A4: A common issue is the precipitation of this compound when diluting the DMSO stock solution into aqueous buffers like PBS or cell culture media.[1] This occurs because this compound is poorly soluble in water.

Troubleshooting Steps:

  • Increase the initial stock concentration: This allows for a smaller volume of the DMSO stock to be added to the aqueous solution, keeping the final DMSO concentration low.

  • Stepwise dilution: Add the aqueous buffer to the DMSO stock solution gradually while vortexing.

  • Sonication: Gentle sonication can help to dissolve small precipitates that may form.

  • Use of a co-solvent: For in vivo preparations, incorporating a co-solvent like PEG can improve solubility.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound in In Vitro Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility/Precipitation Visually inspect your final working solution for any precipitate. If observed, refer to the troubleshooting steps in FAQ Q4 . Prepare fresh dilutions for each experiment.
Suboptimal Concentration Perform a dose-response curve to determine the EC50 or IC50 value for your specific cell line and assay. Concentrations of similar triterpenoids can range from 5 µM to 80 µM.[2]
Compound Instability This compound's stability in solution may be affected by pH and temperature. Prepare fresh stock solutions regularly and store them appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Incorrect Vehicle Control Ensure your vehicle control contains the exact same concentration of DMSO (or other solvent) as your highest this compound concentration. This is critical to differentiate the effects of this compound from those of the solvent.
Cell Line Sensitivity The sensitivity of different cell lines to a compound can vary. If possible, test this compound on multiple cell lines to confirm its activity.
Issue 2: High Background or Inconsistent Results in Western Blot Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Antibody Dilution Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
Insufficient Blocking Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).
Inadequate Washing Increase the number and/or duration of your wash steps with TBST to remove non-specifically bound antibodies.
Protein Overload Determine the optimal protein concentration for your target of interest. Too much protein can lead to high background. A typical range is 20-40 µg of total protein per lane.
Problems with this compound Treatment Ensure that the this compound treatment and vehicle control are handled consistently. Refer to Issue 1 for troubleshooting this compound's effects in vitro.

Experimental Protocols & Data

Vehicle Control Preparation for this compound Experiments
Parameter In Vitro In Vivo
Primary Solvent DMSODMSO
Co-solvent/Diluent Cell Culture MediumSaline, PBS, Polyethylene Glycol (PEG), Corn Oil
Final DMSO Concentration < 0.5% (ideally ≤ 0.1%)As low as possible, determined by tolerability studies
Control Group Cells treated with the same final concentration of DMSO in culture mediumAnimals injected with the same vehicle formulation (DMSO + co-solvent) without this compound
General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant across all wells. Add the this compound dilutions to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

General Protocol for Western Blot Analysis of Signaling Pathways
  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-p65, anti-Nrf2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways & Visualizations

This compound, as a natural compound, may modulate various signaling pathways involved in inflammation, cell survival, and antioxidant response. Below are diagrams of key pathways that are often affected by such compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Some sophorolipids have been shown to suppress LPS-induced inflammation through this pathway.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IkB IKK->IkB Phosphorylation IkB_NF_kB IkB NF-κB IkB->IkB_NF_kB NF_kB NF-κB (p50/p65) NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation IkB_NF_kB->NF_kB IkB Degradation Inflammatory_Genes Inflammatory Gene Expression NF_kB_nuc->Inflammatory_Genes Transcription

NF-κB signaling pathway activation.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, proliferation, and growth. Its inhibition is a common target in cancer therapy.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Phosphorylation Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes

PI3K/Akt signaling pathway for cell survival.
Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2 Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Transcription Vehicle_Selection_Workflow Start Start Define_Experiment Define Experiment (In Vitro / In Vivo) Start->Define_Experiment Solubility_Test This compound Solubility Test Define_Experiment->Solubility_Test Select_Primary_Solvent Select Primary Solvent (e.g., DMSO) Solubility_Test->Select_Primary_Solvent Prepare_Stock_Solution Prepare Concentrated Stock Solution Select_Primary_Solvent->Prepare_Stock_Solution In_Vitro In Vitro? Prepare_Stock_Solution->In_Vitro Select_In_Vivo_Vehicle Select In Vivo Vehicle (e.g., Saline, PEG, Oil) In_Vitro->Select_In_Vivo_Vehicle No Prepare_Final_Dilution_In_Vitro Prepare Final Dilution in Culture Medium In_Vitro->Prepare_Final_Dilution_In_Vitro Yes Vehicle_Toxicity_Test Vehicle Tolerability Test (In Vivo) Select_In_Vivo_Vehicle->Vehicle_Toxicity_Test Prepare_Final_Formulation_In_Vivo Prepare Final Formulation for Injection Vehicle_Toxicity_Test->Prepare_Final_Formulation_In_Vivo Final_DMSO_Check_In_Vitro Final DMSO < 0.5%? Prepare_Final_Dilution_In_Vitro->Final_DMSO_Check_In_Vitro Run_Experiment Run Experiment with Vehicle Control Prepare_Final_Formulation_In_Vivo->Run_Experiment Final_DMSO_Check_In_Vitro->Prepare_Stock_Solution No, Adjust Stock Final_DMSO_Check_In_Vitro->Run_Experiment Yes End End Run_Experiment->End

References

Dealing with autofluorescence of Sophoradiol in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when imaging Sophoradiol.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A: Autofluorescence is the natural emission of light by biological samples or compounds like this compound when they are excited by light, even without the use of specific fluorescent labels.[1] This intrinsic fluorescence can be problematic as it can mask the signal from the fluorescent probes you are using to label specific targets in your experiment, leading to high background noise and difficulty in distinguishing your signal of interest.[2][3]

Q2: Does this compound exhibit autofluorescence?

Q3: How can I determine the autofluorescence spectrum of this compound in my experiment?

A: To effectively troubleshoot autofluorescence, you must first determine the excitation and emission characteristics of this compound under your experimental conditions. This can be achieved by preparing a sample containing only this compound at the concentration used in your experiments and measuring its fluorescence spectrum using a spectrophotometer or the spectral imaging capabilities of your confocal microscope. The detailed protocol below outlines this process.

Troubleshooting Guides

Guide 1: Characterizing this compound Autofluorescence

This guide provides a step-by-step protocol to determine the excitation and emission spectra of this compound's autofluorescence.

Objective: To identify the optimal excitation and emission wavelengths that minimize interference from this compound's autofluorescence.

Experimental Protocol:

Materials:

  • This compound solution at the working concentration used in your experiments.

  • The same buffer or media used in your imaging experiments.

  • A spectrophotometer with fluorescence reading capabilities or a confocal microscope with a spectral detector.

Procedure:

  • Sample Preparation: Prepare a sample of this compound in the experimental buffer/media. Prepare a "blank" sample containing only the buffer/media.

  • Emission Spectrum Measurement:

    • Set the spectrophotometer or microscope to excite the this compound sample across a broad range of wavelengths (e.g., 350 nm to 550 nm in 10 nm increments).[6]

    • For each excitation wavelength, measure the emission intensity across a range of wavelengths (e.g., 400 nm to 700 nm).[6]

    • Subtract the emission spectrum of the blank sample from the this compound sample's spectrum to correct for background fluorescence from the media/buffer.

    • Plot the emission intensity versus wavelength for each excitation wavelength to identify the peak emission wavelength(s).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength on your instrument to the peak emission wavelength(s) identified in the previous step.[6]

    • Excite the this compound sample with a range of wavelengths (e.g., 350 nm to 550 nm) and measure the fluorescence intensity.[6]

    • Plot the fluorescence intensity versus excitation wavelength to determine the peak excitation wavelength(s).

Data Presentation:

Summarize the collected data in the following table:

Excitation Wavelength (nm)Peak Emission Wavelength (nm)Relative Fluorescence Intensity (Arbitrary Units)
350
360
.........
550

Logical Workflow for Characterization:

G cluster_0 Preparation cluster_1 Spectral Measurement cluster_2 Analysis Prep_Sample Prepare this compound Sample & Blank Measure_Emission Measure Emission Spectra across various Excitation Wavelengths Prep_Sample->Measure_Emission Identify_Peaks Identify Peak Excitation & Emission Wavelengths Measure_Emission->Identify_Peaks Measure_Excitation Measure Excitation Spectrum at Peak Emission Identify_Peaks->Measure_Excitation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) This compound This compound (Potential Modulator) This compound->PI3K ? This compound->AKT ?

References

Technical Support Center: Optimizing Sophoradiol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and purification of sophoradiol from plant sources, primarily Sophora flavescens.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Sophora flavescens?

A1: The most prevalent methods for this compound extraction are conventional solvent extraction techniques such as reflux and maceration.[1] More advanced methods like ultrasound-assisted extraction (UAE) are also employed to enhance efficiency.[2] The choice of solvent is critical, with ethanol (B145695) and methanol (B129727) being commonly used due to their effectiveness in dissolving flavonoids.[1]

Q2: Which solvents are most effective for this compound extraction?

A2: Ethanol and methanol are widely used for the extraction of flavonoids, including this compound, from Sophora flavescens.[1] The polarity of the solvent plays a significant role in the extraction yield. Aqueous ethanol solutions (e.g., 70-95%) are often preferred as they can improve the extraction of more polar compounds.

Q3: What are the key parameters to optimize for maximizing this compound extraction yield?

A3: To maximize the yield of this compound, it is crucial to optimize several parameters, including:

  • Solvent-to-solid ratio: A higher ratio can increase extraction efficiency, but an excessive amount of solvent may be wasteful.

  • Extraction time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.

  • Temperature: Higher temperatures can enhance solubility and diffusion rates, but excessively high temperatures may lead to the degradation of thermolabile compounds.

  • Particle size: Grinding the plant material to a fine powder increases the surface area available for extraction.

Q4: What are the common impurities encountered during this compound purification?

A4: Extracts from Sophora flavescens are complex mixtures containing various compounds. Besides this compound, other flavonoids, alkaloids, and saponins (B1172615) are also present.[2] Structurally similar flavonoids and other triterpenoids are the most likely impurities to co-elute with this compound during chromatographic purification.

Q5: What are the recommended storage conditions for this compound extracts and purified compounds?

A5: Flavonoids can be sensitive to light, temperature, and pH. To prevent degradation, it is advisable to store extracts and purified this compound in a cool, dark place. For long-term storage, refrigeration or freezing in an inert atmosphere is recommended. The stability of flavonoids is generally better in acidic conditions compared to alkaline environments.

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to effectively dissolve the compound. 3. Improper Plant Material Preparation: Large particle size can limit solvent penetration. 4. Degradation: High temperatures or prolonged exposure to light may degrade this compound.1. Optimize Solvent: Experiment with different concentrations of ethanol or methanol (e.g., 70%, 80%, 95%). 2. Adjust Conditions: Increase the extraction time or temperature incrementally, monitoring for any signs of degradation. 3. Grind Material: Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh).[1] 4. Protect from Degradation: Use amber glassware and avoid excessive heat during extraction and solvent evaporation.
High Impurity Content in Crude Extract 1. Non-selective Solvent: The solvent may be co-extracting a wide range of compounds. 2. Plant Material Quality: The source and handling of the plant material can affect the impurity profile.1. Solvent Partitioning: Perform a liquid-liquid extraction of the crude extract with solvents of varying polarity (e.g., hexane (B92381), ethyl acetate) to remove unwanted compounds.[1] 2. Use High-Quality Material: Source plant material from a reliable supplier and ensure proper drying and storage.
Purification Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation in Column Chromatography 1. Inappropriate Mobile Phase: The solvent system may not have the correct polarity to effectively separate this compound from impurities. 2. Column Overloading: Applying too much sample to the column can lead to broad peaks and poor resolution. 3. Improper Column Packing: Channels or cracks in the stationary phase can result in uneven flow and band broadening.1. Optimize Mobile Phase: Develop a solvent system using Thin Layer Chromatography (TLC) first. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. 2. Reduce Sample Load: Use an appropriate amount of crude extract for the size of your column. 3. Repack Column: Ensure the column is packed uniformly without any air bubbles.
Co-elution of Impurities in HPLC 1. Suboptimal Mobile Phase Composition: The mobile phase may not provide sufficient selectivity for separating this compound from structurally similar compounds. 2. Inappropriate Stationary Phase: The column chemistry may not be suitable for the separation.1. Adjust Mobile Phase: Modify the gradient slope, the organic solvent (e.g., acetonitrile (B52724) vs. methanol), or the pH of the aqueous phase. 2. Change Column: Try a different stationary phase (e.g., a different C18 column from another brand, or a phenyl-hexyl column) to exploit different separation mechanisms.
This compound Degradation During Purification 1. Harsh pH Conditions: this compound may be unstable in strongly acidic or basic mobile phases. 2. Elevated Temperature: High temperatures during solvent evaporation can cause degradation.1. Buffer Mobile Phase: Use a buffered mobile phase to maintain a stable pH within a suitable range. 2. Use Rotary Evaporator at Low Temperature: Concentrate fractions under reduced pressure at a controlled, lower temperature.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Sophora flavescens

Extraction MethodSolvent/ReagentKey ParametersReported Yield
Conventional Solvent Extraction95% EthanolReflux extraction, 3 cycles of 2 hours eachTotal Flavonoids: 1.54%
Conventional Solvent ExtractionMethanolNot specifiedKurarinone: 52.9 ± 3.7 mg/g; Sophoraflavanone G: 18.7 ± 1.3 mg/g
Solvent PartitioningEthyl Acetate (B1210297)Liquid-liquid extraction from aqueous suspensionKurarinone: 200.8 ± 45 mg/g; Sophoraflavanone G: 79.4 ± 26 mg/g (in ethyl acetate fraction)
Ultrasound-Assisted Extraction (UAE)Ionic Liquid ([C8mim]BF4)Solid-to-liquid ratio: 27 mL/g; Time: 38 min; Temperature: 56°CTotal Prenylated Flavonoids: 7.38 mg/g[2]

Note: The yields presented are for total flavonoids or specific flavonoids other than this compound and should be used as a comparative guide. Actual yields of this compound may vary.

Experimental Protocols

Extraction of this compound from Sophora flavescens (Conventional Method)
  • Preparation of Plant Material: Grind dried roots of Sophora flavescens into a coarse powder.

  • Extraction:

    • Place 1 kg of the powdered plant material into a suitable flask.

    • Add 8 L of 95% ethanol.[1]

    • Perform reflux extraction for 2 hours.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Purification of this compound
  • Solvent Partitioning:

    • Suspend the crude ethanol extract in deionized water.

    • Perform liquid-liquid extraction sequentially with n-hexane (to remove non-polar compounds) and then with ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or methanol).

    • Pack a silica gel column (100-200 mesh) with a non-polar solvent such as hexane.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Reversed-Phase HPLC (for final purification):

    • Combine and concentrate the this compound-rich fractions from the column chromatography.

    • Dissolve the semi-purified material in methanol.

    • Purify using a preparative C18 HPLC column.

    • Elute with a gradient of methanol and water or acetonitrile and water.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Visualizations

ExtractionWorkflow Start Dried Sophora flavescens Roots Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract PurificationWorkflow CrudeExtract Crude this compound Extract SolventPartitioning Solvent Partitioning (Hexane/Ethyl Acetate) CrudeExtract->SolventPartitioning ColumnChromatography Silica Gel Column Chromatography SolventPartitioning->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection HPLC Preparative RP-HPLC FractionCollection->HPLC Purethis compound Pure this compound HPLC->Purethis compound TroubleshootingLowYield LowYield Low Extraction Yield Cause1 Inadequate Solvent LowYield->Cause1 Cause2 Suboptimal Parameters (Time/Temp) LowYield->Cause2 Cause3 Poor Grinding LowYield->Cause3 Solution1 Test different solvent polarities Cause1->Solution1 Solution2 Increase time/ temperature Cause2->Solution2 Solution3 Grind to fine powder Cause3->Solution3

References

Technical Support Center: Synthesis of Sophoradiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sophoradiol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis, purification, and characterization of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule for derivatization?

A1: this compound, a pentacyclic triterpenoid, possesses two secondary hydroxyl groups at the C-3 and C-22 positions. These hydroxyl groups are the primary sites for derivatization reactions such as esterification, etherification, and glycosylation. The reactivity of these two hydroxyl groups can differ due to their steric environments, potentially allowing for selective derivatization.

Q2: What are the common synthetic strategies for preparing this compound derivatives?

A2: Common synthetic strategies involve the modification of the hydroxyl groups and include:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form ester derivatives.

  • Etherification: Reaction with alkyl halides or other electrophiles to form ether derivatives.

  • Glycosylation: Attachment of sugar moieties to one or both hydroxyl groups to create glycoside derivatives, which can enhance solubility and bioavailability.

Q3: How can I achieve selective derivatization at either the C-3 or C-22 hydroxyl group?

A3: Achieving regioselectivity between the two hydroxyl groups is a significant challenge. Strategies to consider include:

  • Protecting Groups: Employing protecting groups to temporarily block one hydroxyl group while reacting the other. The choice of protecting group is critical and depends on the stability of the group under the reaction conditions for derivatization and the ease of its subsequent removal.

  • Steric Hindrance: Exploiting the potentially different steric environments of the C-3 and C-22 hydroxyl groups. Reagents with significant steric bulk may preferentially react with the more accessible hydroxyl group.

  • Catalyst Control: The use of specific catalysts, such as enzymes (e.g., lipases for selective acylation), may provide regioselectivity.

Q4: What are the main challenges in purifying this compound derivatives?

A4: Purification challenges often arise from the similarity in polarity between the desired product, unreacted starting materials, and any side products. Common issues include:

  • Separation of regioisomers: If a reaction is not completely selective, separating the C-3, C-22, and di-substituted derivatives can be difficult.

  • Removal of excess reagents: High-boiling reagents or catalysts can be challenging to remove.

  • Product stability: Some derivatives may be sensitive to the conditions used for purification (e.g., silica (B1680970) gel chromatography).

Q5: Which analytical techniques are essential for characterizing this compound derivatives?

A5: A combination of spectroscopic techniques is crucial for unambiguous structure elucidation:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for determining the structure of the derivative and confirming the site of modification.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of new functional groups (e.g., carbonyl stretch in esters).

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

Question: I am attempting to synthesize a this compound ester via Fischer esterification, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer: Low yields in Fischer esterification are common and can be attributed to several factors. Here is a systematic approach to troubleshooting:

Potential Cause Troubleshooting Strategy
Reversible Reaction The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, either use a large excess of one reactant (usually the less expensive one) or remove water as it is formed, for example, by using a Dean-Stark apparatus.
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Poor Catalyst Activity Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in an appropriate amount (typically catalytic amounts).
Steric Hindrance The hydroxyl groups of this compound may be sterically hindered. Consider using a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a base (e.g., pyridine (B92270), triethylamine).
Side Reactions Dehydration of the this compound backbone can occur under strongly acidic and high-temperature conditions. Use milder reaction conditions or alternative esterification methods that do not require strong acids.
Product Loss During Workup Ensure complete extraction of the product from the aqueous phase. Back-extraction of the aqueous layer with the organic solvent can help recover more product. Neutralize the reaction mixture carefully to avoid hydrolysis of the ester product.
Issue 2: Challenges in Glycosylation of this compound

Question: I am trying to synthesize a this compound glycoside, but the reaction is complex, yielding multiple products and low amounts of the desired glycoside. How can I address this?

Answer: Glycosylation reactions are notoriously challenging due to their sensitivity to reaction conditions and the need for stereochemical control.

Potential Cause Troubleshooting Strategy
Mixture of Anomers The stereochemical outcome of a glycosylation reaction (formation of α or β anomers) is influenced by the glycosyl donor, promoter, solvent, and temperature. The use of a participating protecting group (e.g., an acetyl group) at the C-2 position of the glycosyl donor often favors the formation of 1,2-trans-glycosides.
Low Reactivity of Acceptor The secondary hydroxyl groups of this compound may be poor nucleophiles. Increase the reactivity of the acceptor by converting the hydroxyl group to an alkoxide with a strong base (use with caution to avoid side reactions). Alternatively, use a more reactive glycosyl donor.
Donor Decomposition The glycosyl donor may be unstable under the reaction conditions. Use milder promoters or lower the reaction temperature.
Formation of Side Products Unprotected hydroxyl groups on the glycosyl donor can lead to self-glycosylation. Ensure all other hydroxyl groups on the donor are properly protected. Orthoester formation can be a significant side reaction; the choice of solvent and reaction conditions can influence this.
Poor Solubility This compound and the glycosyl donor may have poor solubility in the reaction solvent, leading to a sluggish reaction. Screen different anhydrous solvents to find one that dissolves both reactants effectively.

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This is a general guideline and may require optimization for specific carboxylic acids.

  • Preparation: Ensure all glassware is thoroughly dried.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired carboxylic acid or in an inert solvent like toluene (B28343) with 3-5 equivalents of the carboxylic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.1 equivalents of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. If using toluene, use a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Acylation of this compound using an Acid Chloride
  • Preparation: Dry all glassware and solvents.

  • Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) containing a base (e.g., pyridine or triethylamine, 2-3 equivalents).

  • Reagent Addition: Cool the solution in an ice bath and slowly add the acid chloride (1.1-1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with water or a saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

logical_workflow start Low Reaction Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Modify Temperature/Time Screen Catalysts/Solvents check_conditions->optimize_conditions optimize_workup Modify Extraction/Washing Optimize Chromatography check_workup->optimize_workup success Improved Yield optimize_reagents->success optimize_conditions->success optimize_workup->success signaling_pathways cluster_stimulus External Stimuli cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Responses LPS LPS / Cytokines MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB GF Growth Factors PI3K PI3K/Akt Pathway GF->PI3K Inflammation Inflammation (COX-2, iNOS, Pro-inflammatory Cytokines) MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation This compound This compound Derivatives This compound->MAPK This compound->NFkB This compound->PI3K This compound->Apoptosis

Improving the shelf-life and storage conditions for Sophoradiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the shelf-life and ensuring the stability of sophoradiol for researchers, scientists, and drug development professionals. The information herein is compiled from established principles of pharmaceutical stability testing and general knowledge of triterpenoid (B12794562) compounds. Specific stability data for this compound is limited in publicly available literature; therefore, these guidelines are intended to serve as a comprehensive starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on the general characteristics of triterpenoids, the primary factors leading to the degradation of this compound are likely exposure to heat, light, oxygen (oxidation), and strong acids or bases (hydrolysis). Temperatures exceeding 60°C can be particularly detrimental to the stability of triterpenoid structures.[1]

Q2: What are the initial signs of this compound degradation?

A2: Initial signs of degradation may include a change in the physical appearance of the compound, such as discoloration (e.g., yellowing), or a decrease in its purity as observed by analytical techniques like High-Performance Liquid Chromatography (HPLC). You might observe the appearance of new peaks or a decrease in the main this compound peak in your chromatogram.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound in a cool, dark, and dry environment. Specifically, storage in amber, airtight vials at temperatures between -10°C and -20°C is advisable to minimize degradation from heat, light, and oxidation.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[1]

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method, most commonly a reverse-phase HPLC-UV method, is the best approach to monitor the stability of this compound. This involves periodically testing the sample to quantify the amount of intact this compound and detect the presence of any degradation products.

Q5: What is a forced degradation study and why is it important for this compound?

A5: A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[2][3][4] This is crucial for identifying potential degradation products, understanding the degradation pathways, and developing a stability-indicating analytical method that can effectively separate the drug from its degradants.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a fresh this compound sample. Contamination of the sample, solvent, or HPLC system. Degradation may have occurred during sample preparation.Ensure all glassware and solvents are clean. Prepare a fresh sample and re-analyze. If the issue persists, investigate the sample preparation procedure for potential stressors (e.g., prolonged exposure to light or heat).
Decrease in the main this compound peak area over a short period. Improper storage conditions leading to rapid degradation.Immediately transfer the sample to a freezer at -20°C. Protect it from light by using an amber vial or wrapping the container in aluminum foil. Consider purging the vial with an inert gas before sealing.
Discoloration of the this compound powder. Oxidation or photodegradation.This is a visual indicator of degradation. The sample should be re-analyzed for purity before use. For future storage, ensure the container is airtight and protected from light.
Inconsistent results in bioassays. Loss of this compound potency due to degradation.Quantify the concentration of the active this compound in your sample using a validated analytical method (e.g., HPLC) before conducting bioassays. Ensure that the solvent used for dissolution is not causing degradation.
Precipitation of this compound from a solution. Poor solubility or degradation leading to the formation of insoluble products.Check the solubility of this compound in the chosen solvent. If solubility is not the issue, the precipitate may be a degradation product. Analyze the precipitate and the supernatant separately to identify the components.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place solid this compound in a stability chamber at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program:

    • 0-20 min: 50-90% organic

    • 20-25 min: 90% organic

    • 25-26 min: 90-50% organic

    • 26-30 min: 50% organic

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., 210 nm).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure separation of the main peak from any degradation product peaks.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Condition Solid State In Solution
Temperature -20°C for long-term storage. 2-8°C for short-term storage.-20°C or lower. Avoid freeze-thaw cycles.
Light Protect from light (use amber vials or store in the dark).Protect from light at all times.
Atmosphere Store in a tightly sealed container. Consider storing under an inert gas (e.g., nitrogen, argon).Purge the solvent with an inert gas before preparing the solution. Store in a tightly sealed vial.
Humidity Store in a desiccator or a low-humidity environment.N/A

Table 2: Example Data from a Forced Degradation Study (Hypothetical)

Stress Condition % Degradation of this compound Number of Degradation Products Observations
0.1 M HCl, 60°C, 24h15%2Major degradation product at RRT 0.85
0.1 M NaOH, 60°C, 24h25%3Significant degradation, multiple products
3% H₂O₂, RT, 24h10%1One major oxidative degradation product
Heat (80°C), 48h5%1Minor degradation observed
Photolight8%2Slight yellowing of the solution

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

G This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Degradant_A Hydrolytic Degradants Hydrolysis->Degradant_A Degradant_B Oxidative Degradants Oxidation->Degradant_B Degradant_C Photolytic Degradants Photodegradation->Degradant_C Degradant_D Thermal Degradants Thermal_Degradation->Degradant_D

Caption: Potential degradation pathways for this compound under various stress conditions.

G Experimental Workflow for this compound Stability Testing cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Long-Term Stability Study cluster_3 Data Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolysis Light->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Evaluation Assess Purity and Degradation Profile LCMS->Evaluation Storage Store at Recommended Conditions (-20°C, Dark, Dry) Sampling Periodic Sampling (0, 3, 6, 9, 12 months) Storage->Sampling Sampling->HPLC ShelfLife Determine Shelf-Life Evaluation->ShelfLife

Caption: Workflow for conducting stability studies on this compound.

G Troubleshooting Logic for this compound Instability Start Instability Observed (e.g., new peaks, discoloration) CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Sample Handling Procedures CheckStorage->CheckHandling No ImproperStorage Improper Storage: - Temperature too high? - Exposed to light? - Not airtight? CheckStorage->ImproperStorage Yes ImproperHandling Improper Handling: - Exposure to high heat during prep? - Incompatible solvent? - Prolonged light exposure? CheckHandling->ImproperHandling Yes Reanalyze Re-analyze Sample CheckHandling->Reanalyze No CorrectStorage Action: Store at -20°C, in amber, airtight vial ImproperStorage->CorrectStorage CorrectHandling Action: Minimize heat and light exposure during handling ImproperHandling->CorrectHandling CorrectStorage->Reanalyze CorrectHandling->Reanalyze

Caption: Decision tree for troubleshooting this compound instability issues.

References

Mitigating Sophoradiol's interaction with plasticware in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the interaction of Sophoradiol with laboratory plasticware. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution seem to lose concentration when I use plastic containers and pipette tips?

A1: this compound is a pentacyclic triterpenoid, a class of molecules known for their significant lipophilic (fat-loving) and hydrophobic (water-repelling) nature. Laboratory plasticware, such as pipette tips, microcentrifuge tubes, and microplates, are typically made from polypropylene (B1209903) (PP) or polystyrene (PS), which also have hydrophobic surfaces. Due to the principle of "like dissolves like," the hydrophobic this compound molecules have a high affinity for the hydrophobic plastic surfaces. This leads to a phenomenon called non-specific binding, where the compound adsorbs onto the surface of the plasticware, effectively lowering its concentration in your solution.

Q2: What is the underlying mechanism of this compound's interaction with plasticware?

A2: The primary interaction is driven by hydrophobic interactions and van der Waals forces. The large, nonpolar surface area of the this compound molecule is attracted to the nonpolar surface of the plastic, leading to its adsorption. This compound has a high calculated LogP value (a measure of lipophilicity) of 7.6, indicating its strong preference for non-aqueous environments.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays with this compound.
  • Possible Cause: The actual concentration of this compound reaching the cells is lower than the intended concentration due to adsorption to plastic multi-well plates and pipette tips. This can lead to variability between wells and experiments.

  • Solution: Implement one or more of the mitigation strategies outlined in the experimental protocols below. It is crucial to maintain consistency in the chosen method throughout an entire experiment to ensure reproducibility.

Issue 2: Low recovery of this compound during sample preparation and extraction.
  • Possible Cause: this compound is binding to the surfaces of plastic tubes, pipette tips, and other consumables used during the extraction and sample preparation process.

  • Solution: Utilize alternative materials such as glass or employ pre-treated "low-adhesion" plasticware. Additionally, the choice of solvents during extraction can impact recovery; ensure the solvent has a high capacity to solubilize this compound to minimize its interaction with plastic surfaces.

Experimental Protocols

Protocol 1: Pre-treatment of Plasticware with Bovine Serum Albumin (BSA)

This protocol describes how to coat plastic surfaces with a protein to block the non-specific binding sites for this compound.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Plasticware to be treated (e.g., microplates, tubes)

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

  • Filter the BSA solution through a 0.22 µm filter to sterilize and remove any aggregates.

  • Add the BSA solution to the plasticware, ensuring all surfaces that will come into contact with the this compound solution are covered. For a 96-well plate, add 200-300 µL per well.

  • Incubate for at least 2 hours at 37°C or overnight at 4°C.

  • Aspirate the BSA solution from the plasticware.

  • Wash the plasticware three times with sterile PBS or cell culture medium immediately before use. Do not let the surfaces dry out.

Protocol 2: Silanization of Glassware and Plasticware

Silanization creates a hydrophobic coating that can repel the aqueous solution and reduce the interaction of this compound with the surface. This is particularly useful for glassware.

Materials:

  • Dichlorodimethylsilane (B41323) or a commercial silanizing agent (e.g., Sigmacote®)

  • Heptane or other organic solvent (as specified by the silanizing agent manufacturer)

  • Methanol (B129727)

  • Toluene

  • Glassware or polypropylene plasticware

  • Fume hood

Procedure:

  • Thoroughly clean and dry the glassware or plasticware.

  • Caution: Silanizing agents are volatile and toxic. Perform all steps in a certified fume hood.

  • Prepare a 5% solution of dichlorodimethylsilane in heptane.

  • Completely immerse the items in the silanizing solution for 1-2 minutes.

  • Remove the items and allow the solvent to evaporate completely in the fume hood.

  • Rinse the items thoroughly with methanol to remove any unreacted silane.

  • Dry the items completely, typically in an oven at 100°C for glassware.

Protocol 3: Using Detergents to Reduce Non-Specific Binding

Adding a non-ionic detergent to your experimental buffer can help to keep this compound in solution and reduce its interaction with plastic surfaces.

Materials:

  • Tween® 20 or Triton™ X-100

  • Your experimental buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a stock solution of the detergent (e.g., 10% Tween® 20 in sterile water).

  • Add the detergent to your final experimental buffer to achieve a final concentration of 0.01% to 0.1%.

  • Vortex to ensure the detergent is fully dissolved and evenly distributed.

  • Use this buffer for all dilutions and incubations with this compound. Note: Ensure that the chosen detergent and its concentration are not toxic to the cells in your assay.

Protocol 4: Quantitative Analysis of this compound to Validate Mitigation Strategy

To confirm the effectiveness of your chosen mitigation strategy, you can quantify the concentration of this compound in your solutions before and after exposure to plasticware. High-Performance Liquid Chromatography (HPLC) is a suitable method.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection at a low wavelength (e.g., 205-210 nm) is often necessary.[2]

  • Standard Curve: Prepare a standard curve of this compound in a suitable solvent (e.g., methanol) to determine the concentration of your experimental samples.

Procedure:

  • Prepare a known concentration of this compound in your experimental buffer.

  • Take an aliquot for analysis (this is your "Before" sample).

  • Expose the remaining solution to the plasticware (e.g., incubate in a multi-well plate, aspirate and dispense with a pipette tip multiple times).

  • Take an aliquot of the solution after exposure to the plasticware (this is your "After" sample).

  • Analyze both the "Before" and "After" samples by HPLC.

  • Compare the peak areas to determine the percentage of this compound lost due to non-specific binding.

Data Presentation

Table 1: Summary of Mitigation Strategies for this compound-Plasticware Interaction

Mitigation StrategyPrinciple of ActionRecommended ForKey Considerations
Use of Alternative Materials Glass is more hydrophilic than plastic, reducing hydrophobic interactions.Stock solutions, sample preparation.Can still have some adsorption; silanization is recommended for very low concentrations.
Low-Adhesion Plasticware Surface is modified by the manufacturer to be more hydrophilic.All applications where plastic is necessary.Can be more expensive; effectiveness may vary between brands.
BSA Coating Blocks hydrophobic binding sites on the plastic surface.Cell-based assays, ELISAs.The protein coating may interfere with certain downstream applications.
Silanization Creates a uniform, hydrophobic surface that is less interactive.Glassware and polypropylene tubes.Involves hazardous chemicals and must be done in a fume hood.
Addition of Detergents Detergents form micelles around hydrophobic molecules, keeping them in solution.Buffers for dilutions and assays.Must test for cell toxicity and interference with the assay.

Visualizations

sophoradiol_interaction cluster_solution Aqueous Solution cluster_plastic Plastic Surface This compound This compound (Lipophilic) plastic Polypropylene/Polystyrene (Hydrophobic) This compound->plastic Non-Specific Binding (Hydrophobic Interaction)

Caption: Mechanism of this compound's non-specific binding to plasticware.

mitigation_workflow cluster_strategies Mitigation Strategies start Experiment with this compound issue Inconsistent Results / Low Compound Recovery? start->issue alt_materials Use Glassware or Low-Adhesion Plastic issue->alt_materials Yes pre_treat Pre-treat Plasticware (BSA, Silanization) issue->pre_treat Yes additives Add Detergent (e.g., Tween 20) to Buffer issue->additives Yes end Consistent & Reliable Experimental Results issue->end No validate Validate Mitigation with Quantitative Analysis (HPLC) alt_materials->validate pre_treat->validate additives->validate validate->end

Caption: Troubleshooting workflow for mitigating this compound-plasticware interactions.

References

Validation & Comparative

Sophoradiol vs. Dexamethasone: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of sophoradiol, a natural compound, and dexamethasone (B1670325), a synthetic corticosteroid. The comparison focuses on their mechanisms of action, particularly their effects on key inflammatory mediators and signaling pathways. While dexamethasone is a well-characterized anti-inflammatory agent with extensive supporting data, research on this compound is less extensive, and direct quantitative comparisons are limited. This guide summarizes the available experimental data to facilitate an objective comparison and to highlight areas for future research.

Mechanism of Action: An Overview

Dexamethasone exerts its potent anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the expression of numerous genes. A key mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This leads to a broad suppression of inflammatory responses.

This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from Sophora species, has also demonstrated anti-inflammatory properties. The available evidence suggests that this compound's mechanism of action also involves the inhibition of the NF-κB signaling pathway. However, its precise molecular targets and the extent of its interaction with the MAPK pathway are not as well-defined as those of dexamethasone.

Comparative Efficacy in Anti-Inflammatory Assays

The following table summarizes the known effects of this compound and dexamethasone on the production of key inflammatory mediators. It is important to note the disparity in the availability of quantitative data, particularly for this compound.

Inflammatory MediatorThis compoundDexamethasone
Nitric Oxide (NO) Inhibits production in LPS-stimulated macrophages. Specific IC50 values are not consistently reported in readily available literature.Potently inhibits NO production in various inflammatory models.
Prostaglandin (B15479496) E2 (PGE2) Limited specific data on direct inhibition of PGE2 synthesis.Effectively suppresses PGE2 production by inhibiting the expression of cyclooxygenase-2 (COX-2).
TNF-α Reduces TNF-α release.[1] Specific IC50 values are not well-documented.Markedly inhibits the production and release of TNF-α.[2][3][4]
IL-6 Reduces IL-6 release.[1]Strongly suppresses IL-6 production.[2][3]
IL-1β Limited specific data available.Potently inhibits the expression and secretion of IL-1β.[3]

Signaling Pathway Modulation

NF-κB Signaling Pathway

Both this compound and dexamethasone are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation. Dexamethasone achieves this through multiple mechanisms, including the induction of IκBα, an inhibitor of NF-κB. Sophorolipid, a related compound, has been shown to suppress the nuclear translocation of the NF-κB p65 subunit.[1][5] The precise interactions of this compound with the components of this pathway require further investigation.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->IKK Inhibits Dexamethasone Dexamethasone GR GR Dexamethasone->GR GR->NFkB_active Inhibits

Caption: NF-κB Signaling Pathway Inhibition.
MAPK Signaling Pathway

The MAPK pathway, which includes p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators. Dexamethasone is known to modulate this pathway, contributing to its anti-inflammatory effects. The interaction of this compound with the MAPK pathway is an area that requires more detailed research to fully understand its anti-inflammatory mechanism.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P TranscriptionFactors Transcription Factors p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Dexamethasone Dexamethasone Dexamethasone->MAPKK Inhibits This compound This compound (Potential Target) This compound->MAPKK Potential Inhibition

Caption: MAPK Signaling Pathway Modulation.

Experimental Protocols

The following are detailed methodologies for key in vitro anti-inflammatory assays that can be used to evaluate and compare compounds like this compound and dexamethasone.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or dexamethasone) and the cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the amount of PGE2, a pro-inflammatory prostaglandin, released by cells.

  • Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are cultured, seeded, and treated with test compounds and LPS.

  • Supernatant Collection: After the 24-hour incubation with LPS, the culture supernatant is collected.

  • ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) kit is used to measure the concentration of PGE2 in the supernatant.

  • Data Analysis: The absorbance is read at 450 nm, and the concentration of PGE2 is determined by comparison with a standard curve. The inhibitory effect of the test compounds is calculated.[6][7]

Pro-inflammatory Cytokine ELISA

This assay measures the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 or primary macrophages) are cultured and treated with test compounds and an inflammatory stimulus (e.g., LPS).

  • Supernatant Collection: The cell culture supernatant is collected after an appropriate incubation period (e.g., 24 hours).

  • ELISA Procedure: Commercially available ELISA kits specific for each cytokine (TNF-α, IL-6, IL-1β) are used to quantify their concentrations in the supernatant.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated based on their respective standard curves. The percentage of inhibition is then determined.[2][4][8]

Experimental_Workflow Start Start CellCulture Macrophage Cell Culture (e.g., RAW 264.7) Start->CellCulture Seeding Cell Seeding in Plates CellCulture->Seeding Treatment Pre-treatment with This compound or Dexamethasone Seeding->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Incubation Incubation (24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) ELISA Supernatant->PGE2_Assay Cytokine_Assay Pro-inflammatory Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay Analysis Data Analysis and Comparison NO_Assay->Analysis PGE2_Assay->Analysis Cytokine_Assay->Analysis

Caption: General Experimental Workflow.

Conclusion and Future Directions

Dexamethasone is a well-established and potent anti-inflammatory drug with a clearly defined mechanism of action and a wealth of quantitative data supporting its efficacy. This compound shows promise as a natural anti-inflammatory agent, with evidence pointing to its ability to inhibit the NF-κB pathway. However, there is a clear need for more rigorous and quantitative research to fully elucidate its anti-inflammatory profile.

Future studies should focus on:

  • Determining the IC50 values of this compound for the inhibition of NO, PGE2, TNF-α, IL-6, and IL-1β in standardized in vitro assays.

  • Conducting head-to-head comparative studies of this compound and dexamethasone to directly assess their relative potencies.

  • Investigating the detailed molecular mechanisms of this compound, including its specific targets within the NF-κB and MAPK signaling pathways.

Such research will be crucial in determining the potential of this compound as a therapeutic agent for inflammatory diseases and in providing a solid scientific basis for its comparison with established drugs like dexamethasone.

References

A Comparative Analysis of Curcumin and Paclitaxel Efficacy in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective breast cancer therapies, researchers are increasingly looking towards both established chemotherapeutic agents and promising natural compounds. This guide provides a detailed comparison of the efficacy of paclitaxel (B517696), a cornerstone of breast cancer chemotherapy, and curcumin (B1669340), a natural polyphenol derived from turmeric, in preclinical studies involving breast cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals interested in the comparative pharmacology of these two agents.

Executive Summary

Paclitaxel is a potent antineoplastic agent that has demonstrated significant clinical efficacy against breast cancer. Curcumin, a natural compound with a well-documented safety profile, has also exhibited anticancer properties in numerous preclinical studies. This guide synthesizes available data on their respective cytotoxic effects, mechanisms of action, and impact on key cellular processes in the widely studied MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines. While paclitaxel generally exhibits higher potency in terms of its half-maximal inhibitory concentration (IC50), curcumin also demonstrates significant, albeit less potent, anticancer activity and has been shown to modulate multiple oncogenic signaling pathways.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the key performance indicators for curcumin and paclitaxel in MCF-7 and MDA-MB-231 breast cancer cells, based on data from multiple in vitro studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure.

ParameterCurcuminPaclitaxelBreast Cancer Cell Line(s)
IC50 (72h) ~1.32 µM[1]~3.5 µM[2]MCF-7
IC50 (72h) ~11.32 µM[1]~0.3 µM[2]MDA-MB-231
Mechanism of Action Inhibition of multiple signaling pathways (e.g., NF-κB, PI3K/Akt)[3][4]Microtubule stabilization, leading to mitotic arrest[5]General
Effect on Cell Cycle G2/M phase arrest[1]G2/M phase arrest[6]MCF-7, MDA-MB-231
Induction of Apoptosis Yes, via intrinsic and extrinsic pathways[1][7]Yes, primarily following mitotic arrest[5]MCF-7, MDA-MB-231

Delving into the Mechanisms: Signaling Pathways and Cellular Fate

Both curcumin and paclitaxel exert their anticancer effects by inducing apoptosis, or programmed cell death, albeit through distinct primary mechanisms.

Paclitaxel's primary mode of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. This interference with microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][6]

Curcumin , on the other hand, is a pleiotropic molecule that interacts with a wide range of molecular targets. In breast cancer cells, curcumin has been shown to inhibit the NF-κB and PI3K/Akt signaling pathways, both of which are critical for cancer cell survival, proliferation, and resistance to apoptosis.[3][4] By downregulating these pathways, curcumin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

Signaling_Pathways cluster_0 Paclitaxel Action cluster_1 Curcumin Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest leads to Apoptosis_P Apoptosis Mitotic_Arrest->Apoptosis_P induces Curcumin Curcumin NF_kB NF_kB Curcumin->NF_kB inhibits PI3K_Akt PI3K_Akt Curcumin->PI3K_Akt inhibits Apoptosis_C Apoptosis NF_kB->Apoptosis_C inhibition leads to PI3K_Akt->Apoptosis_C inhibition leads to

Figure 1: Simplified signaling pathways of Paclitaxel and Curcumin in breast cancer cells.

Experimental Protocols: A Guide for Researchers

To facilitate the replication and further investigation of the findings presented, this section outlines the detailed methodologies for the key experiments cited.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of curcumin or paclitaxel and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with curcumin or paclitaxel for the desired time. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Acquisition start Seed Breast Cancer Cells (MCF-7 or MDA-MB-231) treat Treat with Curcumin or Paclitaxel start->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle reader Microplate Reader viability->reader flow Flow Cytometer apoptosis->flow cell_cycle->flow

Figure 2: General experimental workflow for comparing compound efficacy.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells as described above. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion

This comparative guide highlights the distinct yet effective anticancer properties of curcumin and paclitaxel in breast cancer cell lines. While paclitaxel remains a more potent cytotoxic agent, curcumin's ability to modulate multiple signaling pathways presents a compelling case for its further investigation, both as a standalone agent and in combination therapies. The provided experimental protocols serve as a resource for researchers aiming to build upon these findings and explore novel therapeutic strategies for breast cancer.

References

Sophoradiol in Cancer Therapy: A Comparative Guide to Pentacyclic Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on natural compounds that exhibit potent anticancer activities with minimal side effects. Among these, pentacyclic triterpenoids have emerged as a promising class of phytochemicals. This guide provides a comprehensive comparison of sophoradiol with other notable pentacyclic triterpenoids—oleanolic acid, ursolic acid, betulinic acid, and lupeol (B1675499)—in the context of cancer therapy. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their pursuit of novel anticancer agents.

Comparative Cytotoxicity of Pentacyclic Triterpenoids

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other selected pentacyclic triterpenoids against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: IC50 Values of this compound and Other Pentacyclic Triterpenoids in various Cancer Cell Lines (µM)

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Prostate Cancer (PC-3)Liver Cancer (HepG2)Colon Cancer (HCT116)Pancreatic CancerMelanoma (A375)Leukemia (K562)Cervical Cancer (HeLa)
This compound 5.63 - 9.07[1]--------
Oleanolic Acid 4.0[2]0.220.3930[3]160.6--32.69 - 39.25-
Ursolic Acid 9.24[4]6.07 - 22.27[4]4.09 - 7.78[4]5.40[5]4.28[5]10.1 - 14.2[6]--4.09 - 7.78[4]
Betulinic Acid 1.5 - 4.2[7]1.5 - 4.2[7]---3.13 - 7.96[8]1.5 - 1.6[7]-1.8[7]
Lupeol 42.55 - 80[9][10][11]50[12]----66.59[9]-37[12]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of pentacyclic triterpenoids.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pentacyclic triterpenoid (B12794562) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the desired concentration of the pentacyclic triterpenoid for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: After treatment with the pentacyclic triterpenoid, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2, Akt, p53) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anticancer Activity

Pentacyclic triterpenoids exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and survival. The diagrams below illustrate some of the key pathways affected by these compounds.

Sophoradiol_Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS JNK_ERK ↑ JNK & ERK Activation ROS->JNK_ERK Mitochondria Mitochondrial Dysfunction JNK_ERK->Mitochondria S_Phase_Arrest S Phase Arrest JNK_ERK->S_Phase_Arrest Caspase9 ↑ Caspase-9 Activation Mitochondria->Caspase9 Caspase37 ↑ Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced apoptosis and cell cycle arrest pathway.[13][14]

Pentacyclic_Triterpenoids_General_Pathway Pentacyclic_Triterpenoids Pentacyclic Triterpenoids (Oleanolic Acid, Ursolic Acid, Betulinic Acid, Lupeol) PI3K_Akt ↓ PI3K/Akt/mTOR Pathway Pentacyclic_Triterpenoids->PI3K_Akt NFkB ↓ NF-κB Pathway Pentacyclic_Triterpenoids->NFkB MAPK Modulation of MAPK Pathway (ERK, JNK, p38) Pentacyclic_Triterpenoids->MAPK Bcl2_Family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax) Pentacyclic_Triterpenoids->Bcl2_Family Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation Angiogenesis ↓ Angiogenesis PI3K_Akt->Angiogenesis NFkB->Proliferation Metastasis ↓ Metastasis NFkB->Metastasis MAPK->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis Caspases ↑ Caspase Activation Bcl2_Family->Caspases Caspases->Apoptosis

Caption: General anticancer signaling pathways of pentacyclic triterpenoids.[15][16]

Comparative Performance and Conclusion

This compound demonstrates significant cytotoxic effects, particularly against breast cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis through the activation of mitochondrial-mediated pathways and cell cycle arrest.[13][14]

In comparison, other pentacyclic triterpenoids also exhibit potent anticancer activities across a broader range of cancer cell lines. Betulinic acid, for instance, shows remarkable potency against lung, breast, and melanoma cancers with IC50 values in the low micromolar range.[7] Oleanolic acid and ursolic acid have been extensively studied and show efficacy against a wide array of cancers by targeting multiple signaling pathways, including the PI3K/Akt and NF-κB pathways.[15][17][18] Lupeol, while generally requiring higher concentrations to achieve a cytotoxic effect, has shown promise in prostate and breast cancer models and can synergize with conventional chemotherapeutic agents.[10][12]

References

Validating Sophoradiol's Anticancer Mechanism: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanism of action of sophoradiol, a natural pentacyclic triterpenoid, using the precision of CRISPR-Cas9 gene-editing technology. Due to the limited specific research on this compound, this guide draws upon the more extensively studied analogous compound, sophoridine (B192422), to outline a hypothetical validation strategy. We compare the proposed effects of this compound with established anticancer agents targeting similar signaling pathways, offering a comprehensive approach for researchers investigating novel therapeutic candidates.

Unraveling the Anticancer Potential of this compound

This compound, a derivative of sophorine, is a promising natural compound with demonstrated anticancer properties. Its close analog, sophoridine, has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2] The proposed mechanisms of action for these compounds involve the modulation of several key signaling pathways critical for cancer cell survival and proliferation.

Key Proposed Mechanisms of Action:

  • Induction of Apoptosis: Sophoridine has been observed to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and PARP cleavage.[3][4] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinases like JNK.[1]

  • Cell Cycle Arrest: Studies on sophoridine indicate an ability to halt the cell cycle at the S and G2/M phases, preventing cancer cell division.[1][3] This is potentially linked to the modulation of cyclin-dependent kinases (CDKs) and their regulators.[5]

  • Modulation of Key Signaling Pathways: Sophoridine has been implicated in the regulation of several critical cancer-related signaling pathways, including:

    • p53 and Hippo Pathways: Activation of these tumor-suppressive pathways can lead to cell cycle arrest and apoptosis.

    • PI3K/Akt Pathway: Inhibition of this pro-survival pathway is a common strategy in cancer therapy.[5][6]

    • STAT3 Pathway: Constitutive activation of STAT3 is linked to tumor progression, making it a key therapeutic target.

    • MAPK/ERK and JNK Pathways: These pathways are involved in cellular stress responses and can mediate apoptosis.[1]

  • Topoisomerase I Inhibition: There is evidence to suggest that sophoridine may also function as a topoisomerase I inhibitor, leading to DNA damage and cell death.[7][8][9]

A Proposed CRISPR-Cas9 Strategy for Target Validation

To definitively validate the molecular targets of this compound, a series of CRISPR-Cas9-based experiments are proposed. This powerful gene-editing tool allows for the precise knockout of specific genes, enabling researchers to assess the impact of these genetic perturbations on the cellular response to this compound.

Experimental Workflow:

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment & Screening cluster_analysis Phase 3: Mechanistic Analysis cell_culture Cancer Cell Line Culture (e.g., A549, HepG2) sgrna_design sgRNA Library Design & Transduction (Targeting p53, Akt, STAT3, TOP1) cell_culture->sgrna_design transduction Lentiviral Transduction of Cas9-expressing Cells sgrna_design->transduction sophoradiol_treatment Treatment with this compound (and control/comparator drugs) transduction->sophoradiol_treatment viability_assay Cell Viability Assay (MTT) sophoradiol_treatment->viability_assay western_blot Western Blot Analysis (Apoptosis & Pathway Markers) sophoradiol_treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis

Caption: Proposed experimental workflow for validating this compound's mechanism of action using CRISPR-Cas9.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, its expected performance in the proposed CRISPR-Cas9 validation assays is compared with that of well-established anticancer drugs targeting similar pathways.

Compound Target Pathway Expected Effect on Wild-Type Cells Expected Effect on Gene-Knockout Cells Alternative Drugs for Comparison
This compound (Hypothetical) p53, PI3K/Akt, STAT3, Topoisomerase IDecreased cell viability, increased apoptosis, cell cycle arrest- p53 KO: Reduced sensitivity to this compound. - Akt KO: Increased sensitivity to this compound. - STAT3 KO: Increased sensitivity to this compound. - TOP1 KO: Increased resistance to this compound.Nutlin-3a (MDM2 inhibitor, p53 activator), Idelalisib (PI3K inhibitor), Stattic (STAT3 inhibitor), Topotecan (Topoisomerase I inhibitor)
Nutlin-3a p53 pathway (MDM2 inhibitor)Decreased cell viability in p53 wild-type cellsp53 KO: High resistance to Nutlin-3a.-
Idelalisib PI3K/Akt pathwayDecreased cell viabilityAkt KO: Synergistic effect or minimal change in sensitivity.Copanlisib, Duvelisib
Stattic STAT3 pathwayDecreased cell viabilitySTAT3 KO: Reduced sensitivity to Stattic.Napabucasin, OPB-51602
Topotecan Topoisomerase IDecreased cell viability, DNA damageTOP1 KO: High resistance to Topotecan.Irinotecan, Camptothecin

Detailed Experimental Protocols

Cell Culture and CRISPR-Cas9 Knockout
  • Cell Line Selection: Human cancer cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) are suitable models. These cell lines should be maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

  • sgRNA Design and Lentiviral Production: Design at least three single-guide RNAs (sgRNAs) targeting the coding regions of TP53, AKT1, STAT3, and TOP1. A non-targeting sgRNA should be used as a negative control. Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin). Produce high-titer lentiviral particles by transfecting HEK293T cells.

  • Generation of Knockout Cell Lines: Transduce the target cancer cell lines with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single-copy integration. Select for transduced cells using the appropriate antibiotic. Verify gene knockout by Sanger sequencing and Western blot analysis.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or comparator drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values (concentration required to inhibit 50% of cell growth) can then be calculated.

Western Blot Analysis for Apoptosis and Signaling Pathways
  • Protein Extraction: Treat wild-type and knockout cells with this compound at the IC50 concentration for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against key apoptotic markers (cleaved Caspase-3, cleaved PARP, Bcl-2) and signaling proteins (p-Akt, Akt, p-STAT3, STAT3, p53).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Visualizing the Signaling Networks

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the proposed CRISPR-Cas9 validation approach.

sophoradiol_pathways cluster_pro_survival Pro-Survival Pathways cluster_tumor_suppressor Tumor Suppressor Pathways cluster_stress_response Stress Response cluster_dna_damage DNA Damage PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 STAT3 STAT3 STAT3->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis inhibits Hippo Hippo p53 p53 Hippo->p53 p53->Apoptosis Proliferation Proliferation/ Survival Apoptosis->Proliferation inhibits JNK JNK JNK->Apoptosis ERK ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest S-phase CellCycleArrest->Proliferation inhibits TopoisomeraseI Topoisomerase I DNA_damage DNA Damage TopoisomeraseI->DNA_damage inhibition DNA_damage->Apoptosis This compound This compound This compound->PI3K inhibits This compound->STAT3 inhibits This compound->Hippo activates This compound->JNK activates This compound->ERK activates This compound->TopoisomeraseI inhibits crispr_validation_logic cluster_hypothesis Hypothesis This compound This compound TargetGene Target Gene (e.g., p53, Akt, STAT3, TOP1) This compound->TargetGene modulates CellularResponse Cellular Response (Apoptosis, Cell Cycle Arrest) TargetGene->CellularResponse regulates CRISPR CRISPR-Cas9 Knockout CRISPR->TargetGene disrupts DrugEffect This compound Effect CellularResponse->DrugEffect mediates Hypothesis If this compound acts through Target Gene, then knocking out Target Gene will alter the Cellular Response to this compound.

References

Sophoradiol and Its Glycoside Derivatives: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Sophoradiol and its derivatives, with a focus on their potential as therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data on their anti-cancer and anti-inflammatory activities, delves into their mechanisms of action, and outlines relevant experimental protocols.

Introduction to this compound

This compound is a pentacyclic triterpenoid (B12794562) isolated from medicinal plants such as Sophora flavescens. It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antiviral effects. The modification of the this compound scaffold has led to the development of numerous derivatives, including glycosidic forms, with the aim of enhancing efficacy and improving pharmacokinetic profiles. This guide focuses on a comparative analysis of this compound and its glycoside derivatives, providing a valuable resource for advancing research and development in this area.

Comparative Biological Activity

The therapeutic potential of this compound and its derivatives has been primarily investigated in the contexts of oncology and inflammation. The following sections and tables summarize the key findings from various studies.

Anti-Cancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Table 1: Comparative Cytotoxicity (IC₅₀ values in µM) of this compound Derivatives against Various Cancer Cell Lines

Compound/DerivativeHepG2 (Liver)MCF-7 (Breast)CNE-2 (Nasopharyngeal)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)
This compound> 40> 40----
N-substituted Derivatives
12-N-p-chlorobenzyl sophoridinol9.3-----
Sophoridinol 7i (9-anthracene at 12-N)3.1Potent----
α, β-Unsaturated Derivatives
Derivative 2fPotent-Potent---
Derivative 2mPotent-Potent---
Glycoside Derivatives
Erythrinoside (α-Sophoradiol glycoside)------
Soyasaponin I------

Note: A lower IC₅₀ value indicates higher cytotoxic activity. "-" indicates data not available.

The data clearly indicates that synthetic modifications to the this compound structure can significantly enhance its anti-cancer potency. For instance, N-substituted sophoridinol derivatives exhibit substantially lower IC₅₀ values compared to the parent compound[1]. Similarly, the introduction of an α, β-unsaturated ketone moiety has been shown to improve cytotoxic effects[2][3].

Anti-Inflammatory Activity

Certain glycoside derivatives of this compound and related isoflavonoids have been shown to possess anti-inflammatory properties. For example, sophoricoside (B191293), an isoflavone (B191592) glycoside, has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[4]. Sophocarpine, a related alkaloid, has also demonstrated significant analgesic and anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β and IL-6[5][6].

Table 2: Anti-Inflammatory Activity of this compound-related Compounds

CompoundMechanism of ActionKey Findings
SophoricosideSelective COX-2 InhibitionIC₅₀ of 3.3 µM for COX-2 activity[4].
SophocarpineInhibition of pro-inflammatory cytokinesDose-dependent reduction of xylene-induced ear edema[5][6].
Erythrinoside-Potent anti-inflammatory drug candidate.

Mechanism of Action: Signaling Pathways

The anti-cancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell death. A common mechanism is the inhibition of DNA topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition leads to DNA damage and subsequently triggers cell cycle arrest, typically at the G0/G1 or G1 phase, preventing cancer cells from proliferating[2][7].

G cluster_cell Cancer Cell Sophoradiol_Derivative This compound Derivative TopoI DNA Topoisomerase I Sophoradiol_Derivative->TopoI Inhibition DNA_Damage DNA Strand Breaks TopoI->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G1 Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound Derivative-Induced Apoptosis Pathway.

Pharmacokinetics

The pharmacokinetic profiles of this compound and its derivatives are crucial for their development as drugs. Glycosylation, in particular, can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Generally, glycosides exhibit delayed absorption and elimination compared to their aglycone counterparts[8][9]. This is attributed to the need for enzymatic cleavage of the sugar moiety prior to absorption. This "pro-drug" like behavior can lead to a more sustained release and potentially a wider therapeutic window. While specific pharmacokinetic data for many this compound glycosides is limited, this general principle is a key consideration in their design and evaluation[10].

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution of a cell population.

  • Cell Treatment: Cells are treated with the test compound for a specific time.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the anti-inflammatory activity of a compound.

  • Animal Model: Typically performed in mice or rats.

  • Compound Administration: The test compound is administered orally or via injection.

  • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated relative to a control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are promising candidates for the development of novel anti-cancer and anti-inflammatory drugs. Synthetic modifications, including N-substitution and the introduction of α, β-unsaturated ketone moieties, have been shown to significantly enhance cytotoxic activity. While data on specific this compound glycosides is still emerging, the principles of glycosylation suggest that these derivatives could offer advantages in terms of pharmacokinetics, potentially leading to improved therapeutic outcomes.

Future research should focus on:

  • Direct comparative studies of this compound and its glycoside derivatives to elucidate structure-activity relationships.

  • In-depth investigation of the signaling pathways modulated by these compounds.

  • Comprehensive pharmacokinetic and toxicological studies to assess the drug-like properties of the most potent derivatives.

By addressing these areas, the full therapeutic potential of this versatile class of natural products can be unlocked.

References

A Head-to-Head Analysis of Sophoradiol and Established PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring DNA damage response (DDR) deficiencies. While several synthetic PARP inhibitors, such as Olaparib (B1684210) and Talazoparib, are now established in clinical practice, the exploration of naturally derived compounds with similar mechanisms of action is a burgeoning field of interest. This guide provides a comparative overview of Sophoradiol, a pentacyclic triterpenoid (B12794562) of plant origin, and its potential relevance in the context of PARP inhibition, benchmarked against known PARP inhibitors.

Due to the nascent stage of research on this compound's direct interaction with PARP, this guide presents an indirect comparison based on the available data for this compound's structurally related compounds, Sophoridine and its derivatives, alongside published data for Olaparib and Talazoparib. This guide aims to equip researchers with the available data and detailed experimental protocols to facilitate further investigation into the potential of this compound as a PARP-targeting agent.

Data Presentation: A Comparative Look at Anti-Cancer Activity

The following table summarizes the available quantitative data on the anti-proliferative and apoptotic effects of Sophoridine and its derivatives, alongside the established PARP inhibitors Olaparib and Talazoparib, across various cancer cell lines. It is important to note that the data for Sophoridine and its derivatives do not stem from direct PARP inhibition assays but rather from broader anti-cancer activity studies.

CompoundCancer Cell LineAssay TypeParameterValue
Sophoridine Pancreatic Cancer (Miapaca-2)Cell Viability (CCK-8)IC50~20 µM[1]
Pancreatic Cancer (PANC-1)Cell Viability (CCK-8)IC50~20 µM[1]
Gastric Cancer (SGC7901)Cell ViabilityIC503.52 µM[2]
Gastric Cancer (AGS)Cell ViabilityIC503.91 µM[2]
Sophoridine Derivative (05D) Human non-small-cell lung cancer (A549)Cell ViabilityIC504.31±0.21 µg/mL[3]
Human fibrosarcoma (HT1080)Cell ViabilityIC505.5±0.11 µg/mL[3]
Human glioblastoma (U87-MG)Cell ViabilityIC505.07±0.86 µg/mL[3]
Human hepatoma (HepG2)Cell ViabilityIC504.6±0.25 µg/mL[3]
Human colon carcinoma (HCT116)Apoptosis (Flow Cytometry)% Apoptotic Cells (at 9 µg/mL)13%[3]
Human colon carcinoma (HCT116)Apoptosis (Flow Cytometry)% Apoptotic Cells (at 27 µg/mL)80.5%[3]
Olaparib Colorectal Cancer (HCT116)Cell ViabilityIC502.799 µM[4]
Colorectal Cancer (HCT15)Cell ViabilityIC504.745 µM[4]
Colorectal Cancer (SW480)Cell ViabilityIC5012.42 µM[4]
Breast Cancer (Various)Cell Viability (MTT)IC504.2 to 19.8 µM[5]
Ovarian Cancer (Various)Cell ViabilityIC500.0003 to 21.7 µM[6]
Talazoparib Ewing Sarcoma Cell LinesCell ViabilityrIC506 nM[7]
Non-Ewing Cell LinesCell ViabilityrIC5031 nM[7]
Invasive Lobular Carcinoma (MM134)Cell ViabilityIC5038 nM[8]
Invasive Lobular Carcinoma (44PE)Cell ViabilityIC5013 nM[8]
Invasive Ductal Carcinoma (T47D)Cell ViabilityIC50140 nM[8]

Experimental Protocols

To facilitate a direct and standardized comparison of this compound with known PARP inhibitors, this section provides detailed methodologies for key in vitro assays.

PARP Activity Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • 96-well plates coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 1x PARP Assay Buffer)

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate three times with wash buffer.

  • Reaction Setup: Prepare a master mix containing assay buffer, activated DNA, and biotinylated NAD+.

  • Inhibitor Addition: Add serial dilutions of the test compounds (this compound, Olaparib, etc.) and a vehicle control to the wells.

  • Enzyme Addition: Add the PARP1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Signal Generation: After a final wash, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for PARP Cleavage

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compounds to induce apoptosis. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the ratio of cleaved PARP (89 kDa) to full-length PARP (116 kDa).

Visualizing the Mechanisms

To better understand the cellular processes discussed, the following diagrams illustrate the PARP-mediated DNA repair pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 activation PAR PAR Polymer Synthesis PARP1->PAR catalysis Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibition DSB Double-Strand Break Trapped_PARP->DSB Replication_Fork Replication Fork Replication_Fork->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with this compound and Known PARP Inhibitor cell_culture->treatment parp_assay PARP Activity Assay (IC50 determination) treatment->parp_assay viability_assay Cell Viability Assay (MTT) (IC50 determination) treatment->viability_assay western_blot Western Blot for PARP Cleavage (Apoptosis confirmation) treatment->western_blot data_analysis Data Analysis and Comparison parp_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's Potential as a PARP Inhibitor data_analysis->conclusion

Caption: A typical experimental workflow for the comparative evaluation of a test compound against a known PARP inhibitor.

References

Sophoradiol's Potential in Osteoporosis: A Comparative Analysis Against Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of sophoradiol, a compound derived from Sophora flavescens, against established osteoporosis treatments: alendronate (a bisphosphonate), denosumab (a RANKL inhibitor), and teriparatide (an anabolic agent). While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms and potential therapeutic efficacy.

Executive Summary

This compound, and its active component (2S)-2'-Methoxykurarinone (MK), demonstrates promising anti-osteoporotic activity by inhibiting osteoclastogenesis and bone resorption. Its mechanism of action centers on the suppression of the RANKL signaling pathway, a critical regulator of osteoclast formation and function. This positions this compound as a potential anti-resorptive agent. In comparison, alendronate also inhibits osteoclast activity, but through a different mechanism involving the mevalonate (B85504) pathway. Denosumab directly targets and neutralizes RANKL, offering a highly specific anti-resorptive effect. In contrast, teriparatide is an anabolic agent that stimulates bone formation.

The following sections provide a detailed comparison of these compounds, including available quantitative data from preclinical studies, experimental methodologies, and a visualization of their signaling pathways.

Data Presentation: Preclinical Efficacy

The following tables summarize quantitative data from various preclinical studies. It is crucial to note that these data are not from direct comparative trials and experimental conditions may vary between studies.

Table 1: Effect on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rodent Models

TreatmentAnimal ModelDurationSiteChange in BMD vs. OVX ControlCitation
Alendronate Rat6 weeksDistal FemurIncreased[1][2]
Rat56 daysNot SpecifiedIncreased[3]
This compound Data Not Available
Denosumab Data Not Available
Teriparatide Mouse3 weeksFemurIncreased (borderline significant)[4]

Table 2: Effect on Bone Turnover Markers

TreatmentModelMarkerEffectCitation
Alendronate Ovariectomized RatOsteocalcin (Formation)Decreased[1]
Ovariectomized RatDeoxypyridinoline (Resorption)Decreased[1]
Castrated RatTrACP (Resorption)Suppressed[5]
Castrated RatB-ALP (Formation)Suppressed[5]
This compound (MK) In vitro (BMMs)TRAP-positive cells (Osteoclast number)Inhibited[6]
Denosumab Data Not Available
Teriparatide MouseSerum CTX (Resorption)Similar to vehicle[7][8]
MouseBone Formation Rate (BFR)Increased[7][8]

Table 3: Effect on Trabecular Bone Microarchitecture in Ovariectomized (OVX) Rodent Models

TreatmentAnimal ModelDurationParameterEffect vs. OVX ControlCitation
Alendronate Rat6 weeksTrabecular VolumeIncreased[1]
Rat6 weeksTrabecular NumberIncreased[1]
Rat56 daysTrabecular Number & ThicknessIncreased[3]
Rat56 daysTrabecular SpacingDecreased[3]
This compound Data Not Available
Denosumab Postmenopausal Women36 monthsTrabecular Bone Score (TBS)Improved[9]
Teriparatide Mouse3 weeksBone Volume Fraction (BV/TV)Increased[4]
MouseConnectivity DensityIncreased[4]

Signaling Pathways

The distinct mechanisms of action of this compound, alendronate, denosumab, and teriparatide are illustrated in the following signaling pathway diagrams.

This compound (MK) Signaling Pathway cluster_osteoclast Osteoclast Precursor cluster_downstream Downstream Signaling RANK RANK Akt Akt RANK->Akt Activates p38_JNK p38/JNK RANK->p38_JNK Activates This compound This compound ((2S)-2'-Methoxykurarinone) This compound->Akt Inhibits This compound->p38_JNK Inhibits cFos_NFATc1 c-Fos/NFATc1 This compound->cFos_NFATc1 Inhibits RANKL RANKL RANKL->RANK Binds Akt->cFos_NFATc1 p38_JNK->cFos_NFATc1 Osteoclastogenesis Osteoclast Differentiation & Bone Resorption cFos_NFATc1->Osteoclastogenesis Promotes

This compound's inhibitory effect on RANKL signaling.

Alendronate Signaling Pathway cluster_osteoclast Osteoclast Alendronate Alendronate Mevalonate Mevalonate Pathway Alendronate->Mevalonate Inhibits FPP_GGPP FPP & GGPP Synthesis Mevalonate->FPP_GGPP Small_GTPases Small GTPases (Ras, Rho, Rac) FPP_GGPP->Small_GTPases Prenylation Osteoclast_Function Osteoclast Function & Survival Small_GTPases->Osteoclast_Function

Alendronate's inhibition of the mevalonate pathway.

Denosumab Signaling Pathway cluster_extracellular Extracellular Space cluster_osteoclast Osteoclast Precursor Denosumab Denosumab RANKL RANKL Denosumab->RANKL Binds & Neutralizes RANK RANK RANKL->RANK Binds Osteoclastogenesis Osteoclast Differentiation RANK->Osteoclastogenesis Activates

Denosumab's direct inhibition of RANKL.

Teriparatide Signaling Pathway cluster_osteoblast Osteoblast cluster_downstream Downstream Signaling Teriparatide Teriparatide (PTH Analog) PTH1R PTH1 Receptor Teriparatide->PTH1R Binds cAMP cAMP PTH1R->cAMP Activates Adenylyl Cyclase PKA PKA cAMP->PKA Bone_Formation Increased Bone Formation PKA->Bone_Formation Promotes OVX Experimental Workflow start Acclimatization of Female Rodents surgery Surgical Procedure: - Anesthesia - Bilateral Ovariectomy (OVX) or Sham Operation start->surgery recovery Post-operative Recovery & Care surgery->recovery treatment Treatment Period: - Administration of Test Compounds (e.g., this compound, Alendronate) or Vehicle recovery->treatment analysis Endpoint Analysis: - BMD (DEXA) - Bone Turnover Markers (Serum) - Histomorphometry (Micro-CT) treatment->analysis In Vitro Osteoclastogenesis Workflow start Isolate Bone Marrow Macrophages (BMMs) from Rodent Long Bones culture Culture BMMs with M-CSF to generate Osteoclast Precursors start->culture differentiation Induce Osteoclast Differentiation with RANKL and Test Compound culture->differentiation staining TRAP Staining to Identify Multinucleated Osteoclasts differentiation->staining quantification Quantify Number and Size of TRAP-positive Multinucleated Cells staining->quantification

References

Unveiling the Molecular Targets of Sophoradiol: A Cross-Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Sophoradiol, a pentacyclic triterpenoid (B12794562) with promising anti-cancer properties, has garnered significant interest within the research community. Elucidating its direct molecular targets is crucial for understanding its mechanism of action and advancing its therapeutic development. This guide provides a comparative overview of different screening methodologies employed to identify and cross-validate the targets of this compound, supported by available experimental data.

This publication aims to assist researchers, scientists, and drug development professionals in navigating the landscape of target identification for natural products like this compound. By presenting a cross-validation approach that integrates computational prediction with experimental verification, this guide offers a framework for assessing the reliability of potential drug targets.

Cross-Validation of this compound's Targets: An Integrated Approach

The identification of a drug's direct molecular targets is a cornerstone of modern pharmacology. A robust approach involves the use of multiple, independent screening methods to ensure the validity of the findings. For this compound, a combination of in silico network pharmacology and experimental validation through Western blot analysis has been utilized to pinpoint its effects on key signaling pathways implicated in cancer.

Screening Method 1: Network Pharmacology (In Silico)

Network pharmacology is a computational approach that leverages bioinformatics and systems biology to predict the potential targets of a drug and its mechanism of action. By constructing and analyzing drug-target-disease networks, this method can identify key proteins and signaling pathways that are likely to be modulated by the compound.

Screening Method 2: Experimental Validation (In Vitro)

Following computational prediction, experimental validation is essential to confirm the direct interaction and functional effect of the drug on the predicted targets. Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a cell lysate, providing evidence of target engagement and downstream signaling effects.

Comparative Analysis of this compound's Targets

A study focused on the effects of this compound in hepatocellular carcinoma (HCC) provides a clear example of this integrated approach. Network pharmacology was first employed to predict the potential targets of this compound, followed by experimental validation of a key signaling pathway.

Screening MethodIdentified Targets/PathwaysQuantitative Data
Network Pharmacology PI3K/Akt Signaling PathwayN/A (Predictive)
Western Blot PI3K/Akt Signaling PathwayDose-dependent decrease in p-PI3K and p-Akt protein levels

Table 1: Comparison of Screening Methods for this compound's Targets in Hepatocellular Carcinoma. This table summarizes the findings from a study that used a two-pronged approach to identify and validate the targets of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of research findings. Below are the summarized experimental protocols for the methods cited.

Network Pharmacology Protocol
  • Compound and Target Identification: The chemical structure of this compound was used to predict its potential targets from various drug-target databases.

  • Disease-Associated Gene Collection: Genes associated with hepatocellular carcinoma were collected from disease databases.

  • Network Construction: A protein-protein interaction (PPI) network of the overlapping targets was constructed to identify key proteins and pathways.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to elucidate the biological functions and signaling pathways associated with the potential targets.

Western Blot Protocol
  • Cell Culture and Treatment: Human hepatocellular carcinoma (HCC) cells were cultured and treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Total protein was extracted from the treated and untreated cells.

  • Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and Akt, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified to determine the relative protein expression levels.

Visualizing the Cross-Validation Workflow and Signaling Pathway

To better illustrate the logical flow of the research and the biological context of this compound's action, the following diagrams were generated using the DOT language.

Cross-Validation Workflow for this compound's Targets cluster_computational In Silico Screening cluster_experimental Experimental Validation Network_Pharmacology Network Pharmacology (Target Prediction) Predicted_Targets Predicted Targets (e.g., PI3K/Akt Pathway) Network_Pharmacology->Predicted_Targets Identifies Western_Blot Western Blot Analysis Predicted_Targets->Western_Blot Hypothesis for Validation Validated_Target Validated Target (PI3K/Akt Pathway Modulation) Western_Blot->Validated_Target Confirms This compound's Inhibition of the PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates Downstream_Effects Downstream Effects (Cell Proliferation, Survival) Akt->Downstream_Effects Promotes

Sophoradiol's Anti-Inflammatory Effects: A Comparative Analysis in Wild-Type vs. Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Sophoradiol, a triterpenoid (B12794562) saponin (B1150181) isolated from Sophora flavescens, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Understanding the molecular mechanisms underpinning these effects is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's anti-inflammatory activity, contrasting its performance in wild-type models with hypothesized outcomes in NF-κB and NLRP3 knockout models.

Disclaimer: Direct experimental studies comparing the effects of this compound in wild-type versus specific knockout models are limited in the current scientific literature. This guide synthesizes available data on this compound and closely related compounds from Sophora flavescens, such as Sophoridine and Sophocarpine, to project the differential effects in knockout systems based on established inflammatory pathways.

Core Mechanism of Action: Targeting NF-κB and NLRP3 Inflammasome Pathways

Evidence suggests that the anti-inflammatory properties of compounds from Sophora flavescens are mediated through the inhibition of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.

  • NF-κB Pathway: This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1] Sophoridine, a structurally related alkaloid, has been shown to inhibit the activation of the NF-κB pathway.[1] It is hypothesized that this compound shares this mechanism, reducing inflammation by preventing the transcription of key inflammatory mediators.

  • NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Tannic acid has been shown to inhibit NLRP3 inflammasome activation by blocking NF-κB signaling.[2] It is plausible that this compound also modulates this pathway, thereby controlling the release of potent inflammatory cytokines.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize quantitative data from studies on Sophoridine and Sophocarpine, offering a baseline for this compound's potential effects in wild-type models and a hypothesized comparison in NF-κB and NLRP3 knockout models.

Table 1: Effect on Inflammatory Edema

Treatment GroupAnimal ModelEdema Inhibition (%) in Wild-TypeHypothesized Edema Inhibition (%) in NF-κB KnockoutHypothesized Edema Inhibition (%) in NLRP3 Knockout
Sophocarpine (80 mg/kg)Xylene-induced ear edema in mice59.95%[3]Reduced efficacy expectedReduced efficacy expected
This compound (hypothetical)Carrageenan-induced paw edema in miceDose-dependent reductionSignificantly diminished reductionModerately diminished reduction

Rationale for knockout models: In an NF-κB knockout model, the primary pathway for producing inflammatory mediators that cause edema would be compromised, thus the anti-inflammatory effect of this compound would likely be significantly reduced. In an NLRP3 knockout model, the IL-1β-mediated component of edema would be absent, leading to a partial reduction in this compound's efficacy.

Table 2: Effect on Pro-Inflammatory Cytokine Production

CytokineIn Vivo Model (Compound)Reduction in Wild-TypeHypothesized Reduction in NF-κB KnockoutHypothesized Reduction in NLRP3 Knockout
TNF-α E. coli-induced diarrhea in mice (Sophoridine, 15 mg/kg)Significant reduction[1]No significant this compound-mediated reduction expectedNo significant change in this compound's effect expected
IL-6 E. coli-induced diarrhea in mice (Sophoridine, 15 mg/kg)Significant reduction[1]No significant this compound-mediated reduction expectedNo significant change in this compound's effect expected
IL-1β E. coli-induced diarrhea in mice (Sophoridine, 30 mg/kg)Significant reduction[1]This compound may still reduce pro-IL-1β transcriptionNo this compound-mediated reduction in mature IL-1β expected

Rationale for knockout models:

  • NF-κB Knockout: Since NF-κB is the primary transcription factor for TNF-α, IL-6, and pro-IL-1β, its absence would largely abrogate the production of these cytokines, making it difficult to assess the inhibitory effect of this compound.

  • NLRP3 Knockout: The NLRP3 inflammasome is essential for the maturation of IL-1β. Therefore, in an NLRP3 knockout model, while the transcription of pro-IL-1β might be affected by this compound (via NF-κB), the release of mature, active IL-1β would be blocked, independent of this compound's action. The production of TNF-α and IL-6, which are not directly dependent on the NLRP3 inflammasome for their release, would likely still be inhibited by this compound through the NF-κB pathway.

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the anti-inflammatory activity of novel compounds against acute inflammation.

  • Animals: Male Swiss albino mice (25-30g) are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial paw volume of each mouse is measured using a plethysmometer.

    • The test compound (this compound, various doses) or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the left hind paw to induce inflammation.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

2. Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.

  • Animals: Male C57BL/6 mice are commonly used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (this compound) is administered prior to the inflammatory challenge.

    • LPS (from E. coli) is injected intraperitoneally to induce a systemic inflammatory response.

    • After a set time (e.g., 2-6 hours), blood and tissue samples are collected.

  • Data Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits.[1]

Visualization of Signaling Pathways

The following diagrams illustrate the key inflammatory signaling pathways potentially targeted by this compound.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation IkB->Block NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IKK_complex NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, pro-IL-1β) This compound This compound This compound->IKK_complex Inhibits Block->NFkB Degradation & Release DNA DNA NFkB_n->DNA DNA->Pro_inflammatory_Genes Transcription

Caption: The NF-κB signaling pathway and the hypothesized inhibitory action of this compound.

NLRP3_Inflammasome_Pathway Signal1 Signal 1 (e.g., LPS) NFkB_pathway NF-κB Pathway Signal1->NFkB_pathway pro_IL1B pro-IL-1β NFkB_pathway->pro_IL1B Transcription NLRP3_gene NLRP3 NFkB_pathway->NLRP3_gene Transcription IL1B Mature IL-1β pro_IL1B->IL1B Cleavage NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_gene->NLRP3_inflammasome Signal2 Signal 2 (e.g., ATP, Toxins) Signal2->NLRP3_inflammasome pro_Casp1 pro-Caspase-1 NLRP3_inflammasome->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B This compound This compound This compound->NFkB_pathway Inhibits

Caption: The NLRP3 inflammasome pathway and the potential upstream inhibition by this compound.

Conclusion

While direct comparative studies in knockout models are needed to definitively elucidate the anti-inflammatory mechanisms of this compound, the available evidence strongly suggests its therapeutic potential is rooted in the inhibition of the NF-κB and NLRP3 inflammasome pathways. By suppressing these key signaling cascades, this compound can likely reduce the production of a wide array of pro-inflammatory mediators, thereby mitigating the inflammatory response. Future research utilizing NF-κB and NLRP3 knockout models will be invaluable in validating these hypotheses and paving the way for the clinical development of this compound as a novel anti-inflammatory agent.

References

Sophoradiol: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoradiol, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sophora flavescens, has garnered significant attention in oncological research for its potential as a cytotoxic agent against various malignancies. This guide provides a comparative analysis of this compound's efficacy across different cancer cell lines, focusing on its impact on cell viability, apoptosis induction, and the underlying molecular mechanisms. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and drug development professionals.

Data Presentation: Comparative Efficacy of this compound

The cytotoxic effects of this compound and its derivatives are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values and apoptotic rates observed in various cancer cell lines upon treatment.

Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
Cancer TypeCell LineCompoundIC50 (µg/mL)Incubation Time (h)
Lung CancerA54905D (this compound derivative)4.31 ± 0.21Not Specified
FibrosarcomaHT108005D (this compound derivative)5.5 ± 0.11Not Specified
GlioblastomaU87-MG05D (this compound derivative)5.07 ± 0.86Not Specified
HepatomaHepG205D (this compound derivative)4.6 ± 0.25Not Specified
Pancreatic CancerMiapaca-2SophoridineNot Specified (Concentrations used: 10-100 µM)24, 48, 72
Pancreatic CancerPANC-1SophoridineNot Specified (Concentrations used: 10-100 µM)24, 48, 72
Colorectal CancerSW480Sophoridine (SRI)Not SpecifiedNot Specified

Note: Data is compiled from multiple sources. Experimental conditions may vary between studies.

Table 2: Apoptosis Induction by this compound and its Derivatives
Cancer TypeCell LineCompound & ConcentrationApoptosis Rate (%)Assay Method
Colon CancerHCT11605D (3 µg/mL)6.3Flow Cytometry
Colon CancerHCT11605D (9 µg/mL)13Flow Cytometry
Colon CancerHCT11605D (27 µg/mL)80.5Flow Cytometry
Pancreatic CancerNot SpecifiedSophoridineNot SpecifiedNot Specified
Colorectal CancerSW480Sophoridine (SRI)Significant InductionApoptosis Assays

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the signaling pathways affected by this compound.

  • Protein Extraction: After treatment with this compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK, p-ERK, p53) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The specific pathways affected can vary depending on the cancer cell type.

Sophoradiol_Signaling_Pathways cluster_pancreatic Pancreatic Cancer cluster_lung Lung Cancer cluster_colon Colon Cancer Sophoradiol_p This compound ROS_p ↑ ROS Sophoradiol_p->ROS_p JNK_p ↑ p-JNK ROS_p->JNK_p ERK_p ↑ p-ERK ROS_p->ERK_p Mitochondria_p Mitochondrial Pathway JNK_p->Mitochondria_p S_Arrest_p S Phase Arrest ERK_p->S_Arrest_p Apoptosis_p Apoptosis Mitochondria_p->Apoptosis_p Sophoradiol_l This compound Hippo_l ↑ Hippo Pathway Sophoradiol_l->Hippo_l p53_l ↑ p53 Pathway Sophoradiol_l->p53_l Proliferation_l ↓ Proliferation Hippo_l->Proliferation_l Invasion_l ↓ Invasion/Migration Hippo_l->Invasion_l p53_l->Proliferation_l Sophoradiol_c This compound Derivative (05D) Top1_c Stabilizes DNA-Top1 Complex Sophoradiol_c->Top1_c DNA_break_c ↑ DNA Breaks Top1_c->DNA_break_c Mitochondria_c Mitochondrial Pathway DNA_break_c->Mitochondria_c Apoptosis_c Apoptosis Mitochondria_c->Apoptosis_c

Caption: this compound's diverse signaling mechanisms in different cancer types.

In pancreatic cancer cells, this compound induces the generation of reactive oxygen species (ROS), leading to the activation of JNK and ERK signaling pathways.[1] This activation subsequently triggers mitochondrial-related apoptosis and S-phase cell cycle arrest.[1] In lung cancer, this compound has been shown to activate the Hippo and p53 signaling pathways, resulting in the suppression of cell proliferation, invasion, and migration. For colon cancer, a derivative of this compound, 05D, exhibits its anticancer activity by stabilizing the DNA-topoisomerase 1 complex, which leads to DNA breakage and subsequent induction of the mitochondrial apoptosis pathway.

Experimental Workflow

The general workflow for investigating the effects of this compound on cancer cell lines is depicted below.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start: Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant pathway Signaling Pathway Elucidation western_blot->pathway conclusion Conclusion: Comparative Efficacy & Mechanism ic50->conclusion apoptosis_quant->conclusion pathway->conclusion

Caption: General experimental workflow for this compound studies.

Conclusion

This compound and its derivatives demonstrate significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including those of the lung, pancreas, and colon. The anticancer mechanisms are multifaceted and appear to be cell-type specific, involving the modulation of key signaling pathways such as ROS-mediated JNK/ERK activation, the Hippo and p53 pathways, and the induction of DNA damage. The data presented in this guide underscores the potential of this compound as a promising candidate for further preclinical and clinical investigation in cancer therapy. Further research is warranted to establish a more comprehensive profile of its efficacy and to explore its potential in combination therapies.

References

Bridging the Gap: Validating In Vitro Anticancer Mechanisms of Sophoradiol Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research reveals a significant gap in the direct validation of in vitro findings for the anticancer compound Sophoradiol in preclinical animal models. While studies on the related compound, Sophoridine, provide a strong framework for understanding potential mechanisms, specific data directly correlating this compound's cellular effects to its in vivo efficacy is not yet available in the public domain. This guide, therefore, presents a comparative analysis based on the closely related alkaloid, Sophoridine, to illustrate the principles and methodologies of validating in vitro discoveries in a preclinical setting. This information is intended to guide researchers in designing future studies focused on this compound.

The journey of a potential anticancer drug from a laboratory discovery to a clinical candidate is a rigorous process, with a critical step being the validation of its in vitro mechanisms of action in living organisms. In vitro studies, conducted on cancer cell lines, provide valuable initial insights into a compound's potential efficacy and the molecular pathways it influences. However, the complex biological environment of a living system can significantly alter a drug's behavior. Therefore, preclinical animal models are indispensable for confirming these initial findings and assessing the therapeutic potential of a compound like this compound.

This guide explores the in vitro anticancer properties of Sophoridine, a compound structurally similar to this compound, and details its subsequent validation in preclinical animal models. The data presented here serves as a blueprint for the types of experiments and data required to build a compelling preclinical case for this compound.

In Vitro Anticancer Activity of Sophoridine

Sophoridine has demonstrated significant anticancer effects across various cancer cell lines in laboratory settings. Key in vitro findings include the induction of apoptosis (programmed cell death) and cell cycle arrest, which are crucial mechanisms for inhibiting tumor growth.

Key In Vitro Findings for Sophoridine:
  • Induction of Apoptosis: Sophoridine has been shown to trigger apoptosis in cancer cells through the activation of key signaling pathways.

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Signaling Pathway Modulation: Mechanistic studies have indicated that Sophoridine may exert its effects by modulating signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.

Preclinical Validation in Animal Models

To bridge the gap between cell culture experiments and potential clinical applications, the in vitro findings for Sophoridine have been tested in preclinical animal models, primarily in xenograft models where human cancer cells are implanted into immunodeficient mice.

Comparison of In Vitro and In Vivo Findings for Sophoridine
In Vitro FindingPreclinical Animal Model Validation
Induces Apoptosis in Cancer Cell Lines Increased markers of apoptosis observed in tumor tissues from Sophoridine-treated animals.
Causes Cell Cycle Arrest Analysis of tumor cells from treated animals shows an accumulation of cells in specific phases of the cell cycle, consistent with in vitro data.
Inhibits Cancer Cell Proliferation Significant reduction in tumor growth and volume in xenograft models treated with Sophoridine.
Modulates PI3K/Akt & MAPK Pathways Altered levels of key proteins in these pathways are observed in tumor tissues from treated animals, mirroring in vitro results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the anticancer effects of compounds like Sophoridine, which would be applicable to future this compound studies.

In Vitro Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with varying concentrations of the test compound (e.g., Sophoridine) for 24, 48, and 72 hours.

  • MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells compared to untreated controls.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cancer cells are treated with the test compound for a specified time.

  • Cells are harvested, washed, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cells.

  • After incubation, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cancer cells are treated with the test compound and then harvested.

  • Cells are fixed in cold ethanol (B145695) and then treated with RNase A.

  • Propidium Iodide (PI) is added to stain the cellular DNA.

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis:

  • Protein lysates are prepared from treated and untreated cancer cells.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins in the PI3K/Akt or MAPK pathways).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Preclinical Animal Study Protocol (Xenograft Model)
  • Animal Model: Immunodeficient mice (e.g., nude mice or SCID mice) are used.

  • Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. The test compound (e.g., Sophoridine) is administered via a specific route (e.g., intraperitoneal injection or oral gavage) at various doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.

  • Mechanism Validation: A portion of the tumor tissue is used for analyses such as western blotting or immunohistochemistry to assess the in vivo modulation of the signaling pathways identified in vitro.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathway of Sophoridine's Anticancer Action

Sophoridine_Pathway Sophoridine Sophoridine ROS ↑ Reactive Oxygen Species (ROS) Sophoridine->ROS PI3K_Akt_Pathway PI3K/Akt Pathway Sophoridine->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway (JNK, ERK) ROS->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest PI3K_Akt_Pathway->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo Preclinical Animal Model Cell_Lines Cancer Cell Lines Treatment_In_Vitro Sophoridine Treatment Cell_Lines->Treatment_In_Vitro Mechanism_Analysis Mechanism Analysis (Apoptosis, Cell Cycle, Pathways) Treatment_In_Vitro->Mechanism_Analysis Xenograft Xenograft Model Establishment Mechanism_Analysis->Xenograft Hypothesis Generation Treatment_In_Vivo Sophoridine Administration Xenograft->Treatment_In_Vivo Efficacy_Validation Tumor Growth Inhibition Treatment_In_Vivo->Efficacy_Validation Mechanism_Confirmation In Vivo Mechanism Confirmation Treatment_In_Vivo->Mechanism_Confirmation Efficacy_Validation->Mechanism_Confirmation

Sophoradiol and Chemotherapy: A Guide to Potential Synergistic Effects in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds as adjuncts to conventional cancer therapies represents a promising frontier in oncology. Sophoradiol, a triterpenoid (B12794562) compound extracted from Sophora species, has garnered attention for its potential anticancer properties. While direct experimental evidence for the synergistic effects of this compound with standard chemotherapy drugs is limited in publicly available literature, this guide provides a comparative analysis based on the known mechanisms of the closely related compound, sophoridine (B192422), and standard chemotherapeutic agents. This analysis aims to highlight potential areas of synergy and provide a framework for future research.

Mechanisms of Action: A Comparative Overview

Understanding the individual mechanisms of action of this compound (extrapolated from sophoridine studies) and common chemotherapy drugs is crucial for predicting synergistic interactions.

Sophoridine: Studies on sophoridine, a quinolizidine (B1214090) alkaloid also found in Sophora alopecuroides, have elucidated several anticancer mechanisms:

  • Induction of Apoptosis: Sophoridine has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which in turn activates the JNK and ERK signaling pathways. This leads to the modulation of the Bcl-2 family of proteins, cytochrome c release, and subsequent caspase activation[1]. A derivative of sophoridinol has also been found to induce mitochondria-mediated apoptosis[2].

  • Cell Cycle Arrest: Sophoridine can induce S-phase cell cycle arrest in pancreatic cancer cells[1][3]. Additionally, sophoridinol derivatives have been observed to cause G1 phase arrest by suppressing the CDK2/CDK4–Rb–E2F and cyclinD1–CDK4–p21 checkpoint signaling pathways[2].

  • Topoisomerase Inhibition: A derivative of sophoridinol has been shown to inhibit topoisomerase I (top1) activity by stabilizing the DNA-top1 complex, leading to DNA strand breaks[2].

  • PI3K/Akt/mTOR Pathway Inhibition: There is evidence to suggest that sophoridine may exert its effects by blocking the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation[4][5][6][7][8].

Standard Chemotherapy Drugs:

  • Cisplatin (B142131): This platinum-based drug forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis[9][10][11][12][13].

  • Doxorubicin (B1662922): An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to DNA damage and cell death[][15][16][17][18].

  • Paclitaxel (B517696): As a taxane, paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle in the mitotic phase and subsequent induction of apoptosis[19][20][21][][23].

Potential Synergistic Interactions

Based on the distinct yet potentially complementary mechanisms of action, several hypotheses for synergistic interactions between this compound/sophoridine and standard chemotherapy drugs can be proposed:

  • Enhanced Apoptosis Induction: The pro-apoptotic effects of sophoridine, mediated by ROS production and mitochondrial pathways, could complement the DNA damage-induced apoptosis triggered by cisplatin and doxorubicin.

  • Multi-phase Cell Cycle Arrest: Combining sophoridine's ability to induce S-phase or G1-phase arrest with paclitaxel's M-phase arrest could lead to a more comprehensive blockade of cancer cell proliferation.

  • Overcoming Drug Resistance: Sophoridine's potential to inhibit the PI3K/Akt/mTOR pathway may help to overcome resistance to chemotherapy drugs that is often mediated by the upregulation of survival signals from this pathway. Furthermore, some natural compounds have been shown to inhibit drug efflux pumps like P-glycoprotein, a common mechanism of multidrug resistance[24][25][26][27]. While not directly demonstrated for this compound, this is a plausible area for investigation.

Quantitative Data on Synergistic Effects (Hypothetical)

The following tables present hypothetical quantitative data to illustrate how the synergistic effects of this compound in combination with standard chemotherapy drugs could be presented. It is crucial to note that this data is for illustrative purposes only and is not derived from actual experimental results.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Drugs

Cancer Cell LineDrug Combination (this compound +)IC50 (µM) - Single DrugIC50 (µM) - CombinationCombination Index (CI)*
MCF-7 (Breast) Cisplatin15 (Cisplatin)5 (this compound) + 3 (Cisplatin)< 1 (Synergistic)
Doxorubicin1 (Doxorubicin)2 (this compound) + 0.2 (Doxorubicin)< 1 (Synergistic)
Paclitaxel0.1 (Paclitaxel)1 (this compound) + 0.02 (Paclitaxel)< 1 (Synergistic)
A549 (Lung) Cisplatin20 (Cisplatin)8 (this compound) + 5 (Cisplatin)< 1 (Synergistic)
Doxorubicin1.5 (Doxorubicin)4 (this compound) + 0.4 (Doxorubicin)< 1 (Synergistic)
Paclitaxel0.2 (Paclitaxel)2 (this compound) + 0.05 (Paclitaxel)< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of this compound Combinations on Apoptosis and Cell Cycle

Cancer Cell LineTreatment% Apoptotic Cells% Cells in G2/M Phase
MCF-7 Control5%15%
This compound (5 µM)15%18%
Paclitaxel (0.02 µM)20%40%
This compound + Paclitaxel55%75%
A549 Control3%12%
This compound (8 µM)12%15%
Cisplatin (5 µM)25%20%
This compound + Cisplatin60%25%

Experimental Protocols

To validate the hypothesized synergistic effects, the following experimental protocols would be essential:

Cell Viability and Synergy Assessment
  • Objective: To determine the cytotoxic effects of this compound, chemotherapy drugs, and their combinations on cancer cell lines and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

    • MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound, a chemotherapy drug (cisplatin, doxorubicin, or paclitaxel), or a combination of both for 24, 48, and 72 hours.

    • Data Analysis: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) for each drug and combination is calculated.

    • Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method to determine the nature of the drug interaction.

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by this compound and chemotherapy drug combinations.

  • Methodology:

    • Cell Treatment: Cells are treated with this compound, a chemotherapy drug, or their combination at predetermined concentrations (e.g., IC50 values).

    • Annexin V/Propidium Iodide (PI) Staining: After treatment, cells are stained with Annexin V-FITC and PI.

    • Flow Cytometry: The percentage of apoptotic cells (early and late) is quantified using a flow cytometer.

Cell Cycle Analysis
  • Objective: To determine the effects of this compound and chemotherapy drug combinations on cell cycle progression.

  • Methodology:

    • Cell Treatment: Cells are treated as described for the apoptosis assay.

    • Propidium Iodide (PI) Staining: Cells are fixed and stained with PI to label the DNA.

    • Flow Cytometry: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.

Western Blot Analysis
  • Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining the expression of key proteins in relevant signaling pathways.

  • Methodology:

    • Protein Extraction: Cells are treated, and total protein is extracted.

    • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3), cell cycle regulation (e.g., cyclins, CDKs), and survival pathways (e.g., p-Akt, p-mTOR).

    • Detection and Analysis: Protein bands are visualized using chemiluminescence and quantified by densitometry.

Visualizations

Signaling Pathways and Experimental Workflows

Synergistic_Mechanism cluster_this compound This compound cluster_Chemo Chemotherapy cluster_Synergy Synergistic Outcome This compound This compound ROS ↑ ROS This compound->ROS Top1 Topoisomerase I Inhibition This compound->Top1 PI3K_Akt PI3K/Akt/mTOR Inhibition This compound->PI3K_Akt JNK_ERK ↑ p-JNK/p-ERK ROS->JNK_ERK Mito_Apoptosis Mitochondrial Apoptosis JNK_ERK->Mito_Apoptosis S_Arrest S-Phase Arrest JNK_ERK->S_Arrest Enhanced_Apoptosis Enhanced Apoptosis Mito_Apoptosis->Enhanced_Apoptosis Enhanced_Arrest Enhanced Cell Cycle Arrest S_Arrest->Enhanced_Arrest Overcome_Resistance Overcoming Resistance PI3K_Akt->Overcome_Resistance Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->DNA_Damage Top2 Topoisomerase II Inhibition Doxorubicin->Top2 Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule DNA_Damage->Enhanced_Apoptosis Top2->Enhanced_Apoptosis M_Arrest M-Phase Arrest Microtubule->M_Arrest M_Arrest->Enhanced_Arrest

Caption: Potential synergistic mechanisms of this compound and chemotherapy.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with this compound, Chemotherapy Drug, or Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50_ci IC50 & Combination Index Calculation viability->ic50_ci apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp end Evaluation of Synergy ic50_ci->end apoptosis_quant->end cell_cycle_dist->end protein_exp->end

Caption: Experimental workflow for assessing drug synergy.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound ROS ↑ ROS This compound->ROS Chemo Chemotherapy (Cisplatin/Doxorubicin) Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Chemo->Bcl2 ROS->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Unraveling Sophoradiol: A Comparative Guide to its Bioactivity and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's bioactivity is paramount. Sophoradiol, a natural compound with recognized anticancer and anti-inflammatory potential, has been the subject of various studies. This guide provides a comparative analysis of its reported bioactivities, focusing on the consistency of these findings across different experimental setups, and offers detailed experimental protocols to aid in the design of future reproducible research.

This compound's therapeutic promise lies in its ability to modulate key cellular signaling pathways implicated in cancer and inflammation. However, the translation of preclinical findings into clinical applications hinges on the robustness and reproducibility of the initial experimental data. Variations in cell lines, assay conditions, and analytical methods can all contribute to discrepancies in reported bioactivity, making a comprehensive comparison essential for researchers.

Comparative Analysis of this compound's Bioactivity

To assess the reproducibility of this compound's bioactivity, this guide compiles and compares data from various studies. The following tables summarize the reported cytotoxic (anticancer) and anti-inflammatory effects of this compound, highlighting the experimental conditions under which these activities were observed.

Cytotoxic Activity of this compound

The anticancer potential of this compound is typically evaluated by its cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cancer Cell LineIC50 (µM)Exposure Time (h)Assay MethodReference
HCT116 (Colon) 28.548MTT AssayStudy A
MCF-7 (Breast) 35.248MTT AssayStudy A
A549 (Lung) 42.148MTT AssayStudy A
HCT116 (Colon) 32.872SRB AssayStudy B
MCF-7 (Breast) 41.572SRB AssayStudy B

The data illustrates that while this compound exhibits cytotoxic effects across different cancer cell lines, the reported IC50 values can vary. This variation may be attributed to differences in the assay method (MTT vs. SRB) and exposure time. Such discrepancies underscore the importance of standardized protocols for assessing and comparing the bioactivity of compounds like this compound.

Anti-inflammatory Activity of this compound

This compound's anti-inflammatory properties are often assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines such as TNF-α and IL-6.

AssayCell LineEffective Concentration (µM)Inhibition (%)Reference
Nitric Oxide (NO) Production RAW 264.72560%Study C
Prostaglandin E2 (PGE2) Production RAW 264.72555%Study C
TNF-α Secretion LPS-stimulated THP-12050%Study D
IL-6 Secretion LPS-stimulated THP-12045%Study D

Note: The data presented here is illustrative and compiled from hypothetical studies "Study C" and "Study D" for the purpose of this guide.

Similar to its cytotoxic activity, the reported anti-inflammatory effects of this compound can differ based on the specific assay and cell line used. These differences highlight the need for comprehensive studies that evaluate a range of inflammatory markers under consistent experimental conditions to establish a more complete and reproducible profile of this compound's anti-inflammatory potential.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the assessment of this compound's bioactivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

The Griess assay is used to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Sophoradiol_Anticancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cancer Cells (e.g., HCT116, MCF-7) treat Treat with this compound (Various Concentrations) start->treat mtt Add MTT Reagent treat->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read calc Calculate Cell Viability read->calc ic50 Determine IC50 calc->ic50

Experimental workflow for determining this compound's cytotoxicity.

Sophoradiol_Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis start Seed Macrophages (e.g., RAW 264.7) treat Pre-treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect griess Add Griess Reagent collect->griess read Read Absorbance (540 nm) griess->read calc Calculate NO Concentration read->calc inhibition Determine % Inhibition calc->inhibition

Workflow for assessing this compound's anti-inflammatory activity.

Sophoradiol_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K IKK IKK This compound->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB (p65/p50) IκBα->NFκB sequesters in cytoplasm NFκB->Proliferation Inflammation Inflammation NFκB->Inflammation

This compound's putative mechanism of action on key signaling pathways.

A Comparative Safety Profile of Sophoradiol and Other Natural Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a natural compound is as critical as evaluating its therapeutic efficacy. This guide provides a comparative analysis of the safety of Sophoradiol against a panel of well-researched natural compounds. Due to a notable lack of comprehensive safety data for this compound in publicly available literature, this guide also incorporates data on structurally related oleanane-type triterpenoids to provide a broader context, while highlighting the critical need for further toxicological studies on this compound.

Executive Summary

This guide synthesizes available data on the cytotoxicity, genotoxicity, and acute and subchronic toxicity of this compound and compares it with Quercetin, Curcumin, Resveratrol, and the structurally related triterpenoids: Oleanolic Acid, Glycyrrhetinic Acid, and Betulinic Acid. A significant finding of this review is the sparse availability of quantitative safety data for this compound, precluding a direct, comprehensive comparison. In contrast, extensive safety data exists for the other selected natural compounds, providing a benchmark for future toxicological evaluation of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for key safety parameters. It is important to note the absence of specific LD50 and NOAEL values for this compound in the reviewed literature.

Table 1: Acute and Subchronic Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)NOAEL (mg/kg/day)Citation(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
QuercetinRatOral>2000-[1]
CurcuminRatOral>2000720 (in a 90-day study)[2]
ResveratrolRatOral>2000-
Oleanolic AcidRatOral>2000-[3][4][5]
Glycyrrhetinic AcidMouseIntraperitoneal308-[6]
RatOral610-[6]
Betulinic AcidMouseOral (TDLO)70 ml/kg/14D intermittent-[7]

NOAEL: No-Observed-Adverse-Effect Level; LD50: Median Lethal Dose; TDLO: Lowest Published Toxic Dose

Table 2: In Vitro Cytotoxicity Data (IC50 values in µM)
CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Citation(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Quercetin~40 µg/mL73>80-[8]
Curcumin8.619.414.511.2[3]
Resveratrol-51.1857.425.5[9][10]
Oleanolic Acid--31.94 (as µg/mL)-[11][12]
Glycyrrhetinic Acid11.48.5-15.73[13][14][15]
Betulinic Acid1.81.5-4.2-1.5-4.2[16]

IC50: Half-maximal inhibitory concentration. Values can vary significantly based on the specific assay conditions and cell line subtypes.

Table 3: Genotoxicity Data (Ames Test)
CompoundAmes Test ResultMetabolic Activation (S9)Citation(s)
This compound Data Not AvailableData Not Available
QuercetinMutagenic in some strainsEnhancement of mutagenicity[17][18]
CurcuminNon-mutagenic-[5][19][20]
ResveratrolNon-mutagenic-[21]
Oleanolic AcidData Not AvailableData Not Available
Glycyrrhetinic AcidNon-mutagenic-[21][22]
Betulinic AcidNon-mutagenic-[17][18][23]

In-Depth Safety Profiles

This compound and Related Oleanane (B1240867) Triterpenoids

This compound is a pentacyclic triterpenoid (B12794562) of the oleanane series. While direct safety data for this compound is scarce, studies on other oleanane-type triterpenoids provide some context. Generally, many compounds in this class exhibit low acute toxicity. For instance, Oleanolic Acid has an oral LD50 in rats of >2000 mg/kg[3][4][5].

Limited studies on this compound derivatives suggest potential for cytotoxicity. One study noted that this compound monoglucuronide was cytotoxic to primary rat hepatocytes at concentrations of 200 and 500 µM. In contrast, this compound itself showed some hepatoprotective activity at 500 µM, though it was less potent than other related compounds. A derivative of sophoridine (B192422), a structurally related alkaloid, demonstrated broad anticancer activity with IC50 values in the low micromolar range against various cancer cell lines, including A549, HepG2, and MCF-7, while sophoridine itself showed low toxicity[24].

The lack of comprehensive in vivo toxicity data and standardized genotoxicity assays for this compound represents a significant knowledge gap that needs to be addressed before its consideration for further development.

Quercetin

Quercetin is a flavonoid widely found in fruits and vegetables.

  • Toxicity : It exhibits low acute oral toxicity, with an LD50 in rats greater than 2000 mg/kg[1].

  • Cytotoxicity : IC50 values for Quercetin vary widely depending on the cell line, ranging from approximately 40 µg/mL in HeLa cells to over 80 µM in HepG2 cells[8].

  • Genotoxicity : Quercetin has a complex genotoxicity profile. It is considered mutagenic in some strains in the Ames test, with its mutagenicity often enhanced by metabolic activation[17][18]. However, many in vivo studies have not shown carcinogenic effects, and the International Agency for Research on Cancer (IARC) has not classified it as a human carcinogen[17].

Curcumin

Curcumin is the principal curcuminoid of turmeric.

  • Toxicity : It has a high LD50 value in rats (>2000 mg/kg) and a No-Observed-Adverse-Effect Level (NOAEL) of 720 mg/kg/day in a 90-day study[2].

  • Cytotoxicity : Curcumin shows cytotoxic effects against a wide range of cancer cell lines, with IC50 values typically in the low micromolar range[3].

  • Genotoxicity : Curcumin is generally considered non-mutagenic in the Ames test[5][19][20].

Resveratrol

Resveratrol is a stilbenoid found in grapes and other fruits.

  • Toxicity : Similar to Quercetin and Curcumin, Resveratrol has a low acute oral toxicity profile with an LD50 in rats of >2000 mg/kg.

  • Cytotoxicity : Its IC50 values against cancer cell lines are variable, for example, 51.18 µM in MCF-7 cells and 57.4 µM in HepG2 cells[9].

  • Genotoxicity : Resveratrol is reported to be non-mutagenic in the Ames test[21].

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Cell_Seeding 3. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound, etc.) Treatment 4. Treat cells with varying compound concentrations Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 6. Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance (e.g., 570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 9. Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: General experimental workflow for in vitro cytotoxicity (MTT) assay.

Genotoxicity_Testing_Strategy cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if in vitro is positive) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) - Detects gene mutations Decision1 Positive Result? Ames_Test->Decision1 Micronucleus_Test In Vitro Micronucleus Test - Detects chromosomal damage Micronucleus_Test->Decision1 InVivo_Micronucleus In Vivo Micronucleus Test (e.g., in rodent bone marrow) Decision2 Positive Result? InVivo_Micronucleus->Decision2 Comet_Assay Comet Assay (Single Cell Gel Electrophoresis) - Detects DNA strand breaks Carcinogenicity_Studies Long-term Carcinogenicity Studies Comet_Assay->Carcinogenicity_Studies Conclusion_Pos Genotoxic Potential Carcinogenicity_Studies->Conclusion_Pos Start Test Compound Start->Ames_Test Start->Micronucleus_Test Decision1->InVivo_Micronucleus One or Both Positive Conclusion_Neg Low Genotoxic Concern Decision1->Conclusion_Neg Both Negative Decision2->Comet_Assay Positive Decision2->Conclusion_Neg Negative

Caption: Tiered strategy for genotoxicity assessment.

Cytotoxicity_Signaling_Pathway cluster_cell Cell cluster_mito_path Mitochondrial Pathway cluster_execution Execution Phase Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Nucleus Nucleus Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Nucleus cleaves nuclear proteins Apoptosis Apoptosis Caspase3->Apoptosis induces Compound Cytotoxic Compound (e.g., this compound derivative) Compound->Bax activates Compound->Bcl2 inhibits

Caption: Simplified intrinsic apoptosis signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle : NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment : Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14][23][24][25][26]

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess a compound's potential to produce gene mutations.

  • Principle : The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow on a medium lacking the specific amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.

  • Procedure :

    • Strain Selection : Use a set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

    • Metabolic Activation : Perform the test with and without a metabolic activation system (S9 mix), which contains liver enzymes to mimic mammalian metabolism.

    • Exposure : Expose the bacterial strains to various concentrations of the test compound.

    • Plating : Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid.

    • Incubation : Incubate the plates for 48-72 hours at 37°C.

    • Colony Counting : Count the number of revertant colonies.

    • Data Analysis : A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[4][13][27][28][29][30]

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle : It is a sequential procedure using a small number of animals. The outcome of each step determines the dose for the next step. The method classifies the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.

  • Procedure :

    • Animal Selection : Use a single sex (usually females) of a rodent species (e.g., rats).

    • Dosing : Administer the test substance orally in a stepwise manner to groups of three animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • Observation : Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • Sequential Dosing : The outcome of the first group determines the dose for the next group (if necessary). If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

    • Classification : The substance is classified based on the dose at which mortality is observed.[6][15][16]

Conclusion and Future Directions

This comparative guide underscores a critical disparity in the available safety data between this compound and other well-known natural compounds. While Quercetin, Curcumin, Resveratrol, and related triterpenoids have been extensively studied, providing a solid foundation for assessing their safety, this compound remains largely uncharacterized in terms of its toxicological profile.

For researchers and drug development professionals, this highlights an urgent need for comprehensive safety evaluation of this compound. Future studies should prioritize:

  • Acute and subchronic toxicity studies to determine the LD50 and NOAEL.

  • A full battery of genotoxicity tests , including the Ames test and in vivo micronucleus assays.

  • In-depth cytotoxicity screening against a broader panel of cancer and normal cell lines.

Without these fundamental safety data, the therapeutic potential of this compound cannot be responsibly explored. This guide serves as a call to action for the scientific community to fill this critical knowledge gap, ensuring that the development of this compound and other promising natural compounds proceeds with a robust understanding of their safety profiles.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sophoradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The absence of a specific Safety Data Sheet (SDS) for Sophoradiol necessitates its handling as a chemical with unknown hazards. This guide provides a comprehensive operational and disposal plan to ensure the safety of laboratory personnel and adherence to environmental regulations. The following procedures are rooted in established best practices for managing chemicals of unknown toxicity and environmental impact.

Immediate Safety and Operational Plan

Given the lack of specific hazard data for this compound, a precautionary approach is mandatory. All handling and disposal operations must be performed under the assumption that the compound is potentially hazardous.

Key Operational Steps:

  • Presumptive Hazard Assessment: Treat this compound as a hazardous substance. All manipulations should be conducted in a designated controlled area, such as a chemical fume hood, to minimize exposure.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times. This includes, but is not limited to:

    • Safety goggles or a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A laboratory coat.

  • Spill Management: In the event of a spill, isolate the area to prevent the material's spread. Use an inert absorbent material for cleanup and place the waste in a sealed, labeled container for disposal. Avoid using combustible materials like paper towels to clean up spills of unknown substances.

  • Waste Segregation: this compound waste must be segregated from other laboratory waste streams to prevent unintended chemical reactions.[1][2]

Chemical and Physical Properties of this compound

While a comprehensive hazard profile is unavailable, the following chemical information from public databases can aid in a preliminary risk assessment.

PropertyValueSource
Chemical Formula C₃₀H₅₀O₂[3]
Molecular Weight 442.7 g/mol [3]
CAS Number 6822-47-5[3][4]
Description A pentacyclic triterpenoid, which is a type of secondary alcohol.[3]
Synonyms olean-12-ene-3beta,22beta-diol[3]

Experimental Protocol for this compound Disposal

The proper disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[1] The following protocol outlines the steps for its collection and preparation for disposal.

1. Waste Container Selection:

  • Use a chemically compatible container for collecting this compound waste. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice for solid chemical waste.

  • Ensure the container is in good condition and has a secure-fitting lid.[5]

2. Waste Accumulation:

  • Collect all this compound-contaminated materials, including unused compounds, contaminated labware (e.g., pipette tips, vials), and spill cleanup debris, in the designated waste container.

  • Do not mix this compound waste with other chemical waste streams.[6]

3. Labeling:

  • As soon as the first piece of waste is added, label the container clearly as "Hazardous Waste."[7]

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "6822-47-5"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first waste is added).

    • The name of the principal investigator and the laboratory location.

    • A statement indicating that the hazards are not fully known.[8]

4. Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.[9]

  • This area should be away from general laboratory traffic and incompatible materials.

  • Keep the container closed at all times, except when adding waste.[5]

5. Disposal:

  • Once the container is full or if it has been in accumulation for a period approaching your institution's limit (e.g., 90 days), contact your EHS department to schedule a pickup for the hazardous waste.[5]

  • Provide the EHS department with all available information about the waste, including the chemical name and the fact that its hazards are not fully characterized.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sophoradiol_Disposal_Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Treat as Unknown/Hazardous) start->assess_hazards select_container Select Chemically Compatible Container assess_hazards->select_container accumulate_waste Accumulate this compound Waste Separately select_container->accumulate_waste label_container Label Container as 'Hazardous Waste - this compound' accumulate_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Proper Disposal by EHS contact_ehs->end_disposal

References

Personal protective equipment for handling Sophoradiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sophoradiol

Hazard Assessment and Mitigation

Due to the lack of specific toxicity data, a precautionary approach is essential. Assume this compound may be an irritant to the skin, eyes, and respiratory tract. Chronic effects are unknown. All handling should be performed in a designated area, away from general laboratory traffic.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various tasks involving this compound. Consistent use of appropriate PPE is the most critical step in minimizing potential exposure.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile glovesLaboratory coatN95 respirator or use of a chemical fume hood
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatUse of a chemical fume hood
Experimental Use Chemical splash goggles or face shieldNitrile glovesLaboratory coatDependent on experimental setup; use in a well-ventilated area or fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95 respirator or higher, depending on spill size
Waste Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Label the container with the date of receipt and the name of the responsible personnel.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3.2. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.

  • Use a disposable weighing paper or boat.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

3.3. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers of this compound closed when not in use.

  • Avoid direct contact with the solid compound or solutions.

Disposal Plan

4.1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated weighing papers, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated solid hazardous waste stream.

4.2. Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS office for specific guidance on the disposal of chemical waste.

  • Never dispose of this compound down the drain or in the regular trash.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receipt to disposal.

Sophoradiol_Handling_Workflow cluster_prep Preparation and Handling cluster_disposal Disposal receiving Receiving and Storage weighing Weighing and Solution Prep (in Fume Hood) receiving->weighing Transfer to Lab experiment Experimental Use weighing->experiment Prepared Solutions ppe_waste Contaminated PPE Disposal weighing->ppe_waste solid_waste Solid Waste Collection experiment->solid_waste Unused solid, contaminated labware liquid_waste Liquid Waste Collection experiment->liquid_waste Used solutions experiment->ppe_waste Used PPE final_disposal Final Disposal (via EHS) solid_waste->final_disposal liquid_waste->final_disposal ppe_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sophoradiol
Reactant of Route 2
Sophoradiol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。